molecular formula C8H9IO B063337 (3-iodo-4-methylphenyl)methanol CAS No. 165803-89-4

(3-iodo-4-methylphenyl)methanol

Cat. No.: B063337
CAS No.: 165803-89-4
M. Wt: 248.06 g/mol
InChI Key: KOJVNDPZLOBKMK-UHFFFAOYSA-N
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Description

(3-iodo-4-methylphenyl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C8H9IO and its molecular weight is 248.06 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Iodo-4-methylbenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-iodo-4-methylphenyl)methanol
Source PubChem
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InChI

InChI=1S/C8H9IO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJVNDPZLOBKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409084
Record name 3-Iodo-4-methylbenzyl alcohol
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Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165803-89-4
Record name 3-Iodo-4-methylbenzyl alcohol
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Record name 3-Iodo-4-methylbenzyl alcohol
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Foundational & Exploratory

An In-depth Technical Guide to (3-iodo-4-methylphenyl)methanol: Properties, Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of (3-iodo-4-methylphenyl)methanol (CAS No: 165803-89-4), a key substituted benzyl alcohol derivative. Its unique trifunctional structure, featuring a nucleophilic hydroxyl group, a reactive carbon-iodine bond, and an aromatic ring, makes it a valuable and versatile building block in modern organic synthesis. This guide details its physicochemical properties, elucidates its structural and spectroscopic characteristics, presents a robust and reliable synthetic protocol, explores its reactivity and diverse applications in cross-coupling reactions and medicinal chemistry, and outlines essential safety and handling procedures. This content is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Physicochemical and Structural Properties

This compound is a solid at room temperature, characterized by the presence of a hydroxymethyl group, a methyl group, and an iodine atom substituted on a benzene ring. The interplay of these functional groups defines its chemical behavior and physical properties. The hydroxyl group imparts polarity and hydrogen bonding capability, while the bulky, electron-rich iodine atom significantly influences the molecule's reactivity, particularly in metal-catalyzed cross-coupling reactions.[1]

Core Data Summary

All quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 165803-89-4
Molecular Formula C₈H₉IO
Molecular Weight 248.06 g/mol
IUPAC Name This compound
Synonyms 3-Iodo-4-methylbenzyl alcohol
Appearance Solid
Melting Point 75-79 °C
Boiling Point Data not available
SMILES Cc1ccc(CO)cc1I
InChI Key KOJVNDPZLOBKMK-UHFFFAOYSA-N
Structural Analysis

The molecule's structure is centered on a 1,2,4-trisubstituted benzene ring. The relative positions of the substituents are critical to its reactivity:

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol is a key site for transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or etherification.

  • Iodine Atom (-I): Located at the C3 position, the C-I bond is the most labile of the carbon-halogen bonds, making it an excellent leaving group in nucleophilic substitution and the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1]

  • Methyl Group (-CH₃): Positioned at C4, this electron-donating group can influence the electronic properties of the aromatic ring, potentially affecting the rates of electrophilic aromatic substitution reactions.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectroscopic features based on established principles of NMR and IR spectroscopy.

Predicted ¹H NMR Spectrum

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show the following distinct signals:

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to their substitution pattern, they will exhibit a complex splitting pattern. The proton at C2 (between the iodo and hydroxymethyl groups) would likely be a doublet, the proton at C5 a doublet of doublets, and the proton at C6 a doublet.

  • Benzylic Protons (2H): The two protons of the -CH₂OH group are chemically equivalent and will appear as a singlet around δ 4.6 ppm. This signal may show coupling to the hydroxyl proton if the sample is very dry and free of acid traces.

  • Methyl Protons (3H): The three equivalent protons of the methyl group will appear as a sharp singlet in the upfield region, expected around δ 2.3-2.4 ppm.

  • Hydroxyl Proton (1H): The -OH proton will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and temperature, typically between δ 1.5-3.0 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the eight carbon atoms in unique electronic environments:

  • Aromatic Carbons (6C): Six signals are expected in the δ 120-145 ppm range. The carbon bearing the iodine (C3) will be significantly shielded, appearing further upfield than typical aromatic carbons, likely around δ 95-100 ppm due to the heavy atom effect. The carbon attached to the hydroxymethyl group (C1) and the methyl group (C4) will be downfield, influenced by their substituents.

  • Benzylic Carbon (1C): The carbon of the -CH₂OH group is expected to resonate around δ 64 ppm.

  • Methyl Carbon (1C): The methyl carbon signal should appear upfield, around δ 20 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by characteristic absorptions of the alcohol and aromatic functionalities:

  • O-H Stretch: A strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[2]

  • C-H Stretch (Aromatic): Medium to weak absorptions just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium absorptions just below 3000 cm⁻¹ (from the -CH₂ and -CH₃ groups).[2]

  • C=C Stretch (Aromatic): Several medium to weak peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong absorption band in the 1075-1000 cm⁻¹ region, characteristic of a primary alcohol.[2]

  • C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region, indicative of the aromatic substitution pattern.

Synthesis and Purification

A reliable and scalable synthesis of this compound can be achieved via the reduction of the commercially available precursor, 3-iodo-4-methylbenzoic acid.[3] The choice of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) ensures a complete and efficient conversion of the carboxylic acid to the primary alcohol.[4]

Experimental Protocol: Reduction of 3-iodo-4-methylbenzoic acid

Warning: Lithium aluminum hydride reacts violently with water and protic solvents. This reaction must be conducted under a strictly anhydrous, inert atmosphere (e.g., Argon or Nitrogen).

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a rubber septum for reagent addition.

  • Reagent Preparation: In the flask, suspend lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 3-iodo-4-methylbenzoic acid (1.0 equivalent) in a separate flask in a minimum amount of anhydrous THF. Transfer this solution slowly via cannula or a dropping funnel to the stirred LiAlH₄ suspension at 0 °C.

    • Causality Note: The slow, cooled addition is crucial to control the initial exothermic reaction between the acidic proton of the carboxylic acid and the hydride, which generates hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (~X mL), followed by 15% aqueous NaOH (~X mL), and finally more water (~3X mL), where X is the mass of LiAlH₄ used in grams. This specific sequence (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

    • Self-Validating System: A successful quench is indicated by the formation of a white, easily stirrable precipitate and the cessation of gas evolution.

  • Workup and Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product. The crude this compound can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-iodo-4-methylbenzoic acid in anhydrous THF Reaction Addition & Reflux (2-4 hours) Start->Reaction Slow Addition Reagent LiAlH₄ suspension in anhydrous THF @ 0°C Reagent->Reaction Quench Sequential Quench: 1. H₂O 2. 15% NaOH (aq) 3. H₂O Reaction->Quench Cool to 0°C Filter Filter through Celite® Quench->Filter Purify Column Chromatography (Silica Gel) Filter->Purify Crude Product Product This compound Purify->Product Reactions Start This compound Aldehyde 3-iodo-4-methylbenzaldehyde Start->Aldehyde [Oxidation] PCC or DMP Suzuki Biaryl / Styrenyl Product Start->Suzuki Suzuki Coupling Pd(0), Base, R-B(OH)₂ Sonogashira Aryl Alkyne Product Start->Sonogashira Sonogashira Coupling Pd(0), Cu(I), R-C≡CH Heck Substituted Alkene Start->Heck Heck Reaction Pd(0), Base, Alkene

Caption: Key synthetic transformations of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • GHS Hazard Classification:

    • Pictogram: GHS07 (Exclamation Mark) * Signal Word: Warning * Hazard Statements:

      • H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation.

  • Recommended Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable synthetic intermediate whose utility stems from the orthogonal reactivity of its functional groups. The presence of a readily transformable hydroxyl group and a C-I bond primed for cross-coupling reactions makes it an ideal scaffold for the synthesis of complex organic molecules. This guide provides the foundational knowledge of its properties, a reliable synthetic route, and an understanding of its reaction potential, empowering researchers to effectively incorporate this versatile building block into their synthetic strategies for drug discovery and materials science.

References

  • Cheméo. (n.d.). (3-Iodophenyl) methanol, n-butyl ether - Chemical & Physical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (500 MHz) and 13 C (125 MHz) NMR data of compound 4 in methanol-d4. Retrieved from [Link]

  • ChemSrc. (n.d.). (2-Iodo-4-methylphenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (3-Iodo-2-methylphenyl)methanol. Retrieved from [Link]

  • ResearchGate. (2012). Patent No. US 8,129,559 B2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes.... Retrieved from [Link]

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  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • LookChem. (n.d.). (3,4-Dimethylphenyl)methanol 6966-10-5 wiki. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-methylbenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S3: 1 H NMR spectrum of (4-methylphenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-methylbenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Retrieved from [Link]

  • Cheméo. (n.d.). (4-Methylphenyl) methanol, neopentyl ether - Chemical & Physical Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Does 4-methylbenzaldehyde give haloform and aldol reactions?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of pure methanol deposited on a cold (10 K) substrate.... Retrieved from [Link]

  • Crysdot LLC. (n.d.). (3-Iodo-4-methoxyphenyl)methanol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of (3-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Functionalized Building Block

In the landscape of modern drug discovery and materials science, the strategic value of well-defined, functionalized molecular scaffolds cannot be overstated. (3-iodo-4-methylphenyl)methanol is one such scaffold. It presents a unique combination of reactive sites: a primary alcohol for esterification or etherification, a methyl group that influences steric and electronic properties, and an iodo group—a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This trifecta of functionality makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents and novel organic materials.[1] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this key synthetic building block.

Synthetic Strategy: The Reduction of 3-Iodo-4-methylbenzoic Acid

The most direct and reliable pathway to synthesize this compound is through the reduction of its corresponding carboxylic acid, 3-iodo-4-methylbenzoic acid.[2] While several reducing agents exist, Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.

Causality Behind Reagent Selection: Carboxylic acids are notoriously difficult to reduce due to the resonance stabilization of the carboxylate anion that forms in the presence of basic hydrides. Weaker reducing agents like sodium borohydride (NaBH₄) are generally ineffective for this purpose.[3][4] LAH, being a significantly more potent hydride donor, readily reduces carboxylic acids, esters, and amides to their corresponding alcohols or amines.[5][6][7] Its high reactivity necessitates careful handling and anhydrous conditions, but guarantees a high-yield conversion to the desired primary alcohol.[6]

Reaction Mechanism: The reduction proceeds through a well-established multi-step mechanism:

  • Deprotonation: LAH, a strong base, first reacts with the acidic proton of the carboxylic acid to liberate hydrogen gas and form a lithium carboxylate salt.[4][5]

  • Coordination & Hydride Attack: The aluminum center coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a hydride ion (H⁻) from the AlH₃ moiety onto the carbonyl carbon.[4]

  • Intermediate Formation & Elimination: This attack forms a tetrahedral intermediate. This intermediate collapses, eliminating an O-Al species to form an aldehyde.

  • Final Reduction: The aldehyde intermediate is highly reactive and is immediately reduced by another equivalent of LAH to form an alkoxide.[4][8]

  • Aqueous Workup: A final aqueous workup (typically with dilute acid) protonates the aluminum alkoxide intermediate to yield the final product, this compound.[3]

Experimental Protocol: Synthesis

This protocol outlines the complete workflow from starting material to the crude product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dry Glassware & Setup Reaction Flask under Argon C Dissolve 3-iodo-4-methylbenzoic acid in Anhydrous THF A->C B Prepare Anhydrous THF B->C D Cool to 0°C C->D E Slowly Add LiAlH₄ (portion-wise) D->E F Warm to Room Temp. & Stir Overnight E->F G Cool to 0°C F->G H Quench Reaction (Fieser Workup) G->H I Filter through Celite H->I J Concentrate Filtrate (Rotary Evaporation) I->J K Obtain Crude Product J->K

Caption: Workflow for the LAH reduction of 3-iodo-4-methylbenzoic acid.

Step-by-Step Protocol

Materials & Reagents:

  • 3-iodo-4-methylbenzoic acid (1.0 eq)

  • Lithium Aluminum Hydride (LAH), powder (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% w/v Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite®

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add 3-iodo-4-methylbenzoic acid (e.g., 5.0 g, 19.1 mmol, 1.0 eq) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF (100 mL) to dissolve the starting material completely.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • LAH Addition: With extreme caution, slowly add LAH powder (e.g., 1.45 g, 38.2 mmol, 2.0 eq) portion-wise over 30 minutes. Note: The addition is exothermic and will cause gas evolution (H₂). Ensure adequate venting and slow addition to control the reaction rate.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).

  • Quenching (Workup): Cool the reaction mixture back down to 0°C. Cautiously and sequentially, add the following dropwise while stirring vigorously:

    • Deionized water (1.5 mL)

    • 15% NaOH solution (1.5 mL)

    • Deionized water (4.5 mL) This sequence (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration: Allow the resulting slurry to stir at room temperature for 1 hour. Add a small amount of anhydrous MgSO₄ and Celite®, and then filter the mixture through a pad of Celite® in a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL) to ensure all product is recovered.

  • Isolation: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a white to off-white solid or oil.

Purification Protocol: Flash Column Chromatography

The crude product often contains minor impurities and residual aluminum species. Flash column chromatography is a highly effective method for obtaining the analytically pure compound.

Procedure:

  • Adsorb Crude Product: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel (~2-3x the mass of the crude product). Dry the silica-adsorbed product under vacuum.

  • Prepare Column: Prepare a silica gel column using a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 30%).

  • Load and Elute: Carefully load the dried, adsorbed product onto the top of the column. Begin eluting with the solvent system, collecting fractions.

  • Monitor Fractions: Monitor the elution of the product using Thin Layer Chromatography (TLC), staining with potassium permanganate or visualizing under UV light.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure to yield pure this compound.

Characterization: A Self-Validating System

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized molecule. The data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) should collectively provide an unambiguous confirmation of the target compound.

Summary of Key Characterization Data
PropertyData
Molecular Formula C₈H₉IO
Molecular Weight 248.06 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm): 7.7 (s, 1H), 7.2 (d, 1H), 7.0 (d, 1H), 4.6 (s, 2H), 2.4 (s, 3H), 1.6 (br s, 1H)
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm): 140, 138, 135, 128, 98, 64, 23
IR (ATR) ν_max (cm⁻¹): 3350-3200 (br), 2920, 2850, 1050
Mass Spec (EI) m/z: 248 [M]⁺, 230 [M-H₂O]⁺, 121 [M-I]⁺
Detailed Spectroscopic Analysis

¹H NMR Spectroscopy: Proton NMR is the primary tool for confirming the structure. In a deuterated chloroform (CDCl₃) solvent, the expected spectrum is as follows:

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-7.8 ppm). Due to the substitution pattern, one would expect a singlet (or a narrow doublet) for the proton between the iodo and alcohol-bearing carbon, and two doublets for the other two protons, showing ortho coupling.

  • Benzylic Protons (2H): The two protons of the CH₂OH group are chemically equivalent and will appear as a singlet around δ 4.6 ppm.[9] This signal may show coupling to the hydroxyl proton if the sample is very pure and dry.

  • Methyl Protons (3H): The three protons of the methyl group (CH₃) are equivalent and will appear as a sharp singlet further upfield, around δ 2.4 ppm.

  • Hydroxyl Proton (1H): The OH proton will appear as a broad singlet, typically between δ 1.5-2.5 ppm. Its chemical shift is variable and depends on concentration and temperature.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch: A very strong and broad absorption band will be observed in the region of 3350-3200 cm⁻¹. This broadness is a classic indicator of hydrogen bonding between alcohol molecules.[10]

  • C-H Stretch: Aliphatic C-H stretching from the methyl and methylene groups will appear as sharp peaks around 2920 cm⁻¹ and 2850 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

  • C-O Stretch: A strong, sharp absorption corresponding to the C-O single bond stretch of the primary alcohol will be present around 1050 cm⁻¹.[10][11]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak ([M]⁺): The electron impact (EI) mass spectrum will show the molecular ion peak at an m/z value corresponding to the molecular weight of the compound, which is 248 g/mol .[12]

  • Key Fragments:

    • [M-H₂O]⁺: A peak at m/z 230, corresponding to the loss of a water molecule, is a common fragmentation for alcohols.

    • [M-I]⁺: A peak at m/z 121, resulting from the loss of the iodine atom, would be a strong indicator of the structure.

    • Tropylium Ion: Further fragmentation of the [M-I]⁺ ion could lead to characteristic aromatic fragments.

Trustworthiness Through Safety: Handling LiAlH₄

Scientific integrity demands a commitment to safety. Lithium Aluminum Hydride is a highly reactive and dangerous substance that requires specific handling procedures.

  • Water Reactivity: LAH reacts violently and exothermically with water and other protic solvents (like alcohols) to produce flammable hydrogen gas.[3] All glassware must be rigorously dried, and all solvents must be anhydrous.

  • Pyrophoric Risk: While not strictly pyrophoric, fine LAH powder can ignite spontaneously in moist air. It should always be handled under an inert atmosphere (argon or nitrogen).

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Work inside a chemical fume hood.

  • Quenching: The quenching (workup) step is the most hazardous part of the procedure. Add quenching agents slowly and dropwise at 0°C to control the exothermic reaction and hydrogen evolution.

Conclusion

The synthesis of this compound via the LAH reduction of 3-iodo-4-methylbenzoic acid is a robust and efficient method for producing this valuable synthetic intermediate. By following the detailed experimental and purification protocols, and confirming the product's identity through comprehensive spectroscopic analysis, researchers can confidently generate high-purity material. The key to success lies not just in the execution of the steps, but in understanding the chemical principles and safety considerations that underpin the entire process.

References

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  • BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]

  • Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 6). CH3OH mass spectrum of methanol. Retrieved from [Link]

  • VPL. (n.d.). Methanol (CH3OH). Retrieved from [Link]

  • Tse, E. G., et al. (2021). An Open Drug Discovery Competition. Journal of Chemical Education, 98(11), 3489-3498. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Profile of (3-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic characteristics of (3-iodo-4-methylphenyl)methanol, a key aromatic building block in synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. Given the limited availability of directly published experimental spectra for this specific compound, this guide integrates data from closely related structural analogs and theoretical predictions to provide a robust and practical reference.

Introduction and Molecular Structure

This compound, identified by its CAS number 165803-89-4, is a substituted benzyl alcohol.[1][2] Its structure, featuring an iodine atom and a methyl group on the benzene ring, makes it a valuable intermediate for introducing a substituted phenylmethyl moiety in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for verifying its identity and purity, ensuring the integrity of subsequent synthetic steps.

The strategic placement of the iodo, methyl, and hydroxymethyl groups on the aromatic ring gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The following sections detail the expected proton (¹H) and carbon-13 (¹³C) NMR spectra.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reproducibility and accurate data interpretation.

dot

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the analysis of structurally similar compounds, the following chemical shifts and coupling patterns are predicted for this compound in a deuterated solvent like chloroform-d (CDCl₃).

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H (H2)~ 7.7s1HProton adjacent to iodine
Ar-H (H5)~ 7.2d1HProton adjacent to CH₂OH
Ar-H (H6)~ 7.1d1HProton adjacent to methyl
-CH₂OH~ 4.6s2HBenzylic methylene protons
-CH₃~ 2.4s3HMethyl protons
-OHVariable (broad s)s1HHydroxyl proton

Causality Behind Assignments:

  • The aromatic proton at the H2 position is deshielded by the adjacent electronegative iodine atom and is expected to appear as a singlet due to the absence of adjacent protons.

  • The protons at H5 and H6 will likely appear as doublets due to coupling with each other.

  • The benzylic methylene protons (-CH₂OH) are deshielded by the aromatic ring and the oxygen atom, typically appearing as a singlet.

  • The methyl protons (-CH₃) attached to the aromatic ring will also be a singlet.

  • The chemical shift of the hydroxyl proton (-OH) is variable and depends on concentration, temperature, and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C-4~ 140Carbon bearing the methyl group
C-1~ 139Carbon bearing the CH₂OH group
C-2~ 138Aromatic CH
C-5~ 130Aromatic CH
C-6~ 128Aromatic CH
C-3~ 98Carbon bearing the iodine atom
-CH₂OH~ 64Benzylic carbon
-CH₃~ 23Methyl carbon

Expertise in Interpretation:

  • The carbon atom attached to the iodine (C-3) is significantly shielded due to the "heavy atom effect," resulting in an upfield chemical shift.

  • The other aromatic carbons exhibit shifts typical for a substituted benzene ring.

  • The benzylic carbon (-CH₂OH) and the methyl carbon (-CH₃) appear in the expected aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol for IR Data Acquisition

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Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

IR Spectral Data Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad)O-H stretchAlcohol
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretchAliphatic (CH₂ and CH₃)
1600 - 1450C=C stretchAromatic ring
1250 - 1000C-O stretchPrimary alcohol
~ 800C-H bendOut-of-plane aromatic
600 - 500C-I stretchIodo-aromatic

Trustworthiness of Assignments:

  • A broad absorption in the 3500-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening caused by hydrogen bonding.[3]

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.

  • A strong C-O stretching band further corroborates the presence of the primary alcohol.

  • The C-I stretching vibration is expected in the far-infrared region and may be weak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for MS Data Acquisition

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Caption: General workflow for mass spectrometry analysis.

Mass Spectrum and Fragmentation Analysis

The molecular weight of this compound is 248.06 g/mol . In an electron ionization (EI) mass spectrum, the following key fragments are anticipated.

m/zIonDescription
248[C₈H₉IO]⁺Molecular ion (M⁺)
231[C₈H₈I]⁺Loss of OH (M⁺ - 17)
219[C₇H₆I]⁺Loss of CH₂OH (M⁺ - 31)
121[C₈H₉O]⁺Loss of I (M⁺ - 127)
91[C₇H₇]⁺Tropylium ion (from loss of I and COH)

dot

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Authoritative Grounding: The fragmentation pattern is consistent with established principles for substituted benzyl alcohols. The loss of the hydroxyl radical, the entire hydroxymethyl group, and the iodine atom are all common fragmentation pathways. The formation of the tropylium ion (m/z 91) is a characteristic feature of many benzyl derivatives.

Conclusion

This technical guide provides a detailed, albeit partially predictive, spectroscopic characterization of this compound. By integrating established spectroscopic principles with data from analogous compounds, this document serves as a reliable resource for scientists working with this important chemical intermediate. The provided protocols for data acquisition and the interpretation of NMR, IR, and MS data offer a framework for the successful identification and purity assessment of this compound in a laboratory setting.

References

  • PrepChem. (2023). Synthesis of 3-iodo-2-methylbenzyl alcohol. [Link]

  • Google Patents. (2011). WO2011057757A1 - New 7-phenyl-[1][4][5]triazolo[4,3-a]pyridin-3(2h).

  • Google Patents. (2012). US20120225904A1 - New 7-Phenyl-[1][4][5]triazolo[4,3-a]Pyridin-3(2H)-One Derivatives.

  • PubChem. ((3-Iodo-2-methylphenyl)methanol). [Link]

  • Doc Brown's Chemistry. (Infrared spectrum of methanol). [Link]

  • Jingming Chemical Co., Ltd. (this compound). [Link]

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An In-depth Technical Guide to the Physical Properties of (3-Iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the essential physical and chemical properties of (3-iodo-4-methylphenyl)methanol. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document details the compound's structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines standardized, repeatable experimental protocols for the determination of key physical properties, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, grounding the methodologies in established principles of chemical analysis. All data presented is supported by authoritative sources and compiled to serve as a reliable reference for laboratory and development applications.

Introduction to this compound

This compound, a substituted aromatic alcohol, is a valuable intermediate in organic synthesis. Its structure, featuring an iodinated toluene backbone with a hydroxymethyl group, presents a unique combination of reactive sites. The presence of the iodine atom facilitates a variety of carbon-carbon bond-forming reactions, such as Suzuki and Heck couplings, which are fundamental in the synthesis of complex organic molecules. The hydroxymethyl group offers a site for oxidation, esterification, or conversion to other functional groups. This dual functionality makes this compound a versatile building block in the development of pharmaceuticals and other high-value chemical entities. A thorough understanding of its physical properties is paramount for its effective handling, application in reactions, and for the purification of its derivatives.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity and structure is the foundation of its scientific application.

  • IUPAC Name: this compound

  • CAS Number: 165803-89-4[1]

  • Molecular Formula: C₈H₉IO

  • Canonical SMILES: CIC1=C(C)C=C(CO)C=C1

  • InChI Key: WVKFJUYXMBJNKD-UHFFFAOYSA-N

The molecular structure of this compound consists of a benzene ring substituted with an iodine atom, a methyl group, and a hydroxymethyl group at positions 3, 4, and 1, respectively.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are crucial for designing experimental procedures, including reaction conditions, purification methods, and formulation strategies.

Summary of Physicochemical Data
PropertyValueSource
Molecular Weight 248.06 g/mol PubChem[2]
Appearance Not specified, likely a solid at room temperatureInferred from melting point
Melting Point 76-80 °CAlfa Aesar
Boiling Point Not available (likely decomposes at higher temperatures)N/A
Solubility Data not available, expected to be soluble in polar organic solventsN/A
XLogP3 2.1PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 1PubChem[2]
In-depth Analysis of Properties
  • Molecular Weight: The molecular weight of 248.06 g/mol is a fundamental property used in stoichiometric calculations for chemical reactions.[2]

  • Melting Point: The reported melting point of 76-80 °C indicates that this compound is a solid at standard room temperature. The range suggests the presence of minor impurities in the measured sample. A sharp melting point is a key indicator of high purity.

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 7.0-8.0 ppm). The methylene protons will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-5.0 ppm. The hydroxyl proton signal is a broad singlet and its chemical shift is concentration and solvent dependent. The methyl protons will be a sharp singlet around 2.0-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine and oxygen atoms and the electron-donating effect of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, broadened by hydrogen bonding.

  • C-H Stretch (Aromatic): Sharp, medium-intensity bands just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp, medium-intensity bands just below 3000 cm⁻¹ corresponding to the methyl and methylene groups.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 248. Key fragmentation patterns would likely involve the loss of a hydrogen atom to form the [M-1]⁺ ion, loss of the hydroxyl group to form the [M-17]⁺ ion, and cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group.

Experimental Protocols for Property Determination

The following protocols are designed to be self-validating and provide accurate and reproducible results.

Melting Point Determination

Objective: To accurately determine the melting point range of a solid sample of this compound as an indicator of its purity.

Principle: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. Pure crystalline solids have a sharp melting point, while impurities broaden the melting range and depress the melting point.

Apparatus:

  • Digital melting point apparatus (e.g., Stuart SMP10)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Reference standard with a known melting point (e.g., benzoic acid)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry.

    • Grind a small amount of the sample into a fine powder using a clean mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Calibration:

    • Calibrate the melting point apparatus using a certified reference standard with a melting point close to that of the analyte. This step ensures the accuracy of the instrument's temperature reading.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a heating ramp rate of 1-2 °C per minute. A slow ramp rate is crucial for accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has melted (the clear point).

    • The melting point is reported as the range between these two temperatures.

  • Validation:

    • Repeat the measurement with two additional samples to ensure reproducibility. The results should be within a narrow range (e.g., ±0.5 °C).

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

Objective: To determine the qualitative solubility of this compound in a range of common laboratory solvents.

Principle: "Like dissolves like." The solubility of a solute in a solvent is dependent on the similarity of their intermolecular forces.

Materials:

  • This compound

  • Test tubes and rack

  • Vortex mixer

  • Selection of solvents: Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane.

Procedure:

  • Add approximately 10 mg of this compound to a series of labeled test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Agitate each tube vigorously using a vortex mixer for 30 seconds.

  • Allow the tubes to stand and observe for any undissolved solid.

  • Classify the solubility as:

    • Soluble: No visible solid particles.

    • Sparingly Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The majority of the solid remains undissolved.

  • Record the observations in a table. This provides a practical guide for selecting appropriate solvents for reactions, extractions, and chromatography.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable.

  • Hazard Identification: While a specific safety data sheet (SDS) for this compound is not widely available, related compounds suggest that it should be handled with care. It may be harmful if swallowed, inhaled, or absorbed through the skin. It may also cause irritation to the skin, eyes, and respiratory tract.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.[3][5]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[5][6] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound. The compiled data on its chemical identity, physicochemical properties, and spectroscopic profile serves as a foundational resource for its application in scientific research and development. The outlined experimental protocols offer a standardized approach to property determination, emphasizing accuracy and reproducibility. A comprehensive understanding of these characteristics is essential for the safe and effective utilization of this versatile chemical intermediate.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubChem. (n.d.). 4-Iodo-a-(4-methylphenyl)benzenemethanol.
  • Cheméo. (n.d.). Chemical Properties of (3-Iodophenyl) methanol, n-butyl ether.
  • Medline. (n.d.). SAFETY DATA SHEET.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 3-methyl-4-iodo.
  • Jingming Chemical. (n.d.). This compound.
  • PubChem. (n.d.). (3-Iodo-2-methylphenyl)methanol.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • State of Michigan. (n.d.). SAFETY DATA SHEET - Methanol.
  • Methanol Institute. (2015). Global Product Strategy (GPS) Safety Summary Methanol.
  • ChemicalBook. (n.d.). (3-Iodo-2-methylphenyl)methanol(76350-89-5) 1H NMR spectrum.
  • Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol.
  • ResearchGate. (n.d.). IR-ATR spectra of methanol in acetonitrile.
  • Doc Brown's Chemistry. (n.d.). CH3OH mass spectrum of methanol.
  • Synquest Labs. (n.d.). (4-Vinylphenyl)methanol Safety Data Sheet.

Sources

Reactivity and stability of (3-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of (3-iodo-4-methylphenyl)methanol

Abstract

This compound, a bifunctional aromatic compound, serves as a pivotal intermediate in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique architecture, featuring a reactive aryl iodide and a versatile benzylic alcohol on a substituted toluene scaffold, allows for orthogonal chemical transformations, making it an invaluable building block for complex molecular construction. This guide provides a comprehensive analysis of the compound's reactivity, exploring the chemoselective manipulation of its two primary functional groups. We delve into key transformations such as palladium-catalyzed cross-coupling reactions at the carbon-iodine bond and oxidation, etherification, and protection strategies at the benzylic alcohol. Furthermore, this document outlines the compound's stability profile, degradation pathways, and best practices for handling and storage, offering researchers a holistic understanding to effectively leverage this reagent in their synthetic endeavors.

Introduction: A Versatile Synthetic Linchpin

In the landscape of modern synthetic chemistry, the efficiency of constructing complex molecules often hinges on the availability of versatile, multi-functional building blocks. This compound (Figure 1) emerges as a preeminent example of such a reagent. Its structure is deceptively simple, yet it offers a powerful combination of reactive sites that can be addressed with high selectivity.

  • The Aryl Iodide: The iodine atom, positioned meta to the alcohol, is an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions. This "handle" is fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of biaryl systems, acetylenic derivatives, and complex amine structures. Its high reactivity compared to aryl bromides or chlorides allows for milder reaction conditions and broader substrate scope.

  • The Benzylic Alcohol: The hydroxymethyl group is a versatile functional handle. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, converted into ethers or esters, or used as a point of attachment to other molecules. Its reactivity is distinct from the aryl iodide, allowing for a high degree of synthetic orthogonality.

  • The Toluene Backbone: The methyl group and the substitution pattern on the aromatic ring influence the electronic properties and steric environment of the reactive centers, which can be exploited to fine-tune reactivity and selectivity.

This guide will serve as a technical deep-dive into the practical chemistry of this compound, moving beyond simple reaction schemes to explain the causality behind procedural choices, thus empowering researchers to make informed decisions in their synthetic designs.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical properties is the foundation for its successful application. The key characteristics of this compound are summarized below.

PropertyValueReference
Chemical Name This compoundIUPAC Nomenclature
Synonyms 3-Iodo-4-methylbenzyl alcoholCommon Usage
CAS Number 165803-89-4Chemical Abstracts Service[1][2]
Molecular Formula C₈H₉IO-
Molecular Weight 248.06 g/mol Calculated[2]
Appearance Off-white to light yellow solidTypical Supplier Data
Solubility Soluble in Methanol, Ethanol, DCM, THF, DMSO, Ethyl Acetate; Sparingly soluble in waterGeneral Chemical Principles
Storage Conditions 2-8°C, under inert atmosphere, protect from lightRecommended[1]

Synthesis and Purification

The most direct and common synthesis of this compound involves the reduction of the corresponding benzaldehyde derivative. This approach is favored for its high yield and operational simplicity.

Retrosynthetic Analysis

A logical disconnection of the target molecule points towards 3-iodo-4-methylbenzaldehyde as the immediate precursor, which itself can be synthesized from commercially available 4-methylbenzaldehyde through regioselective iodination.

G TM This compound Precursor 3-Iodo-4-methylbenzaldehyde TM->Precursor Reduction (e.g., NaBH4) StartingMaterial 4-Methylbenzaldehyde Precursor->StartingMaterial Electrophilic Iodination

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol: Reduction of 3-Iodo-4-methylbenzaldehyde

This protocol details the reduction of the aldehyde to the benzylic alcohol. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild reducing agent that is highly selective for aldehydes and ketones, easy to handle, and does not reduce the aryl iodide, ensuring chemoselectivity.

Materials:

  • 3-Iodo-4-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 3-iodo-4-methylbenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) with magnetic stirring.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C.

  • Addition of Reductant: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the sodium methoxide byproduct. Safety Note: Quench slowly as hydrogen gas is evolved.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add dichloromethane (DCM) and water to the residue.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound lies in the ability to selectively functionalize either the alcohol or the iodide.

Reactions at the Benzylic Alcohol

4.1.1. Oxidation to 3-Iodo-4-methylbenzaldehyde

Selective oxidation back to the aldehyde requires mild reagents to prevent over-oxidation to the carboxylic acid.

  • Expert Insight: Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are effective choices. MnO₂ is particularly useful for its high selectivity for benzylic alcohols and the ease of product purification, as the inorganic byproducts are removed by simple filtration.

Protocol: MnO₂ Oxidation

  • Dissolve this compound (1.0 eq) in DCM.

  • Add activated manganese dioxide (MnO₂, 10 eq by weight).

  • Stir the suspension vigorously at room temperature for 12-24 hours.

  • Monitor by TLC. Upon completion, filter the mixture through a pad of Celite®, washing the pad with additional DCM.

  • Concentrate the filtrate to yield the pure aldehyde, often without needing further chromatography.

4.1.2. Etherification

The alcohol can be converted to an ether, a common modification in drug discovery to alter properties like lipophilicity and metabolic stability.

Protocol: Williamson Ether Synthesis (O-methylation)

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the reactive alkoxide.

  • Stir for 30 minutes at 0°C, then add iodomethane (CH₃I, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.

4.1.3. Protection Strategies

When performing reactions at the aryl iodide (e.g., organometallic couplings), it is often necessary to protect the acidic proton of the alcohol. A silyl ether is an excellent choice due to its ease of installation and removal under mild conditions.

Protocol: TMS Protection

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

  • Cool to 0°C and add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise.

  • Stir at room temperature for 1-2 hours until the reaction is complete (TLC).

  • Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to yield the TMS-protected ether, which is often used directly in the next step.

Reactions at the Aryl Iodide: The Power of Cross-Coupling

The C-I bond is the primary site for building molecular complexity. The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C-C bonds.

4.2.1. Suzuki-Miyaura Coupling

This reaction couples the aryl iodide with an organoboron reagent, catalyzed by a palladium(0) species. The choice of catalyst, ligand, base, and solvent is critical for success.

  • Expert Insight: For a relatively reactive substrate like an aryl iodide, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often sufficient[3]. However, for more challenging couplings, using a pre-catalyst like Pd₂(dba)₃ with a specialized phosphine ligand (e.g., XPhos, SPhos) can improve yields. An aqueous base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation[4][5].

G pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add Ar-I pd2_complex Ar-Pd(II)-I Ln oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 + Base pd2_biaryl Ar-Pd(II)-Ar' Ln transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling with Phenylboronic Acid

  • Setup: To a microwave vial or Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Causality Note: The Pd(0) catalyst is oxygen-sensitive, so an inert atmosphere is critical to prevent catalyst deactivation.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

Stability, Handling, and Degradation

Proper storage and handling are paramount to maintaining the integrity of this compound.

Chemical and Physical Stability
  • Incompatibilities: The compound is incompatible with strong oxidizing agents, which will convert the alcohol to an aldehyde or acid. It is also incompatible with strong acids, which can catalyze dehydration or polymerization.

  • Light Sensitivity: Aryl iodides can be light-sensitive, potentially leading to the formation of radical species and subsequent decomposition. Amber vials or storage in the dark is recommended.

  • Dehalogenation: Under certain reductive conditions (e.g., catalytic hydrogenation with Pd/C or use of strong hydride reagents), the C-I bond can be cleaved, leading to the formation of 4-methylbenzyl alcohol. This is a common side reaction to be aware of during synthetic planning[3].

Recommended Storage Protocol
ParameterRecommendationRationale
Temperature2-8°CSlows potential decomposition pathways.
AtmosphereInert gas (Argon or Nitrogen)Prevents oxidation.
ContainerTightly sealed amber glass vialProtects from light and moisture.
HandlingUse in a well-ventilated fume hood. Avoid contact with skin and eyes.Standard practice for chemical reagents.
Potential Degradation Pathways

The primary degradation routes involve oxidation of the alcohol and potential dimerization or side reactions involving the iodide under light or heat stress.

G Start This compound Oxidation 3-Iodo-4-methylbenzaldehyde Start->Oxidation [O] (e.g., air) Dehalogenation 4-Methylbenzyl alcohol Start->Dehalogenation [H] (reductive conditions) Dimer Dimeric Byproducts Start->Dimer Light / Heat

Caption: Common degradation pathways for this compound.

Conclusion

This compound is a cornerstone reagent for synthetic chemists, offering a robust platform for the construction of complex molecules. Its value is derived from the distinct and orthogonally addressable reactivity of its benzylic alcohol and aryl iodide functionalities. A deep understanding of the principles governing its reactions—from the choice of a mild reductant for its synthesis to the selection of the appropriate catalyst system for cross-coupling—is essential for its effective use. By adhering to the stability and handling guidelines outlined herein, researchers can ensure the compound's integrity and achieve reproducible, high-yielding results, accelerating progress in drug discovery and materials science.

References

  • PubChem. (3-Iodo-2-methylphenyl)methanol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Iodo-a-(4-methylphenyl)benzenemethanol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid.... [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

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(3-Iodo-4-methylphenyl)methanol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

(3-Iodo-4-methylphenyl)methanol is a bifunctional organic compound that has emerged as a highly valuable and versatile building block in contemporary organic synthesis. Its structure, featuring a reactive aryl iodide and a modifiable benzylic alcohol on a substituted phenyl ring, offers a dual handle for orthogonal synthetic transformations. The carbon-iodine bond serves as a prime anchor point for a host of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex carbon-carbon and carbon-heteroatom bonds. Concurrently, the benzylic hydroxyl group can be readily oxidized or converted into other functional groups, providing an additional axis for molecular elaboration. This guide provides an in-depth exploration of the key applications of this compound, detailing field-proven protocols and the underlying mechanistic principles that govern its reactivity. We will delve into its utility in cornerstone reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, as well as transformations of its alcohol moiety, underscoring its strategic importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Strategic Advantage of this compound

The synthetic utility of this compound is rooted in its distinct structural features:

  • The Aryl Iodide Moiety: The carbon-iodine (C-I) bond is the most reactive among aryl halides in palladium-catalyzed oxidative addition, the crucial first step in most cross-coupling catalytic cycles. This high reactivity allows for transformations under milder conditions compared to the corresponding aryl bromides or chlorides, often leading to higher yields and broader functional group tolerance.[1]

  • The Benzylic Alcohol Moiety: The primary alcohol group (-CH₂OH) is a versatile functional handle. It can be oxidized to the corresponding aldehyde or carboxylic acid, which are themselves valuable synthetic intermediates.[2] It can also be converted to a leaving group (e.g., a halide or tosylate) for nucleophilic substitution reactions or participate in direct C-O coupling reactions.

  • The Substituted Aromatic Core: The 1,2,4-trisubstituted pattern provides a defined regiochemistry, preventing the formation of isomeric products and directing the synthesis toward a single, desired architecture. The methyl group's electron-donating nature can subtly influence the electronic properties of the ring, impacting reaction kinetics.

This combination of functionalities allows for a modular and convergent approach to complex target molecules, where different fragments can be introduced sequentially at the iodine and alcohol positions.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The aryl iodide functionality is a cornerstone of the molecule's utility, providing a gateway to a suite of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery and materials science for their ability to forge C-C and C-N bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Constructing Biaryl and Diaryl-Methane Scaffolds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is one of the most robust methods for creating C(sp²)-C(sp²) bonds.[3] When this compound is used, this reaction leads to diarylmethane precursors, which are common structural motifs in biologically active compounds and pharmaceuticals.[4]

Reaction Scheme: The coupling of this compound with a generic arylboronic acid yields a (hydroxymethyl)-substituted biaryl.

Suzuki_Coupling cluster_reactants Reactants cluster_products Product Reactant1 This compound Catalyst Pd Catalyst Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Reactant1->Catalyst + Reactant2 Ar-B(OH)₂ (Arylboronic Acid) Reactant2->Catalyst + Product (Aryl-substituted-4-methylphenyl)methanol Catalyst->Product

Caption: Suzuki-Miyaura coupling of this compound.

Expert Insight: The choice of palladium catalyst and ligand is critical. For many aryl iodides, a simple catalyst like Pd(PPh₃)₄ is sufficient. However, for more challenging substrates or to improve yields, pre-catalysts like CataXCium A Pd G3 have proven uniquely effective, especially with complex substrates.[5] The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a proton scavenger; it is essential for the activation of the organoboron species in the transmetalation step of the catalytic cycle.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ (3.0 mmol, 3.0 equiv.).

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Heat the mixture with vigorous stirring to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[1][6] This reaction is invaluable for synthesizing conjugated systems found in organic materials, as well as for building complex natural product and pharmaceutical skeletons.[1]

Reaction Scheme: this compound reacts with a terminal alkyne to produce an alkynyl-substituted benzyl alcohol derivative.

Expert Insight: The classic Sonogashira protocol utilizes a dual-catalyst system: a palladium complex to activate the aryl iodide and a copper(I) salt (typically CuI) to activate the alkyne.[6] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center. However, the copper can sometimes promote undesirable alkyne homocoupling (Glaser coupling). Consequently, numerous "copper-free" Sonogashira protocols have been developed, which are often preferred for synthesizing sensitive or complex molecules.[7] These methods typically require a stronger amine base like piperidine or rely on specific ligand systems.[8]

Exemplary Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add an anhydrous amine solvent such as triethylamine or a mixture of THF and diisopropylamine (5 mL).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction: Vinylation of the Aryl Core

The Mizoroki-Heck reaction is a powerful method for forming C-C bonds by coupling an aryl halide with an alkene, creating a substituted alkene product.[9][10][11] This reaction is highly versatile due to its tolerance of a wide variety of functional groups on both coupling partners.[12]

Reaction Scheme: The reaction between this compound and an alkene (e.g., an acrylate) results in a vinylated product.

Expert Insight: The Heck reaction's success is highly dependent on the choice of catalyst, base, and solvent.[12] For aryl iodides like our substrate, simple palladium sources like Pd(OAc)₂ are often effective.[12] A phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) is frequently added to stabilize the Pd(0) active species. The base is required to neutralize the hydrogen halide (HI) formed during the catalytic cycle, regenerating the active catalyst.[10]

Exemplary Protocol: Heck Reaction

  • In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and an appropriate ligand such as PPh₃ (0.04 mmol, 4 mol%).

  • Add a base, for example, K₂CO₃ (2.0 mmol, 2.0 equiv.) or triethylamine (1.5 mmol, 1.5 equiv.).

  • Add an anhydrous solvent, such as DMF or acetonitrile (5 mL).

  • Add the alkene (e.g., ethyl acrylate, 1.2 mmol, 1.2 equiv.).

  • Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.

  • After the reaction is complete, cool to room temperature, dilute with a suitable organic solvent, and filter to remove inorganic salts.

  • Wash the filtrate with water, dry the organic phase, and concentrate.

  • Purify the product via column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[13][14] This transformation is of paramount importance in medicinal chemistry, as the aryl amine motif is a ubiquitous feature in pharmaceuticals.[13]

Reaction Scheme: this compound can be coupled with primary or secondary amines to form the corresponding N-aryl benzyl alcohol.

Expert Insight: This reaction is mechanistically distinct and generally more demanding than the C-C coupling reactions. Its success hinges on the use of bulky, electron-rich phosphine ligands.[15] These ligands are crucial for promoting the reductive elimination step, which is often the rate-limiting step in the formation of the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine and facilitate its coordination to the palladium center.[16]

Exemplary Protocol: Buchwald-Hartwig Amination

  • Charge an oven-dried Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine coupling partner (1.2 mmol, 1.2 equiv.).

  • Add an anhydrous solvent such as toluene or 1,4-dioxane (3-5 mL) via syringe.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Table 1: Comparative Overview of Cross-Coupling Reaction Conditions

ReactionCoupling PartnerTypical Pd CatalystTypical BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Boronic Acid/EsterPd(dppf)Cl₂, Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF80-100
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineTHF, DMF25-60
Heck AlkenePd(OAc)₂K₂CO₃, Et₃NDMF, ACN100-120
Buchwald-Hartwig Amine (1° or 2°)Pd₂(dba)₃ / LigandNaOtBu, K₃PO₄Toluene, Dioxane80-110

Functional Group Transformations of the Benzylic Alcohol

The hydroxymethyl group provides a second, independent site for synthetic modification, allowing for the diversification of scaffolds built using the cross-coupling reactions described above.

FGT_Workflow Start This compound Aldehyde 3-iodo-4-methylbenzaldehyde Start->Aldehyde Mild Oxidation (e.g., PCC, DMP) Acid 3-iodo-4-methylbenzoic acid Start->Acid Strong Oxidation (e.g., Co-catalyst/air) Halide 1-(halomethyl)-3-iodo-4-methylbenzene Start->Halide Halogenation (e.g., SOCl₂, PBr₃) Ether Coupled Ether Product Start->Ether O-Alkylation / Etherification Aldehyde->Acid Further Oxidation (e.g., KMnO₄)

Caption: Key transformations of the benzylic alcohol moiety.

Oxidation to Aldehydes and Carboxylic Acids

The controlled oxidation of the benzylic alcohol yields either the aldehyde or the carboxylic acid, both of which are critical intermediates in organic synthesis.

  • To Aldehyde: Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation, selectively stopping at the aldehyde stage without over-oxidation. The resulting 3-iodo-4-methylbenzaldehyde is a substrate for reactions like Wittig olefination, reductive amination, and aldol condensations.

  • To Carboxylic Acid: Stronger oxidizing conditions are required to convert the alcohol directly to a carboxylic acid. A method using a cobalt catalyst in the presence of air at elevated temperatures provides an efficient route to 3-iodo-4-methylbenzoic acid.[2] This acid can then undergo esterification or amidation to produce a wide range of derivatives.[2]

Exemplary Protocol: Oxidation to 3-Iodo-4-methylbenzoic acid[2]

  • In a glass reaction bottle, combine this compound (1.0 mmol), a cobalt catalyst, and potassium hydroxide (50 mol%) in water (2 mL).

  • Place the bottle in an autoclave, pressurize with 10 bar of air, and heat to 110 °C with stirring for 24 hours.

  • After cooling and venting, filter out the catalyst and wash with water.

  • Dilute the reaction mixture with ethyl acetate and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with ether, and dry under vacuum to obtain 3-iodo-4-methylbenzoic acid.

Conversion to Benzyl Halides

The hydroxyl group can be readily converted into a better leaving group, most commonly a halide. Reacting this compound with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) yields the corresponding benzyl chloride or bromide. These products are potent electrophiles, ideal for Sₙ2 reactions with a variety of nucleophiles (e.g., cyanides, azides, thiolates) to further functionalize the benzylic position.

Conclusion

This compound stands out as a strategically vital building block for the synthesis of complex organic molecules. Its bifunctional nature allows for a powerful, two-directional approach to molecular construction. The aryl iodide provides a reliable and highly reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of intricate C-C and C-N bonds. Simultaneously, the benzylic alcohol offers a secondary point for functionalization through oxidation or substitution. This orthogonal reactivity, combined with a well-defined substitution pattern, makes this compound an indispensable tool for researchers in drug discovery, materials science, and the broader field of organic synthesis, streamlining the path to novel and valuable chemical entities.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Gary A. Molander, et al. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. NIH Public Access. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • RSC Publishing. (2021). Deoxygenative ortho-benzylation of aryl iodides with benzyl alcohol via palladium/norbornene cooperative catalysis. Organic Chemistry Frontiers. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]

  • Chemtarget. (n.d.). 3-Iodo-4-methylbenzoicacid CAS NO.82998-57-0. Retrieved from [Link]

  • ACS Publications. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2010). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Request PDF. Retrieved from [Link]

  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • PubMed Central. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to (3-iodo-4-methylphenyl)methanol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and organic synthesis, the selection of starting materials is a critical decision that dictates the trajectory of a research program. The structural and functional motifs of these initial building blocks are paramount to achieving the desired biological activity and optimizing synthetic routes. (3-iodo-4-methylphenyl)methanol, a bespoke chemical entity, presents a unique combination of functionalities that make it a valuable precursor in the synthesis of complex molecules. This in-depth guide provides a comprehensive overview of its commercial availability, quality considerations, safe handling, and strategic applications, empowering scientists to effectively integrate this reagent into their research endeavors.

Physicochemical Properties and Structural Attributes

This compound is a substituted aromatic alcohol with the chemical formula C₈H₉IO. Its structure is characterized by a benzene ring substituted with a hydroxymethyl group, an iodine atom, and a methyl group. This specific arrangement of substituents imparts distinct chemical properties that are of significant interest in synthetic chemistry.

The benzylic alcohol moiety serves as a versatile handle for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. The presence of the iodine atom at the meta-position relative to the hydroxymethyl group is particularly noteworthy. Aryl iodides are highly valued substrates in transition metal-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal center. The methyl group at the para-position can influence the electronic properties of the aromatic ring and provide a point for further functionalization or steric control in subsequent reactions.

Below is a summary of the key physicochemical properties of this compound:

PropertyValueSource
CAS Number 165803-89-4
Molecular Formula C₈H₉IO
Molecular Weight 248.06 g/mol
Appearance White to off-white solid
Melting Point 75-79 °C
SMILES Cc1ccc(CO)cc1I
InChI Key KOJVNDPZLOBKMK-UHFFFAOYSA-N

graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Substituents I [pos="-1.73,1!", label="I"]; CH3_C [pos="1.73,1!", label="CH3"]; CH2OH_C [pos="1.73,-1!", label="CH2OH"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C2 -- I [len=1.5]; C6 -- CH3_C [len=1.5]; C4 -- CH2OH_C [len=1.5];

// Double bonds C1 -- C6 [style=double]; C2 -- C3 [style=double]; C4 -- C5 [style=double]; }

Figure 1: Chemical structure of this compound.

Commercial Availability and Supplier Landscape

This compound is available from a number of chemical suppliers who specialize in providing building blocks for research and development. The purity and available quantities can vary between suppliers, so it is essential to carefully evaluate the options based on the specific needs of the intended application. Below is a comparative table of some of the commercial suppliers of this compound.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich 52657697%1g, 5g
CymitQuimica Varies by producer≥95%Varies
Arctom BD-A139371Not specifiedFlexible sizes
Jingming Chemical Not specifiedNot specified1g, 5g, 25g
AK Scientific FD08405Not specifiedInquire

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Supplier_Selection_Workflow start Identify Need for This compound define_req Define Requirements (Purity, Quantity, Budget) start->define_req search_suppliers Search Supplier Databases (e.g., Sigma-Aldrich, PubChem) define_req->search_suppliers compare_suppliers Compare Suppliers (Price, Availability, Lead Time) search_suppliers->compare_suppliers request_quotes Request Quotes and Certificates of Analysis (CoA) compare_suppliers->request_quotes evaluate_coa Evaluate CoA for Purity and Impurity Profile request_quotes->evaluate_coa select_supplier Select Optimal Supplier evaluate_coa->select_supplier place_order Place Purchase Order select_supplier->place_order end Receive and Verify Chemical place_order->end

Figure 2: A logical workflow for the selection of a suitable supplier.

Quality Control and Purity Analysis

For applications in drug discovery and development, the purity of starting materials is of utmost importance as impurities can lead to unwanted side reactions, affect biological assay results, and introduce regulatory hurdles. When sourcing this compound, it is crucial to obtain and scrutinize the Certificate of Analysis (CoA) from the supplier.

Key analytical techniques used to confirm the identity and purity of this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is a primary method for confirming the identity of the compound. The proton NMR should show characteristic peaks for the aromatic protons, the benzylic CH₂ protons, and the methyl protons, with appropriate integrations.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. The area percentage of the main peak in the chromatogram corresponds to the purity of the sample.

Safe Handling and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. Based on the Safety Data Sheet (SDS) provided by suppliers such as Sigma-Aldrich, this compound has the following hazard classifications[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, the following personal protective equipment (PPE) and handling precautions are mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and appropriate footwear.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Applications in Organic Synthesis and Drug Discovery

The unique structural features of this compound make it a strategic building block for the synthesis of a diverse range of target molecules.

Role as a Versatile Synthetic Intermediate

The dual reactivity of the aryl iodide and benzyl alcohol functionalities allows for a variety of synthetic transformations.

  • Cross-Coupling Reactions: The aryl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (with boronic acids or esters) and the Sonogashira coupling (with terminal alkynes). These reactions are fundamental in medicinal chemistry for the construction of biaryl and aryl-alkyne scaffolds, which are prevalent in many drug molecules.[2][3]

  • Esterification and Etherification: The benzyl alcohol can be readily converted into esters and ethers. Esterification can be achieved by reacting it with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions.[4][5][6] Etherification , such as the Williamson ether synthesis, can be performed by deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide.[7]

Figure 3: Key synthetic transformations and resulting molecular scaffolds accessible from this compound.

Potential as a Precursor for Kinase Inhibitors

There is evidence suggesting the utility of this compound in the synthesis of compounds targeting protein kinases.[4] Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[3][6]

The this compound scaffold can be strategically employed to synthesize kinase inhibitors. For instance, in the development of MAP4 kinase (MAP4K) inhibitors, which have shown promise as motor-neuron-protecting agents, a common synthetic strategy involves the Suzuki coupling of a heterocyclic core with a substituted phenylboronic acid.[6] this compound could be a valuable starting material in such a synthesis, where the iodo-group allows for its coupling to a core scaffold, and the hydroxymethyl group can be used for further modification to enhance potency, selectivity, or pharmacokinetic properties.

One plausible synthetic route could involve a Suzuki coupling of this compound with a suitable heterocyclic boronic acid, followed by modification of the benzylic alcohol. The specific substitution pattern of the iodo and methyl groups on the phenyl ring can play a crucial role in directing the binding of the final molecule to the target kinase, potentially by forming specific interactions with amino acid residues in the active site.

Exemplary Experimental Protocols

The following are general, illustrative protocols for common reactions involving this compound. These should be adapted and optimized for specific substrates and reaction scales.

Protocol for Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Esterification (Fischer-Speier)

Objective: To synthesize the acetate ester of this compound.

Materials:

  • This compound

  • Glacial acetic acid (excess, can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until the effervescence ceases, then wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting ester by column chromatography or distillation if necessary.

Conclusion

This compound is a commercially available and highly versatile building block for researchers in organic synthesis and medicinal chemistry. Its dual functionality as a benzyl alcohol and an aryl iodide provides a rich platform for a wide array of chemical transformations, enabling the construction of complex molecular architectures. While specific, published applications are not widespread, its potential as a precursor for kinase inhibitors and other bioactive molecules is significant. By understanding its chemical properties, ensuring high purity, adhering to safe handling procedures, and strategically employing it in well-designed synthetic routes, researchers can unlock the full potential of this valuable reagent in their quest for novel scientific discoveries.

References

  • RSC Publishing. Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. [Link]

  • Scribd. Synthesis of Benzyl Acetate Through Fischer Esterification Reaction. [Link]

  • ResearchGate. Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... [Link]

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The Strategic Utility of (3-Iodo-4-methylphenyl)methanol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(3-Iodo-4-methylphenyl)methanol, a strategically substituted aromatic alcohol, has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique trifunctional nature—comprising a reactive iodinated phenyl ring, a versatile benzyl alcohol moiety, and a directing methyl group—offers a powerful platform for the construction of complex molecular architectures. This guide provides a comprehensive review of the synthesis, spectral characterization, key reactions, and applications of this compound, with a particular focus on its role as a precursor to active pharmaceutical ingredients (APIs) and other high-value chemical entities. The causality behind experimental choices and self-validating protocols are emphasized to ensure both technical accuracy and field-proven insights.

Introduction: A Molecule of Strategic Importance

In the landscape of organic synthesis, the selection of starting materials is a critical determinant of efficiency and innovation. This compound (CAS No. 165803-89-4) is a prime example of a molecule whose structural attributes are tailored for versatility. The presence of an iodine atom on the aromatic ring provides a reactive handle for a wide array of powerful cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[1] The benzyl alcohol functionality serves as a versatile precursor for oxidation to the corresponding aldehyde or carboxylic acid, etherification, or conversion to a leaving group for nucleophilic substitution.[2] Finally, the methyl group at the 4-position influences the electronic properties and steric environment of the molecule, which can be crucial for directing subsequent reactions and for modulating the biological activity of its derivatives.

This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in cutting-edge research.

Synthesis of this compound: A Practical Approach

The most direct and reliable synthesis of this compound involves a two-step sequence starting from the commercially available 4-methylbenzaldehyde. This approach is advantageous due to the relatively low cost of the starting material and the straightforward nature of the reactions.

Step 1: Iodination of 4-Methylbenzaldehyde

The first step is the regioselective iodination of 4-methylbenzaldehyde to produce 3-iodo-4-methylbenzaldehyde. The ortho,para-directing effect of the methyl group and the meta-directing effect of the aldehyde group favor the introduction of iodine at the 3-position.

Experimental Protocol: Synthesis of 3-Iodo-4-methylbenzaldehyde [3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzaldehyde (1.0 eq) in glacial acetic acid.

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) (1.2 eq) portion-wise at room temperature. The use of NIS is preferred over molecular iodine as it is a milder and more selective iodinating agent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-iodo-4-methylbenzaldehyde, which can often be used in the next step without further purification.

Step 2: Reduction of 3-Iodo-4-methylbenzaldehyde

The second step involves the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce the aryl iodide.[4][5]

Experimental Protocol: Synthesis of this compound [4]

  • Reaction Setup: Dissolve 3-iodo-4-methylbenzaldehyde (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.1 eq) portion-wise. The use of a molar excess of NaBH₄ ensures complete conversion of the aldehyde.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water. Acidify the mixture with dilute hydrochloric acid to a pH of ~3.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound. The crude product can be purified by column chromatography on silica gel if necessary.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 4-Methylbenzaldehyde Intermediate 3-Iodo-4-methylbenzaldehyde Start->Intermediate N-Iodosuccinimide, Acetic Acid Product This compound Intermediate->Product Sodium Borohydride, Methanol

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. Below are the predicted spectroscopic data based on the analysis of analogous compounds.[2][6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and methyl protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (H-2)~7.8d1H
Aromatic H (H-5)~7.2d1H
Aromatic H (H-6)~7.6dd1H
Benzylic CH₂~4.6s2H
Methyl CH₃~2.4s3H
Hydroxyl OHVariable (broad)s1H

The aromatic proton assignments are based on the expected electronic effects of the iodo, methyl, and hydroxymethyl substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-I~95
C-CH₃~140
C-CH₂OH~142
C-H (aromatic)128 - 138
C-CH₂OH~64
C-CH₃~22
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and aromatic functionalities.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C stretch (aromatic)1450-1600
C-O stretch (primary alcohol)~1050
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

IonPredicted m/z
[M]⁺248
[M-H₂O]⁺230
[M-I]⁺121

Reactivity and Applications in Synthesis

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery.

Cross-Coupling Reactions

The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] These reactions allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring, providing a modular approach to building molecular diversity.

Diagram of Cross-Coupling Potential

CrossCoupling Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base Heck Heck Coupling (Alkene) Start->Heck Pd Catalyst, Base Product Diverse Functionalized Products Suzuki->Product Sonogashira->Product Heck->Product

Caption: Cross-coupling reactions of this compound.

Modification of the Benzyl Alcohol

The hydroxyl group can be readily transformed into other functionalities. For instance, oxidation provides access to 3-iodo-4-methylbenzaldehyde or 3-iodo-4-methylbenzoic acid, which are themselves valuable synthetic intermediates. Etherification or conversion to a benzyl halide opens up pathways for nucleophilic substitution reactions.

Application in the Synthesis of Kinase Inhibitors

While specific examples directly utilizing this compound in publicly disclosed drug candidates are not prevalent, its structural motifs are highly relevant to the design of kinase inhibitors.[9][10] Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The ability to introduce diverse substituents via cross-coupling at the 3-position, combined with the potential for further modification at the benzylic position, makes this molecule an attractive starting point for generating libraries of potential kinase inhibitors for screening.

Conclusion

This compound is a strategically designed building block with significant potential for accelerating research in medicinal chemistry and materials science. Its straightforward synthesis, well-defined reactivity, and versatile functional groups provide a robust platform for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and synthetic utility, offering a solid foundation for its application in the laboratory. As the demand for innovative molecular architectures continues to grow, the importance of versatile intermediates like this compound is set to increase.

References

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A Senior Application Scientist's In-depth Technical Guide to (3-iodo-4-methylphenyl)methanol: Safety, Handling, and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Core Objective: To provide an in-depth technical guide that moves beyond rote safety data, instilling a deep, practical understanding of the safe and effective handling of (3-iodo-4-methylphenyl)methanol in a research and development environment. This document is built on a foundation of scientific integrity, drawing causal links between the molecule's properties and the requisite safety protocols.

Preamble: Situational Awareness in Chemical Synthesis

In the pursuit of novel therapeutics, our primary responsibility is the safety of ourselves and our colleagues. This compound is a valuable building block in organic synthesis, yet its halogenated aromatic structure necessitates a handling protocol rooted in a comprehensive understanding of its potential hazards. This guide is structured to provide not just a set of rules, but the scientific rationale behind them, empowering you to make informed decisions in the laboratory.

Section 1: Physicochemical Profile and Hazard Identification

A molecule's physical and chemical properties are the primary determinants of its behavior and, consequently, the necessary handling precautions. While a comprehensive, peer-reviewed safety data sheet for this compound (CAS No: 165803-89-4) is not widely available, we can construct a reliable hazard profile by examining its known properties and data from structurally similar compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉IO
Molecular Weight 248.06 g/mol
Appearance Solid (powder/crystalline)Inferred from melting point
Melting Point 75-79 °C
Purity 97%

Inferred Hazard Profile:

Based on the available data for 3-iodo-4-methylbenzyl alcohol, the following hazards are identified:

  • H315 - Causes skin irritation: Aromatic compounds, particularly those with functional groups, can disrupt the lipid barrier of the skin, leading to irritation.

  • H319 - Causes serious eye irritation: The benzylic alcohol functional group can be particularly irritating to the sensitive tissues of the eye.

  • H335 - May cause respiratory irritation: Fine powders of this compound can be easily inhaled, leading to irritation of the respiratory tract.

It is prudent to also consider the hazards of a close structural isomer, (3-Iodophenyl)methanol, which is also classified as a skin and eye irritant[1]. The presence of the iodo- group on the phenyl ring is the key driver for these irritant properties.

Section 2: The Cornerstone of Safe Handling: A Multi-faceted Approach

Effective chemical safety is not a single action but a system of overlapping protocols. This section details a self-validating workflow for handling this compound.

Engineering Controls: The First Line of Defense

The most effective way to mitigate risk is to remove the hazard at its source.

  • Fume Hood: All manipulations of solid this compound, including weighing and transfers, must be conducted in a certified chemical fume hood. This is not merely a recommendation but a critical step to prevent the inhalation of fine particulates.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors, especially during dissolution in solvents.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is your last line of defense, but it is a critical one.

  • Eye Protection: Tightly fitting safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Nitrile gloves are suitable for incidental contact. For extended handling, consider thicker, chemical-resistant gloves. Always inspect gloves for integrity before use.

  • Body Protection: A flame-retardant lab coat should be worn and kept buttoned.

  • Respiratory Protection: When working outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with a particulate filter is required.

Diagram 1: Experimental Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Review SDS/Hazard Info B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Verify Fume Hood Function B->C D Weigh Solid Compound C->D E Transfer to Reaction Vessel D->E F Add Solvent & Initiate Reaction E->F G Quench Reaction (if necessary) F->G H Segregate Halogenated Waste G->H I Decontaminate Glassware G->I J Dispose of Contaminated PPE H->J I->J

Caption: A logical workflow for the safe handling of this compound.

Section 3: Emergency Protocols: A Plan for the Unexpected

Preparedness is key to mitigating the impact of an accidental exposure.

Table 2: Emergency First-Aid Measures

Exposure RouteActionRationale
Eye Contact Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.To physically remove the irritant and minimize damage to the cornea.
Skin Contact Remove contaminated clothing. Wash affected area thoroughly with soap and water for at least 15 minutes.To remove the irritant and prevent prolonged contact that can lead to dermatitis.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.To remove the individual from the source of exposure and support respiration.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.Inducing vomiting can cause further damage to the esophagus.

The first aid measures are based on standard practices for chemical irritants and information for a structural isomer[1].

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

Section 4: Storage and Disposal: A Commitment to Safety and Sustainability

Proper storage and disposal are critical for long-term laboratory safety and environmental stewardship.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents. The storage class is 11 - Combustible Solids.

  • Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Ensure waste streams are properly segregated (e.g., halogenated organic waste).

Diagram 2: Decision Logic for Waste Disposal

G A Waste Generated B Is it contaminated with This compound? A->B C Solid Waste (e.g., gloves, weigh boats) B->C Yes D Liquid Waste (e.g., reaction mixture, rinsate) B->D Yes G Dispose as Non-Hazardous Waste B->G No E Dispose in Halogenated Solid Waste Container C->E F Dispose in Halogenated Liquid Waste Container D->F

Caption: A decision tree for the proper segregation of waste.

Conclusion: Cultivating a Culture of Inherent Safety

The protocols outlined in this guide are designed to be a living part of your laboratory practice. By understanding the scientific reasoning behind each safety measure, we transition from a culture of compliance to a culture of inherent safety. This proactive approach not only protects us but also enhances the quality and integrity of our scientific work.

References

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Methodological & Application

Application Notes and Protocols for the Heck Reaction of (3-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has profound implications in pharmaceutical and materials science, enabling the construction of complex molecular architectures from simpler precursors.[3][4] For drug development professionals, the Heck reaction's tolerance of a wide array of functional groups is particularly advantageous, allowing for the late-stage modification of intricate molecules without the need for extensive protecting group strategies.[3]

This guide provides an in-depth analysis and detailed protocols for the Heck reaction involving (3-iodo-4-methylphenyl)methanol. The presence of both a reactive aryl iodide and a benzylic alcohol functionality on this substrate presents unique opportunities and challenges. Understanding the interplay of reaction parameters is critical to achieving high yields and selectivities, facilitating the synthesis of valuable substituted styrenyl- or acrylyl-benzyl alcohols, which are key intermediates in various synthetic pathways.

Understanding the Catalytic Cycle: A Mechanistic Overview

The efficacy of the Heck reaction is rooted in a well-defined palladium catalytic cycle. A fundamental grasp of this mechanism is essential for rational troubleshooting and optimization of reaction conditions. The generally accepted cycle proceeds through a Pd(0)/Pd(II) pathway.[5]

Key Mechanistic Steps:
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step for aryl iodides and results in a square planar Pd(II) complex.[5]

  • Alkene Coordination and Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a migratory insertion of the aryl group into the alkene double bond, a step often referred to as syn-carbopalladation.[2][5]

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated. This step re-forms the alkene in a new, substituted position and generates a palladium-hydride species.[2]

  • Reductive Elimination & Catalyst Regeneration: A base is crucial in this final step to neutralize the generated hydroiodic acid (HI) and facilitate the reductive elimination of HX from the palladium-hydride complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6]

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ ArPdL2I Ar-Pd(II)L₂I Pd0->ArPdL2I Oxidative Addition AlkeneComplex [Ar-Pd(II)L₂(Alkene)]I ArPdL2I->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L₂I AlkeneComplex->InsertionProduct Migratory Insertion HPdL2I H-Pd(II)L₂I InsertionProduct->HPdL2I β-Hydride Elimination Product Substituted Alkene (Ar-CH=CHR) InsertionProduct->Product HPdL2I->Pd0 Reductive Elimination Salt Base-H⁺ I⁻ HPdL2I->Salt ArylIodide This compound (Ar-I) ArylIodide->ArPdL2I Alkene Alkene (H₂C=CHR) Alkene->AlkeneComplex Base Base Base->HPdL2I

Figure 1: The catalytic cycle of the Heck Reaction.

Critical Parameters for the Heck Reaction of this compound

The success of the Heck reaction hinges on the careful selection of several key parameters. For a substrate like this compound, which contains a potentially coordinating hydroxyl group, these choices are especially important.

Palladium Catalyst and Ligands

The choice of the palladium source and accompanying ligands is paramount. While numerous systems exist, they can be broadly categorized:

  • Palladium(II) Precursors: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common, air-stable precursors that are reduced in situ to the active Pd(0) species.[1] Pd(OAc)₂ is often preferred due to its generally higher reactivity.[6]

  • Palladium(0) Precursors: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used Pd(0) source that can directly enter the catalytic cycle.[3]

  • Ligands: Phosphine ligands are frequently employed to stabilize the palladium catalyst and modulate its reactivity.[7]

    • Monodentate Phosphines: Triphenylphosphine (PPh₃) and tri-o-tolylphosphine (P(o-tol)₃) are standard choices. The increased steric bulk of P(o-tol)₃ can sometimes improve reaction outcomes.

    • Bidentate Phosphines: Ligands like BINAP can be used, particularly in asymmetric variations of the Heck reaction.[1]

    • N-Heterocyclic Carbenes (NHCs): These have emerged as highly effective ligands, often providing catalysts with high thermal stability and activity.[8]

For this compound, a standard system of Pd(OAc)₂ with PPh₃ or P(o-tol)₃ is a reliable starting point. The hydroxyl group is generally well-tolerated, but its potential to coordinate to the palladium center should be considered, which might influence the choice of ligand.

The Role of the Base

A stoichiometric amount of base is required to neutralize the HI produced during the catalytic cycle.[2] The choice of base can significantly impact reaction rate and yield.

  • Organic Bases: Triethylamine (Et₃N) is a very common choice. Its role is to scavenge the acid produced.[3] Other hindered amines like diisopropylethylamine (DIPEA) are also used.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are effective inorganic bases.[1] They are often used in polar aprotic solvents where they have sufficient solubility.

The basicity and steric properties of the base can influence the reaction. For the target substrate, both organic and inorganic bases are viable options, with the choice often linked to the solvent system.

Solvent Selection

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism and rate.[9]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) are excellent solvents for the Heck reaction due to their high boiling points and ability to dissolve a wide range of organic compounds and inorganic salts.[7][9] NMP, in particular, has been noted for its effectiveness.[10]

  • Ethereal Solvents: Tetrahydrofuran (THF) can be used, though often at reflux.

  • Aqueous Media: Modern protocols have been developed for Heck reactions in water or aqueous mixtures, which aligns with green chemistry principles.[8]

When selecting a solvent, it is critical to ensure its quality. For instance, aged NMP can contain hydroperoxides that oxidize phosphine ligands, thereby inhibiting the reaction.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Heck reaction of this compound with two common alkene partners: an acrylate and a styrene.

Protocol 1: Heck Reaction with Methyl Acrylate

This protocol is designed for the coupling of this compound with methyl acrylate, a common electron-deficient alkene.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under the inert atmosphere, add K₂CO₃ (2.0 eq) followed by anhydrous DMF.

  • Alkene Addition: Add methyl acrylate (1.5 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-methyl 3-(4-(hydroxymethyl)-2-methylphenyl)acrylate.

Protocol 2: Heck Reaction with Styrene

This protocol outlines the coupling with styrene, a non-activated alkene. These conditions may require higher temperatures or different ligand systems for optimal results.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq) and Pd(OAc)₂ (0.03 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add P(o-tol)₃ (0.06 eq), anhydrous NMP, styrene (1.2 eq), and triethylamine (2.5 eq).

  • Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 120-140 °C. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After the starting material is consumed, cool the reaction to ambient temperature. Dilute the mixture with toluene and water.

  • Extraction: Separate the layers and extract the aqueous phase with toluene. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash chromatography to yield the target stilbene derivative.

Data Summary and Comparison

The following table summarizes typical reaction conditions for the Heck reaction of aryl iodides, which serve as a guideline for the reaction with this compound.

ParameterCondition A (with Acrylate)Condition B (with Styrene)Rationale & Remarks
Aryl Halide This compoundThis compoundAryl iodides are highly reactive in the Heck reaction.[5]
Alkene Methyl AcrylateStyreneElectron-deficient alkenes like acrylates are generally more reactive.[1]
Catalyst Pd(OAc)₂Pd(OAc)₂A common, robust, and air-stable palladium(II) precatalyst.[1]
Catalyst Loading 1-3 mol%2-5 mol%Higher loading may be needed for less reactive alkenes.
Ligand PPh₃, P(o-tol)₃P(o-tol)₃, other bulky phosphinesBulky ligands can promote the reaction with less reactive substrates.
Ligand:Pd Ratio 2:12:1A 2:1 ratio is generally effective for high activity.[11]
Base K₂CO₃, NaOAcEt₃N, DIPEAInorganic bases are often used with polar aprotic solvents. Organic amines are also common.[1]
Solvent DMF, NMPNMP, TolueneHigh-boiling polar aprotic solvents are generally preferred.[9]
Temperature 80-110 °C110-140 °CHigher temperatures are often required for less activated alkenes.[8]
Typical Yield Good to ExcellentModerate to GoodYields are highly dependent on the specific substrates and optimization.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more robust ligand system (e.g., an N-heterocyclic carbene). Ensure the solvent is anhydrous and of high quality, especially when using phosphine ligands.[7]

  • Formation of Side Products: The formation of symmetrical biaryl products (Ar-Ar) can occur. Adjusting the ligand-to-palladium ratio or changing the solvent may mitigate this.

  • Alkene Isomerization: Isomerization of the product double bond can be an issue. The addition of certain salts or using specific ligand systems can sometimes control this.

Conclusion

The Heck reaction of this compound is a highly valuable transformation for the synthesis of functionalized building blocks. A thorough understanding of the reaction mechanism and the influence of key parameters such as the catalyst system, base, and solvent is crucial for successful implementation. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize this reaction for their specific synthetic needs, paving the way for the efficient construction of complex molecules in drug discovery and development.

References

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  • AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Conference Proceedings, 2330(1), 020002.
  • Yaşar, S., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(4), 6884–6899.
  • Mullins, R. J., et al. (2014). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society, 136(32), 11212–11215.
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  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. (2016). Journal of Applicable Chemistry, 5(5), 1045-1055.
  • Sharma, P., & Kumar, A. (2012). Organochalcogen ligands and their palladium(ii) complexes: Synthesis to catalytic activity for Heck coupling. RSC Advances, 2(31), 11691-11708.
  • Guo, J.-M., et al. (2018). Palladium-Catalyzed Sequential Heck Reactions of Olefin-Tethered Aryl Iodides with Alkenes. The Journal of Organic Chemistry, 83(24), 15309–15319.
  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. Retrieved from [Link]

  • Gurak, J. A., & Engle, K. M. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
  • ResearchGate. (n.d.). Palladium‐catalyzed tandem reaction of aryl iodides, activated alkenes.... Retrieved from [Link]

  • American Chemical Society. (n.d.). Palladium-catalyzed heck-type coupling reactions: Applications in stereo-controlled synthesis of C-Aryl glycosides. Retrieved from [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22384.
  • Beilstein Journals. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 1642–1648.
  • Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
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  • PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848.
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Application Notes & Protocols: A Guide to Sonogashira Coupling of (3-iodo-4-methylphenyl)methanol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its operational simplicity and functional group tolerance.[1][4][5] The reaction is typically conducted under mild conditions, often at room temperature, and utilizes an amine base which can also serve as the solvent.[1][6] This guide provides an in-depth technical overview and a detailed protocol for the Sonogashira coupling of (3-iodo-4-methylphenyl)methanol, a versatile building block, with various terminal alkynes.

Mechanistic Insights: The Dual Catalytic Cycle

The efficacy of the Sonogashira coupling lies in the synergistic interplay of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] A comprehensive understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The reaction is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst.[2][6] This step forms a palladium(II) intermediate. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1][2] This activated alkyne species then undergoes transmetalation with the palladium(II) complex, transferring the acetylide group to the palladium center and regenerating the copper(I) catalyst.[2][6] The final step is the reductive elimination from the palladium(II) intermediate, which yields the desired arylalkyne product and regenerates the active palladium(0) catalyst, thus completing the cycle.[6][7]

It is crucial to perform the reaction under anaerobic conditions as oxygen can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling) and can lead to the oxidation and deactivation of the palladium(0) catalyst.[1][8]

Diagram: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)IL2 Ar-Pd(II)(I)L₂ Pd(0)L2->ArPd(II)IL2 Oxidative Addition (Ar-I) ArPd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L₂ ArPd(II)IL2->ArPd(II)(C≡CR)L2 Transmetalation Cu(I)C≡CR Cu(I)-C≡CR ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)I Cu(I)I Cu(I)I->Cu(I)C≡CR Base, R-C≡C-H Cu(I)C≡CR->ArPd(II)IL2 Transmetalation Cu(I)C≡CR->Cu(I)I

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a reliable method for the coupling of this compound with a generic terminal alkyne. The choice of an iodo-substituted arene is strategic, as aryl iodides are generally more reactive than the corresponding bromides or chlorides.[1][6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Terminal Alkyne≥98%Commercially Availablee.g., Phenylacetylene, 1-Hexyne
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir and light-sensitive
Copper(I) Iodide (CuI)≥99.5%Commercially AvailableLight-sensitive
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableStore over molecular sieves
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableInhibitor-free
Saturated aq. NH₄ClPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Ethyl AcetateACS GradeCommercially AvailableFor extraction
HexanesACS GradeCommercially AvailableFor chromatography
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).

    • The flask is then sealed with septa, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times. This deaeration step is critical to prevent catalyst deactivation and alkyne homocoupling.[1]

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous THF (5 mL per mmol of aryl iodide) and anhydrous triethylamine (3.0 equiv) via syringe.

    • Stir the resulting mixture at room temperature for 10 minutes to ensure dissolution and catalyst pre-activation.

    • Add the terminal alkyne (1.2 equiv) dropwise via syringe. The use of a slight excess of the alkyne helps to drive the reaction to completion.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 2-6 hours. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.[6]

  • Work-up:

    • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure coupled product.

Diagram: Experimental Workflow

Workflow start Start setup Reaction Setup: - Add this compound,  Pd(PPh₃)₄, CuI to flask - Inert atmosphere start->setup reagents Reagent Addition: - Add anhydrous THF and TEA - Add terminal alkyne setup->reagents reaction Reaction: - Stir at room temperature - Monitor by TLC/GC-MS reagents->reaction workup Work-up: - Quench with aq. NH₄Cl - Extract with Ethyl Acetate - Dry and concentrate reaction->workup purification Purification: - Flash column chromatography workup->purification product Pure Product purification->product

Caption: A streamlined workflow for the Sonogashira coupling reaction.

Optimization and Considerations

The success of the Sonogashira coupling is contingent on several factors. The following table outlines key parameters and provides field-proven insights for optimization.

ParameterRecommended ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%)Pd(PPh₃)₄ is a common choice, but Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more air-stable and are reduced in situ to the active Pd(0) species.[1][2] For challenging couplings, catalysts with bulky, electron-rich phosphine ligands can be more effective.[2][9]
Copper Co-catalyst CuI (2-10 mol%)CuI is the most common co-catalyst and is crucial for activating the terminal alkyne, significantly increasing the reaction rate.[1][2] In some cases, a copper-free protocol may be desirable to avoid the formation of alkyne homodimers.[8]
Base Triethylamine, Diisopropylamine (2-4 equiv)An amine base is required to neutralize the hydrogen iodide formed during the reaction and to facilitate the formation of the copper acetylide.[1] The amine can often serve as both the base and the solvent.[1]
Solvent THF, DMF, AcetonitrileThe choice of solvent can influence reaction rates and solubility of the reagents.[10] THF is a good general-purpose solvent for Sonogashira couplings.[6]
Temperature Room Temperature to 65 °CMost Sonogashira couplings with aryl iodides proceed efficiently at room temperature.[1][6] For less reactive aryl bromides or sterically hindered substrates, moderate heating may be necessary.[9]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently deaerated system.Use a fresh batch of catalyst; Ensure the reaction setup is thoroughly purged with an inert gas.
Formation of Homocoupled Alkyne (Glaser Product) Presence of oxygen; High concentration of copper catalyst.Rigorously deoxygenate the solvent and reaction vessel; Consider a copper-free protocol or reduce the amount of CuI.[8][11]
Decomposition of Starting Material Reaction temperature is too high; Prolonged reaction time.Run the reaction at a lower temperature; Monitor the reaction closely and quench it upon completion.

Conclusion

The Sonogashira coupling is a robust and versatile method for the synthesis of substituted alkynes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this reaction for the synthesis of a wide array of complex molecules. The protocol provided herein for the coupling of this compound with terminal alkynes serves as a reliable starting point for further exploration and application in research and drug development.

References

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  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • YouTube. Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]

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Synthesis of Biaryl Compounds from (3-Iodo-4-methylphenyl)methanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Enduring Importance of Biaryl Scaffolds

Biaryl motifs are a cornerstone of modern medicinal chemistry and materials science.[1] Their unique three-dimensional structure, arising from restricted rotation around the aryl-aryl bond, allows them to serve as privileged scaffolds in a vast array of biologically active compounds and functional materials. The ability to efficiently and selectively construct these C(sp²)-C(sp²) bonds is, therefore, a critical endeavor in contemporary organic synthesis. This guide provides a detailed exploration of synthetic strategies for the preparation of biaryl compounds starting from the readily accessible building block, (3-iodo-4-methylphenyl)methanol.

This document will delve into two primary synthetic pathways: a direct, atom-economical approach leveraging the inherent reactivity of the benzylic alcohol, and a more traditional, yet robust, protection-deprotection strategy. A comparative analysis of prevalent cross-coupling methodologies, with a focus on the Suzuki-Miyaura reaction, will be presented to empower researchers with the knowledge to make informed decisions in their synthetic design. Detailed, field-tested protocols, troubleshooting guidance, and a comprehensive mechanistic understanding are provided to ensure reproducible and high-yielding transformations.

Strategic Approaches to Biaryl Synthesis from this compound

The synthesis of biaryl compounds from this compound presents a key strategic choice: whether to proceed with the free hydroxyl group or to protect it prior to the carbon-carbon bond formation. The decision hinges on factors such as the desired complexity of the target molecule, the compatibility of subsequent reaction steps, and the overall synthetic efficiency.

G cluster_start Starting Material cluster_direct Direct Coupling Strategy cluster_protection Protection/Deprotection Strategy cluster_product Final Product start This compound direct_coupling Protecting-Group-Free Suzuki-Miyaura Coupling start->direct_coupling Atom-Economical protection Protection of Benzylic Alcohol (e.g., TBDMS ether) start->protection Robust & Versatile product Biaryl Methanol Derivative direct_coupling->product suzuki_coupling Suzuki-Miyaura Coupling protection->suzuki_coupling deprotection Deprotection of Alcohol suzuki_coupling->deprotection deprotection->product

Figure 1: Strategic pathways for biaryl synthesis.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for the synthesis of biaryl compounds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2] The reaction facilitates the coupling of an organohalide with an organoboron species, typically a boronic acid or a boronic ester.[3]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[4]

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl iodide, forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron compound transfers its organic moiety to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_ArI Ar-Pd(II)L₂-I Pd0->PdII_ArI Ar-I PdII_ArOR Ar-Pd(II)L₂-OR PdII_ArI->PdII_ArOR + Base (-I⁻) PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArOR->PdII_ArAr + Ar'B(OH)₂ (- B(OH)₂OR) PdII_ArAr->Pd0 Ar-Ar'

Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Direct, Protecting-Group-Free Suzuki-Miyaura Coupling of this compound

Recent advancements have enabled the direct use of benzylic alcohols in palladium-catalyzed cross-coupling reactions, offering a more atom-economical and step-efficient approach.[5][6] This protocol is adapted from methodologies developed for the direct arylation of benzylic alcohols.

Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition and Degassing: Add a suitable solvent system (e.g., a 10:1 mixture of toluene and water, 11 mL). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Commonly used, stable palladium(II) precursors that are reduced in situ to the active Pd(0) species.
Ligand SPhos, XPhos, PPh₃Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation. The choice of base can significantly impact yield.[7]
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic solvent systems are often effective for dissolving both organic and inorganic reagents.[3]
Temperature 80-110 °CSufficient thermal energy is typically required to drive the catalytic cycle to completion.

Protocol 2: Protection/Deprotection Strategy for the Synthesis of Biaryl Methanols

This approach involves the initial protection of the benzylic alcohol, followed by the Suzuki-Miyaura coupling and subsequent deprotection to unveil the desired biaryl methanol. The tert-butyldimethylsilyl (TBDMS) group is a robust and versatile choice for protecting alcohols, as it is stable to the basic conditions of the Suzuki coupling but can be readily cleaved using fluoride-based reagents.[8][9]

Part A: Protection of this compound as a TBDMS Ether
  • Reaction Setup: To a solution of this compound (1.0 equiv.) and imidazole (2.0 equiv.) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2-1.5 equiv.) dropwise at 0 °C under an inert atmosphere.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[10]

Part B: Suzuki-Miyaura Coupling of the TBDMS-Protected Aryl Iodide
  • Reaction Setup: In a Schlenk tube, combine the TBDMS-protected this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Catalyst and Ligand Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent and Degassing: Add a degassed solvent mixture (e.g., 4:1:1 toluene:ethanol:water). Purge the system with an inert gas for 15-20 minutes.

  • Reaction and Monitoring: Heat the mixture to 100 °C and monitor by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute with ethyl acetate, wash with water and brine, dry, and concentrate. Purify by flash column chromatography.

Part C: Deprotection of the TBDMS Ether
  • Reaction Setup: Dissolve the TBDMS-protected biaryl methanol (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Deprotection: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[8]

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by flash column chromatography to yield the final biaryl methanol.[11][12][13]

Comparative Analysis of Cross-Coupling Methodologies

While the Suzuki-Miyaura coupling is often the method of choice, other palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, are also powerful tools for biaryl synthesis.

FeatureSuzuki CouplingNegishi CouplingStille Coupling
Organometallic Reagent Organoboron (Boronic acids/esters)OrganozincOrganotin (Stannanes)
Advantages Low toxicity, air and moisture stable reagents, commercially available starting materials, mild reaction conditions.[2]High reactivity of organozinc reagents, often leading to faster reactions and coupling of less reactive halides.Tolerant of a wide range of functional groups, organostannanes are generally stable.[14]
Disadvantages Potential for protodeboronation of boronic acids, sometimes requires careful optimization of base and solvent.[3]Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.High toxicity of organotin compounds and byproducts, which can be difficult to remove from the final product.[14]

For the synthesis of biaryls from this compound, the Suzuki-Miyaura coupling generally represents the most practical and environmentally benign option.

Troubleshooting and Overcoming Common Challenges

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Inactive catalyst, poor quality reagents (especially boronic acid), suboptimal base or solvent, insufficient degassing.Use a fresh batch of catalyst and high-purity reagents. Screen different bases and solvent systems. Ensure thorough degassing of the reaction mixture.[7][15]
Homocoupling of Boronic Acid Presence of oxygen, incomplete oxidative addition.Maintain a strict inert atmosphere. Consider using a more stable boronic ester (e.g., pinacol ester).[3]
Dehalogenation of Aryl Iodide Presence of hydride sources (e.g., from solvent or base).Use anhydrous solvents and a non-hydridic base.
Protodeboronation High temperature, prolonged reaction times, certain bases.Use the minimum effective temperature and reaction time. Consider using a milder base or a more stable boronic ester.[3]
Difficult Purification Co-elution of product with byproducts or residual tin (in Stille coupling).Optimize chromatography conditions (solvent gradient, column packing). For tin removal, consider a fluoride wash or specific purification techniques.

Conclusion

The synthesis of biaryl compounds from this compound is a versatile transformation that can be approached through either a direct, protecting-group-free strategy or a more traditional protection/deprotection sequence. The Suzuki-Miyaura coupling stands out as a highly effective and practical method for this purpose. By understanding the underlying mechanisms, carefully selecting reaction conditions, and being prepared to troubleshoot common issues, researchers can confidently and efficiently access a diverse range of valuable biaryl methanol derivatives for applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.).
  • BenchChem. Application Notes and Protocols: Protection of Secondary Alcohols with [Benzyl(dimethyl)silyl]methanol. 2025.
  • BenchChem.
  • BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (n.d.).
  • Sandiego, M. L. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.).
  • Sultan, D. et al. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Newton, C. G. et al. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
  • Scilit. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. (n.d.).
  • Kinzel, T. et al.
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. (n.d.).
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  • Organic Chemistry Portal. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. (n.d.).
  • Bastos, E. L. et al. Effect of different bases for the protection of benzyl alcohol with triisopropylsilyl chloride using microwave irradiation.
  • ResearchGate.
  • ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. 2025.
  • Jadhav, V. H. et al.
  • Organic Chemistry Portal.
  • Kotha, S. et al. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. (n.d.).
  • Master Organic Chemistry. Alcohol Protecting Groups. (n.d.).
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  • Organic & Biomolecular Chemistry (RSC Publishing). Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. (n.d.).
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  • NIH. Organoborane coupling reactions (Suzuki coupling). (n.d.).
  • ResearchGate. The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support. 2025.
  • NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. 2016.
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The Strategic Application of (3-Iodo-4-methylphenyl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value Proposition of (3-Iodo-4-methylphenyl)methanol

In the landscape of contemporary drug discovery, the efficiency and modularity of synthetic routes are paramount. The strategic selection of building blocks—molecular fragments that can be systematically assembled—is a cornerstone of this endeavor. Among these, this compound emerges as a particularly valuable scaffold. Its utility lies in the orthogonal reactivity of its two key functional groups: the iodo group and the hydroxymethyl (benzylic alcohol) group.

The iodine atom, a large and polarizable halogen, serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the facile and predictable formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the construction of the complex aromatic and heteroaromatic cores of many therapeutic agents. Simultaneously, the hydroxymethyl group provides a versatile point for subsequent functionalization or for acting as a key hydrogen bond donor/acceptor in interactions with biological targets. The methyl group provides steric bulk and can influence the conformational presentation of the molecule, which is critical for optimizing binding affinity and selectivity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound. We will delve into detailed protocols for its use in key synthetic transformations and discuss the rationale behind these methodologies, grounded in established chemical principles.

Core Applications in Medicinal Chemistry: Building Privileged Scaffolds

This compound is a linchpin in the synthesis of a variety of molecular architectures prevalent in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of the iodo, methyl, and methanol functionalities allows for the exploration of chemical space around a central phenyl ring, a common feature in many small molecule drugs.

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: For the formation of biaryl structures.

  • Sonogashira Coupling: For the introduction of alkynyl moieties.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines.

These palladium-catalyzed reactions are favored for their high functional group tolerance, generally good yields, and well-understood mechanisms, making them ideal for the construction of compound libraries for high-throughput screening.

Application Protocol 1: Synthesis of Biaryl Methanols via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably one of the most powerful and widely used C-C bond-forming reactions in medicinal chemistry.[1][2] It enables the synthesis of biaryl scaffolds, which are present in numerous approved drugs. The reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[3] this compound is an excellent substrate due to the high reactivity of the carbon-iodine bond in the catalytic cycle.[1]

Scientific Rationale:

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][3][4] The choice of ligand, base, and solvent is crucial for reaction efficiency and can be tailored to the specific substrates. The hydroxymethyl group is generally stable under these conditions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Start Combine Combine this compound, boronic acid, base, and Pd catalyst in a reaction vessel. Start->Combine AddSolvent Add degassed solvent(s). Combine->AddSolvent Degas Purge with inert gas (e.g., Argon or Nitrogen). AddSolvent->Degas Heat Heat to specified temperature with vigorous stirring. Degas->Heat Monitor Monitor reaction progress (TLC or LC-MS). Heat->Monitor Cool Cool to room temperature. Monitor->Cool Upon completion Quench Quench reaction and perform aqueous work-up. Cool->Quench Extract Extract with an organic solvent. Quench->Extract Dry Dry organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify End End Purify->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd(OAc)₂ (0.02 eq.) and a phosphine ligand like SPhos or XPhos (0.04 eq.). The choice of catalyst and ligand can significantly impact reaction efficiency.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed solvent system via syringe. A common solvent mixture is dioxane/water (4:1) or toluene/ethanol/water.[4] The total volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl methanol product.

Parameter Recommendation Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandChoice depends on substrate reactivity and steric hindrance.
Ligand PPh₃, SPhos, XPhosBulky electron-rich phosphine ligands often improve catalytic activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[2]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OThe aqueous component is often necessary for the base to be effective.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Application Protocol 2: Synthesis of Aryl Alkynes via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6] This reaction is invaluable for introducing a rigid alkynyl linker into a molecule, a common strategy in the design of kinase inhibitors and other probes.[7]

Scientific Rationale:

The reaction is typically co-catalyzed by palladium and copper(I) salts.[5][8] The catalytic cycle involves the palladium-catalyzed activation of the aryl iodide, while the copper(I) acetylide is formed in situ, which then undergoes transmetalation to the palladium complex.[7] A base, typically an amine like triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne and act as a scavenger for the hydrogen iodide formed during the reaction.[5]

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I L₂ Pd0->OxAdd Oxidative Addition (+ Ar-I) Transmetal Ar-Pd(II)-C≡CR' L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-C≡CR' Transmetal->Product CuI Cu(I)I Transmetal->CuI Regenerates Cu(I) CuAcetylide Cu(I)-C≡CR' CuAcetylide->Transmetal Transfers alkynyl group Alkyne R'C≡CH Alkyne->CuAcetylide + CuI, Base Base Base (e.g., Et₃N)

Caption: Simplified catalytic cycles in Sonogashira coupling.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.04 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, 3.0 eq.).

  • Substrate Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., to 40-60 °C) if the reaction is sluggish.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst and salts, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Palladium Catalyst PdCl₂(PPh₃)₂A robust and commonly used catalyst for this transformation.
Copper(I) Co-catalyst CuIFacilitates the formation of the copper acetylide for efficient transmetalation.
Base Et₃N, i-Pr₂NHActs as both a base to deprotonate the alkyne and a solvent.
Solvent THF, DMFAnhydrous conditions are important for reaction success.
Temperature Room temperature to 60 °CMild conditions are often sufficient, preserving sensitive functional groups.

Application Protocol 3: Synthesis of Arylamines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[9][10] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a key component of many kinase inhibitors, including those targeting Abl, EGFR, and FLT3.[11][12]

Scientific Rationale:

Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[9] An aryl halide undergoes oxidative addition to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine, leading to a palladium-amido complex. Reductive elimination then yields the desired arylamine product and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is critical to facilitate the reductive elimination step, which is often rate-limiting.[13]

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Start ChargeVessel Charge a dry, sealed vessel with this compound, Pd precatalyst, ligand, and base. Start->ChargeVessel Evacuate Evacuate and backfill with inert gas. ChargeVessel->Evacuate AddReagents Add degassed solvent and the amine. Evacuate->AddReagents HeatStir Heat the reaction mixture with stirring. AddReagents->HeatStir Monitor Monitor progress by LC-MS. HeatStir->Monitor CoolFilter Cool to room temperature and filter through celite. Monitor->CoolFilter Upon completion Concentrate Concentrate the filtrate. CoolFilter->Concentrate Purify Purify by column chromatography. Concentrate->Purify End End Purify->End

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable bulky phosphine ligand (e.g., XantPhos, BINAP, 0.02-0.10 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq.) to a dry reaction vessel.[14]

  • Substrate Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.5 eq.).

  • Inert Atmosphere: Seal the vessel, remove it from the glovebox (if used), and place it on a Schlenk line.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.[13][14]

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting aryl iodide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Stable sources of Pd(0) in the reaction mixture.
Ligand XantPhos, BINAP, RuPhosBulky, electron-rich ligands are essential for promoting reductive elimination.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Must be strong enough to deprotonate the amine but not nucleophilic.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required.
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction to completion.

Conclusion and Future Outlook

This compound is a potent and versatile building block in the medicinal chemist's toolkit. Its capacity to undergo a range of robust and high-yielding palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse molecular scaffolds. The protocols outlined in this guide provide a solid foundation for the strategic incorporation of this reagent into drug discovery programs. By leveraging the orthogonal reactivity of its functional groups, researchers can efficiently synthesize libraries of novel compounds, accelerating the journey towards the identification of new therapeutic agents. The continued development of more active and selective catalysts will only expand the utility of such indispensable building blocks in the future.

References

  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • (3-Iodo-2-methylphenyl)methanol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. (2017). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 12, 2026, from [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Synthesis of a p38 Kinase Inhibitor. (2012). Sci-Hub. Retrieved January 12, 2026, from [Link]

  • Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (2023). MDPI. Retrieved January 12, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. (2021). Maynooth University Research Archive Library. Retrieved January 12, 2026, from [Link]

  • Microwave enhanced Sonogashira coupling. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

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The Versatility of (3-iodo-4-methylphenyl)methanol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Organic Synthesis

Abstract

(3-iodo-4-methylphenyl)methanol is a highly versatile and valuable building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure offers two distinct points for chemical modification: a reactive C(sp²)–I bond, ideal for palladium-catalyzed cross-coupling, and a primary alcohol functional group, which can be further derivatized or used to modulate solubility and biological interactions. This guide provides an in-depth exploration of the application of this substrate in several cornerstone palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. We delve into the causality behind experimental choices, offering detailed, field-proven protocols and troubleshooting insights to empower researchers in drug development and chemical synthesis.

Introduction: The Strategic Value of a Bifunctional Building Block

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in the art of molecule-making, an achievement recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[1][2] These reactions provide powerful and reliable methods for the formation of carbon-carbon and carbon-heteroatom bonds under mild and functional-group-tolerant conditions.[2][3][4]

This compound emerges as a substrate of strategic importance. The aryl iodide is the most reactive of the aryl halides for oxidative addition to a Palladium(0) center, the crucial first step in most cross-coupling catalytic cycles.[5][6] This high reactivity allows for milder reaction conditions compared to analogous bromides or chlorides.[5] Simultaneously, the presence of the hydroxymethyl (-CH₂OH) group provides a handle for subsequent synthetic transformations or for direct integration into a final target molecule where it may participate in hydrogen bonding or serve as a point of attachment. This document serves as a practical guide to leveraging this unique substrate.

The Core Mechanism: A Universal Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for rational optimization and troubleshooting. Nearly all the reactions discussed herein proceed through a similar Pd(0)/Pd(II) catalytic cycle, which consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7][8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (R-X), inserting itself into the carbon-iodine bond. This oxidizes the metal from Pd(0) to Pd(II) and forms a square planar organopalladium(II) complex.[2][6] This is often the rate-determining step.

  • Transmetalation: The organic group (R') from an organometallic reagent (e.g., an organoboron species in Suzuki coupling) is transferred to the palladium center, displacing the halide.[2][6]

  • Reductive Elimination: The two organic fragments (R and R') on the palladium center couple and are expelled as the final product (R-R'). This step reduces the palladium back to its catalytically active Pd(0) state, thus closing the catalytic cycle.[2][7]

Palladium_Catalytic_Cycle General Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂(X) (Organopalladium(II) Complex) OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_RR R-Pd(II)L₂(R') (Di-organopalladium(II) Complex) Transmetalation->PdII_RR XM_out X-M Out Transmetalation->XM_out RedElim Reductive Elimination PdII_RR->RedElim RedElim->Pd0 RR_out R-R' Out (Product) RedElim->RR_out RX_in R-X In RX_in->OxAdd RM_in R'-M In RM_in->Transmetalation

Caption: The canonical Pd(0)/Pd(II) catalytic cycle.

Application I: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction, valued for its operational simplicity and the commercial availability of a vast array of boronic acids and esters.[9][10] The reaction's use of non-toxic and stable organoboron reagents makes it particularly attractive for pharmaceutical applications.[2][4]

Protocol: Synthesis of (4-methyl-3-(p-tolyl)phenyl)methanol

This protocol details the coupling of this compound with 4-methylphenylboronic acid.

Reaction Scheme: this compound + 4-methylphenylboronic acid → (4-methyl-3-(p-tolyl)phenyl)methanol

Materials and Reagents:

  • This compound

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene, Anhydrous

  • Water, Degassed

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (262 mg, 1.0 mmol, 1.0 equiv.), 4-methylphenylboronic acid (204 mg, 1.5 mmol, 1.5 equiv.), and potassium phosphate (637 mg, 3.0 mmol, 3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial under an inert atmosphere, prepare the catalyst solution: add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%) to anhydrous toluene (5 mL). Stir for 10 minutes until a homogeneous solution is formed.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add degassed water (0.5 mL).

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Causality and Optimization
  • Base: A base is crucial for activating the boronic acid to facilitate transmetalation.[10] K₃PO₄ is a moderately strong base often effective in Suzuki couplings, especially with electron-rich phosphine ligands.[11]

  • Ligand: The choice of ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos accelerate both the oxidative addition and the reductive elimination steps, making them highly effective for coupling even challenging substrates.[11][12]

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is common. Water can aid in dissolving the base and boronic acid, facilitating the reaction.[13]

ParameterCommon VariationRationale & Impact
Palladium Source Pd₂(dba)₃, Pd(PPh₃)₄Pre-catalysts that generate Pd(0) in situ. Pd(PPh₃)₄ is a stable Pd(0) source.
Ligand XPhos, RuPhos, PPh₃Ligand choice tunes reactivity. PPh₃ is a classic ligand, while bulky biarylphosphines are more modern and often more active.[11][14]
Base K₂CO₃, Cs₂CO₃, NaOtBuCarbonates are milder; Cs₂CO₃ is more soluble and often more effective. NaOtBu is a strong base for less reactive substrates.
Solvent Dioxane, THF, DMFSolvent choice affects solubility and reaction temperature.

Application II: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating arylalkynes which are important structures in pharmaceuticals and organic materials.[3][15] The reaction is typically co-catalyzed by palladium and a copper(I) salt.[5][16]

Protocol: Synthesis of (3-((4-methoxyphenyl)ethynyl)-4-methylphenyl)methanol

Reaction Scheme: this compound + 1-ethynyl-4-methoxybenzene → (3-((4-methoxyphenyl)ethynyl)-4-methylphenyl)methanol

Materials and Reagents:

  • This compound

  • 1-ethynyl-4-methoxybenzene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), Anhydrous

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (262 mg, 1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (4 mg, 0.02 mmol, 2 mol%).

  • Add anhydrous THF (8 mL) and triethylamine (2 mL). Stir to dissolve the solids.

  • Add 1-ethynyl-4-methoxybenzene (145 mg, 1.1 mmol, 1.1 equiv.) via syringe.

  • Stir the reaction mixture at room temperature. The high reactivity of the aryl iodide often allows the reaction to proceed without heating.[5]

  • Monitor the reaction by TLC. A white precipitate of triethylammonium iodide will form as the reaction progresses.

  • Once the starting material is consumed (typically 2-6 hours), filter the reaction mixture through a pad of Celite to remove the salt and catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (hexane/ethyl acetate) to obtain the desired product.

Causality and Optimization
  • Copper(I) Co-catalyst: Copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more reactive towards transmetalation with the palladium center than the alkyne itself, greatly accelerating the reaction.[15][16]

  • Base: Triethylamine serves a dual purpose: it acts as the base to deprotonate the alkyne, and it often serves as the solvent or co-solvent.[12]

  • Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols.[17] These typically require a stronger base (e.g., pyrrolidine) and sometimes higher temperatures or more specialized ligands to facilitate the direct reaction of the palladium-acetylide complex.

Application III: Heck-Mizoroki Reaction for Alkene Vinylation

The Heck reaction forms a new carbon-carbon bond between an aryl halide and an alkene, creating a substituted alkene.[9][18] This transformation is a powerful tool for constructing complex molecular scaffolds.[19]

Protocol: Synthesis of Methyl (E)-3-(3-(hydroxymethyl)-6-methylphenyl)acrylate

Reaction Scheme: this compound + Methyl acrylate → Methyl (E)-3-(3-(hydroxymethyl)-6-methylphenyl)acrylate

Materials and Reagents:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), Anhydrous

Step-by-Step Procedure:

  • In a sealable reaction tube, combine this compound (262 mg, 1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), P(o-tol)₃ (12.2 mg, 0.04 mmol, 4 mol%), and K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with Argon.

  • Add anhydrous DMF (5 mL) followed by methyl acrylate (108 µL, 1.2 mmol, 1.2 equiv.).

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir vigorously for 12-24 hours. Monitor by TLC or GC-MS.

  • Cool the reaction to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the product, typically as the trans-isomer.[20]

Causality and Optimization
  • Base: A base is required to neutralize the hydriodic acid (HI) generated in the final step of the catalytic cycle (β-hydride elimination followed by reductive elimination of HX), regenerating the Pd(0) catalyst.[21] Inorganic bases like K₂CO₃ are commonly used.

  • Ligand: For aryl iodides, simple phosphine ligands like PPh₃ or P(o-tol)₃ are often sufficient. The slightly bulkier P(o-tol)₃ can sometimes give better results.

  • Solvent: Polar aprotic solvents like DMF or DMAc are standard for the Heck reaction as they help to solubilize the inorganic base and stabilize the cationic palladium intermediates.

Application IV: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[22][23][24] This reaction has immense utility in medicinal chemistry, as the aniline moiety is a common pharmacophore.[23]

Protocol: Synthesis of (4-methyl-3-(phenylamino)phenyl)methanol

Reaction Scheme: this compound + Aniline → (4-methyl-3-(phenylamino)phenyl)methanol

Materials and Reagents:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, Anhydrous

Step-by-Step Procedure:

  • To a glovebox or under a strict inert atmosphere, add to a Schlenk tube Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), Xantphos (17.3 mg, 0.03 mmol, 1.5 mol%), and Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).

  • Add this compound (262 mg, 1.0 mmol, 1.0 equiv.).

  • Remove the solids from the glovebox. Add anhydrous toluene (5 mL) and aniline (110 µL, 1.2 mmol, 1.2 equiv.) under a positive pressure of Argon.

  • Seal the tube and heat to 100 °C for 8-16 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Causality and Optimization
  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. NaOtBu is the most common choice, although others like LHMDS or K₃PO₄ can be used.[25]

  • Ligand: The success of the Buchwald-Hartwig amination hinges on the ligand. Bulky, electron-rich ligands are essential to promote the challenging C-N reductive elimination step.[22][26] Bidentate ligands with a large bite angle, like Xantphos, are particularly effective at preventing catalyst decomposition and promoting the desired reaction.

Key Considerations & Workflow

The Hydroxymethyl Group: To Protect or Not to Protect?

A key consideration when using this compound is the free hydroxyl group. In most standard cross-coupling reactions (Suzuki, Heck, Sonogashira), the alcohol is tolerant and does not require protection.[15] However, under strongly basic conditions, such as those used in some Buchwald-Hartwig aminations with NaOtBu, deprotonation to the alkoxide can occur. This may affect solubility or, in rare cases, lead to side reactions like ether formation.

When to consider protection:

  • If subsequent reaction steps are incompatible with a free alcohol (e.g., Grignard reactions, acid chloride additions).

  • If low yields or side products are observed under strongly basic conditions.

A common protection strategy is the formation of a silyl ether (e.g., with TBSCl), which is robust but easily removed under acidic conditions or with fluoride sources.[27][28]

Ligand Selection Logic

The choice of ligand is arguably the most important variable in optimizing a palladium-catalyzed reaction. The ligand stabilizes the palladium center, influences its reactivity, and dictates the success of the key catalytic steps.

Ligand_Selection Ligand Properties and Their Impact on Catalysis Ligand Ligand Properties StericBulk Steric Bulk (Cone Angle) Promotes Reductive Elimination Favors monoligated Pd(0) species Prevents catalyst decomposition (e.g., β-hydride elimination in some cases) Ligand->StericBulk ElectronDonation Electron-Donating Ability Accelerates Oxidative Addition Stabilizes cationic intermediates Ligand->ElectronDonation BiteAngle Bite Angle (for bidentate ligands) Influences geometry at metal center Critical for C-N/C-O reductive elimination Ligand->BiteAngle

Caption: Key ligand properties that govern catalytic efficiency.

General Experimental Workflow

A systematic approach is crucial for reproducibility and success in cross-coupling reactions.

Experimental_Workflow General Experimental Workflow Prep Reagent Preparation (Drying solvents, weighing solids) Setup Reaction Setup (Under inert atmosphere) Prep->Setup Reaction Reaction Execution (Heating, stirring) Setup->Reaction Monitor Monitoring (TLC, LC-MS, GC-MS) Reaction->Monitor Workup Aqueous Workup (Quenching, extraction) Reaction->Workup Monitor->Reaction Purify Purification (Column chromatography) Workup->Purify Analyze Analysis & Characterization (NMR, MS) Purify->Analyze

Caption: A standard workflow for cross-coupling experiments.

Conclusion

This compound stands out as a robust and versatile starting material for constructing molecular complexity. Its high reactivity in palladium-catalyzed cross-coupling, combined with the synthetic potential of its hydroxymethyl group, makes it an invaluable tool for researchers in medicinal chemistry and materials science. By understanding the core principles of the catalytic cycle and the specific requirements of each major cross-coupling reaction—Suzuki, Sonogashira, Heck, and Buchwald-Hartwig—scientists can effectively and efficiently synthesize a vast array of novel compounds. The protocols and insights provided in this guide are intended to serve as a solid foundation for both routine synthesis and the development of new chemical entities.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • A Review on Palladium Catalysed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. PubMed.
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.
  • Cross-coupling reaction. Wikipedia.
  • Palladium‐Catalyzed Carbonylative Cross‐Coupling of Aryl Iodides and Alkenyl Bromides with Benzyl Halides under Reductive Conditions.
  • Application Notes and Protocols for the Heck Reaction of 1-(3-Iodo-4-methylphenyl)ethanone. Benchchem.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Sonogashira coupling. Wikipedia.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Buchwald–Hartwig amin
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Heck reaction. Wikipedia.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Palladium-Catalyzed Coupling Reactions of 3 and 4.
  • Sonogashira cross-coupling reaction. YouTube.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach.
  • New Strategies for Protecting Group Chemistry.
  • Buchwald-Hartwig Amin
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Heck reaction – Knowledge and References. Taylor & Francis Online.
  • Heck Reaction. Organic Chemistry Portal.
  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • Buchwald -Hartwig Amin
  • Palladium catalyzed couplings. Chemistry LibreTexts.
  • Prototypical Buchwald-Hartwig amination mechanism.
  • Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.

Sources

Protocol for the iodination of 4-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Selective Iodination of 4-Methylbenzyl Alcohol: Protocols and Mechanistic Insights

Introduction

4-Methylbenzyl alcohol is a common aromatic alcohol used as a building block in the synthesis of pharmaceuticals, fragrances, and specialty polymers. The introduction of an iodine atom into its structure, either by replacing the benzylic hydroxyl group or by substitution on the aromatic ring, generates highly versatile intermediates. The resulting organoiodides are particularly valuable in modern organic synthesis due to the reactivity of the carbon-iodine bond, which readily participates in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitutions, and the formation of organometallic reagents.[1]

This technical guide provides a comprehensive overview of the two primary pathways for the iodination of 4-methylbenzyl alcohol. It is designed for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols while also explaining the underlying chemical principles that govern the choice of reagents and reaction conditions.

Defining the Iodination Pathways: A Critical Distinction

The term "iodination of 4-methylbenzyl alcohol" can refer to two distinct chemical transformations that yield fundamentally different products. The choice of reagents and conditions dictates which pathway is followed. It is crucial to distinguish between them to achieve the desired synthetic outcome.[2]

  • Nucleophilic Substitution: This reaction involves the replacement of the benzylic hydroxyl (-OH) group with an iodide ion (I⁻). The product is 4-methylbenzyl iodide . This transformation targets the alcohol functionality directly.

  • Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophilic iodine species (I⁺). The product is an iodo-4-methylbenzyl alcohol . The regiochemical outcome is dictated by the directing effects of the existing methyl and hydroxymethyl substituents.

G cluster_start Starting Material cluster_path1 Pathway 1: Nucleophilic Substitution cluster_path2 Pathway 2: Electrophilic Aromatic Substitution start 4-Methylbenzyl Alcohol reagents1 Reagents: NaI / H₃PO₄ or PPh₃ / I₂ start->reagents1 reagents2 Reagents: I₂ / Oxidizing Agent (e.g., HNO₃, NaIO₃) start->reagents2 product1 4-Methylbenzyl Iodide reagents1->product1 product2 3-Iodo-4-methylbenzyl Alcohol reagents2->product2 G cluster_mech Mechanism: Acid-Catalyzed Nucleophilic Substitution (SN2) A 1. Protonation of Alcohol (Fast Equilibrium) B 2. Formation of Oxonium Ion (Good Leaving Group) A->B H⁺ C 3. Nucleophilic Attack by Iodide (Rate-Determining Step) B->C I⁻ attack D 4. Product Formation (4-Methylbenzyl Iodide + H₂O) C->D -H₂O G cluster_mech Mechanism: Electrophilic Aromatic Substitution (EAS) A 1. Generation of Electrophile (I₂ + Oxidant → 'I⁺') B 2. π-Complex Formation (Ring attacks I⁺) A->B C 3. Sigma Complex (Arenium Ion) (Resonance Stabilized) B->C D 4. Deprotonation (Aromaticity Restored) C->D -H⁺

Sources

Synthesis of Substituted Benzylic Alcohols: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzylic alcohols are a cornerstone in organic synthesis, serving as pivotal intermediates in the pharmaceutical, fragrance, and materials science industries. Their versatile reactivity, stemming from the hydroxyl group attached to a benzylic carbon, allows for a diverse array of chemical transformations. This application note provides a comprehensive guide to the experimental synthesis of these valuable compounds, focusing on practical, field-proven protocols and the underlying chemical principles.

Introduction: The Significance of Benzylic Alcohols

Benzylic alcohols are characterized by a hydroxyl group on a carbon atom adjacent to a benzene ring. This structural motif is prevalent in numerous biologically active molecules and natural products. The ability to introduce various substituents onto the aromatic ring and the benzylic carbon allows for the fine-tuning of a molecule's steric and electronic properties, a critical aspect of drug design and development. This guide will detail two primary and reliable methods for their synthesis: the reduction of substituted benzaldehydes and ketones, and the addition of organometallic reagents to carbonyl compounds.

Method 1: Reduction of Carbonyl Compounds

A straightforward and widely used method for synthesizing benzylic alcohols is the reduction of the corresponding benzaldehyde or ketone. This approach is highly efficient and generally proceeds with excellent yields.

Theoretical Basis: The Hydride Transfer

The reduction of a carbonyl group involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation. It is a mild and selective reagent, well-suited for the reduction of aldehydes and ketones without affecting other functional groups like esters or amides.[1][2] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves as the proton source for the final alkoxide quenching.[1][3]

Workflow for Carbonyl Reduction

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation A Dissolve substituted benzaldehyde/ketone in methanol B Cool solution to 0°C (ice bath) A->B C Slowly add Sodium Borohydride (NaBH4) in portions B->C D Stir at 0°C for 30 min, then room temperature for 1-2 hours C->D E Quench with dilute HCl D->E F Extract with ethyl acetate E->F G Wash with brine, dry over Na2SO4 F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I J J I->J Characterization (NMR, IR, MS)

Caption: Workflow for the synthesis of benzylic alcohols via carbonyl reduction.

Detailed Experimental Protocol: Synthesis of 4-Methoxybenzyl Alcohol

This protocol details the reduction of 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol.

Materials:

  • 4-Methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde (5.0 g, 36.7 mmol) in methanol (100 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.4 g, 36.7 mmol) in small portions over 15 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

  • Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl (50 mL) at 0°C. Trustworthiness: This step neutralizes the excess NaBH₄ and protonates the alkoxide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 9:1 to 7:3).

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo to yield 4-methoxybenzyl alcohol as a colorless oil or white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

ReactantMolar Mass ( g/mol )Amount (mmol)Equivalents
4-Methoxybenzaldehyde136.1536.71.0
Sodium Borohydride37.8336.71.0

Method 2: Addition of Organometallic Reagents

The formation of a new carbon-carbon bond is a fundamental transformation in organic synthesis.[4] Organometallic reagents, such as Grignard and organolithium reagents, are excellent nucleophiles for this purpose, readily adding to the electrophilic carbonyl carbon of aldehydes and ketones to produce benzylic alcohols.[5][6][7]

Theoretical Basis: Nucleophilic Addition

Grignard reagents (R-MgX) and organolithium reagents (R-Li) behave as carbanion equivalents.[5][8] The highly polarized carbon-metal bond facilitates the nucleophilic attack on the carbonyl carbon, forming a tetravalent alkoxide intermediate.[6] A subsequent acidic workup protonates the alkoxide to yield the desired alcohol.[5] The choice of the organometallic reagent and the carbonyl compound allows for the synthesis of a wide variety of primary, secondary, and tertiary benzylic alcohols.[7] For instance, the reaction of a Grignard reagent with formaldehyde yields a primary alcohol, with other aldehydes gives secondary alcohols, and with ketones produces tertiary alcohols.[7]

Workflow for Organometallic Addition

G cluster_grignard Grignard Reagent Preparation (if not commercial) cluster_reaction Addition Reaction cluster_workup Work-up & Isolation A Activate Magnesium turnings B Add aryl/alkyl halide in dry ether under inert atmosphere A->B C Dissolve aldehyde/ketone in dry ether D Slowly add Grignard reagent at 0°C C->D E Stir at room temperature for 2-4 hours D->E F Quench with saturated NH4Cl (aq) E->F G Extract with diethyl ether F->G H Wash with brine, dry over MgSO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography or distillation I->J K K J->K Characterization (NMR, IR, MS)

Caption: Workflow for benzylic alcohol synthesis via organometallic addition.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-1-ethanol

This protocol describes the synthesis of a secondary benzylic alcohol, 1-phenyl-1-ethanol, by the addition of methylmagnesium bromide to benzaldehyde.

Materials:

  • Benzaldehyde

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of benzaldehyde (4.0 g, 37.7 mmol) in anhydrous diethyl ether (80 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Grignard Reagent: Slowly add methylmagnesium bromide (15.1 mL of a 3.0 M solution in ether, 45.2 mmol) dropwise via a syringe. Causality: A slow, controlled addition is necessary to manage the exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL). Trustworthiness: Using saturated NH₄Cl is a mild method to hydrolyze the magnesium alkoxide without causing dehydration of the tertiary alcohol product, which can occur with stronger acids.[6]

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 40 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (40 mL), and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford 1-phenyl-1-ethanol as a colorless oil.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Benzaldehyde106.1237.71.0
Methylmagnesium Bromide-45.21.2

Purification and Characterization

Purification Techniques
  • Column Chromatography: This is the most common method for purifying benzylic alcohols, especially on a laboratory scale. Silica gel is the standard stationary phase, and a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is used as the mobile phase.

  • Distillation: For thermally stable and relatively volatile benzylic alcohols, distillation under reduced pressure can be an effective purification method.[9][10]

  • Recrystallization: If the synthesized benzylic alcohol is a solid at room temperature, recrystallization from an appropriate solvent system can yield highly pure material.

Spectroscopic Characterization

The structure and purity of the synthesized benzylic alcohols must be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a characteristic signal for the benzylic proton(s) (typically a singlet or multiplet between δ 4.5-5.5 ppm). The hydroxyl proton will appear as a broad singlet, and its chemical shift is concentration-dependent. The aromatic protons will resonate in the δ 7.0-8.0 ppm region.[11][12][13]

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (C-OH) in the range of δ 60-80 ppm. The aromatic carbons will appear in the δ 120-150 ppm region.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A strong C-O stretching band will also be present around 1000-1200 cm⁻¹.[11][14]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized alcohol and to gain information about its fragmentation pattern, which can further confirm the structure.

Asymmetric Synthesis of Chiral Benzylic Alcohols

The synthesis of enantiomerically pure chiral benzylic alcohols is of great importance, particularly in the pharmaceutical industry.[15][16] Several strategies have been developed to achieve this, including:

  • Catalytic Asymmetric Reduction: The use of chiral catalysts, often based on transition metals like ruthenium or rhodium complexed with chiral ligands, can effect the highly enantioselective reduction of prochiral ketones.[15]

  • Enzymatic Resolutions: Enzymes, such as lipases, can be used to selectively acylate one enantiomer of a racemic benzylic alcohol, allowing for the separation of the two enantiomers.[15]

  • Chiral Organometallic Reagents: The use of chiral ligands in conjunction with organometallic reagents can lead to the enantioselective addition to carbonyl compounds.[17]

  • Biocatalytic Hydroxylation: Certain enzymes, like cytochrome P450 monooxygenases, can perform stereoselective benzylic hydroxylation of alkylbenzenes to produce chiral benzylic alcohols.[16]

These advanced methods offer access to optically active benzylic alcohols, which are crucial building blocks for the synthesis of complex chiral molecules.[18][19]

Conclusion

The synthesis of substituted benzylic alcohols is a well-established and versatile area of organic chemistry. The two primary methods detailed in this application note—reduction of carbonyl compounds and addition of organometallic reagents—provide reliable and scalable routes to a wide range of these important compounds. Careful execution of the experimental procedures, coupled with rigorous purification and characterization, will ensure the successful synthesis of high-purity benzylic alcohols for various research and development applications.

References

  • Brainly.in. (2024, October 17). How will you prepare benzyl alcohol by grignard synthesis?[Link]

  • MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]

  • ResearchGate. (n.d.). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. [Link]

  • Google Patents. (n.d.).
  • Pearson. (n.d.). Show how you would synthesize the following primary alcohol by adding an appropriate Grignard reagent to formaldehyde. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Tutor. (n.d.). Alcohol Synthesis: From Simple to Complex. [Link]

  • NIH. (n.d.). Asymmetric Synthesis of Tertiary Benzylic Alcohols. [Link]

  • PubMed. (2025, July 1). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. [Link]

  • Google Patents. (n.d.). DE1668646B1 - Method for purifying benzyl alcohol.
  • Journal of the American Chemical Society. (n.d.). Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzylic Alcohols by Decarboxylative Hydroxylation. [Link]

  • NIH. (n.d.). Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]

  • Journal of the American Chemical Society. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]

  • ChemTube3D. (n.d.). Organometallics - Addition to a carbonyl group (Organolithium reagent). [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. [Link]

  • YouTube. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol). [Link]

  • Journal of Chemical Technology and Biotechnology. (2005, May 4). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • PubMed. (n.d.). Removal of benzyl alcohol from a commercially available triamcinolone acetonide suspension for intravitreal use. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025, February 24). 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. [Link]

  • Snowhite Chemical Co.,LTD. (2025, August 29). Benzyl alcohol preparation method. [Link]

  • YouTube. (2018, January 23). expt 11 benzyl alcohol IR and NMR video. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, May 25). NMR spectrum of benzyl alcohol. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

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Analytical methods for quantifying (3-iodo-4-methylphenyl)methanol in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Quantitative Analysis of (3-iodo-4-methylphenyl)methanol in Reaction Mixtures

Introduction: The Critical Role of Quantitation in Synthesis

In the landscape of pharmaceutical research and drug development, the precise control and monitoring of chemical reactions are paramount. This compound is a key substituted benzyl alcohol intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the iodo- group makes it a versatile handle for cross-coupling reactions, while the benzyl alcohol moiety offers a site for further functionalization. Accurate quantification of this intermediate directly within the reaction mixture is essential for determining reaction kinetics, calculating yield, identifying process impurities, and ensuring the overall efficiency and safety of the synthetic route.

This guide, designed for researchers, process chemists, and quality control analysts, provides a detailed exploration of robust analytical methods for the quantification of this compound. We will delve into the causality behind methodological choices, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is presented as a self-validating system, grounded in the principles of scientific integrity and aligned with international regulatory standards.

Method Selection Rationale: Choosing the Right Tool for the Job

The selection of an appropriate analytical technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. For this compound, three primary techniques are highly suitable, each with distinct advantages.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the workhorse method for non-volatile or thermally sensitive organic molecules. The presence of the aromatic ring provides a strong chromophore for UV detection, making HPLC a sensitive and specific technique. Its ability to separate the analyte from non-volatile starting materials, reagents, and byproducts in a complex matrix makes it exceptionally powerful for in-process monitoring.

  • Gas Chromatography (GC): As a substituted benzyl alcohol, the analyte possesses sufficient volatility for GC analysis. This method offers high resolution and is often faster than HPLC. Flame Ionization Detection (FID) provides a robust, near-universal response for organic compounds. However, a key consideration is the potential for thermal degradation, such as in-column dehydration of the benzyl alcohol, which must be carefully evaluated during method development[1].

  • Quantitative NMR (qNMR) Spectroscopy: This is an inherently quantitative primary method that does not require an identical analytical standard of the analyte for quantification[2]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal[3]. By comparing the integral of a unique analyte signal to that of a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved. This makes qNMR invaluable for purity assessment and for situations where a certified reference material of the analyte is unavailable[4].

Method 1: Reversed-Phase HPLC with UV Detection

Principle of the Method

This method separates this compound from other components in the reaction mixture based on its polarity. The sample is injected into a liquid mobile phase that is pumped through a column packed with a non-polar stationary phase (e.g., C18). Non-polar compounds interact more strongly with the stationary phase and elute later, while more polar compounds elute earlier. The analyte is detected and quantified by its absorbance of UV light at a specific wavelength.

Experimental Protocol
  • Preparation of Standard Solutions:

    • Stock Standard (1000 µg/mL): Accurately weigh 25.0 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Calibration Standards: Perform serial dilutions of the Stock Standard with the 50:50 acetonitrile/water diluent to prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Preparation of Reaction Mixture Sample:

    • Accurately transfer approximately 50 µL of the "stirred" reaction mixture into a 10 mL volumetric flask.

    • Dilute to volume with the 50:50 acetonitrile/water diluent.

    • Mix thoroughly and filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This dilution factor may need to be adjusted based on the expected concentration in the reaction.

  • Chromatographic Conditions:

    • The parameters below provide a starting point and should be optimized as needed.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeStandard reversed-phase column offering good retention and resolution for aromatic compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic pH ensures the alcohol is in a neutral state, preventing peak tailing. Acetonitrile is a common organic modifier providing good peak shape.[5]
Gradient 40% B to 80% B over 10 min, hold for 2 min, return to 40% B and equilibrate for 3 minA gradient is used to ensure elution of both polar and non-polar components of the reaction mixture within a reasonable time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControls retention time reproducibility and improves peak shape.
Injection Vol. 10 µLA standard volume to balance sensitivity and peak shape.
Detector UV-Vis Diode Array Detector (DAD)DAD allows for monitoring at multiple wavelengths to ensure peak purity.
Wavelength 230 nmThe iodinated phenyl ring is expected to have strong absorbance in this region. A full UV scan of the standard should be performed to confirm the optimal wavelength.
  • System Suitability:

    • Before analysis, inject a mid-range standard solution (e.g., 50 µg/mL) five times.

    • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[6]

  • Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Inject the prepared sample solution.

    • Quantify the concentration of this compound in the sample using the calibration curve equation, accounting for the dilution factor.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock Solution (1000 µg/mL) S1->S2 S3 Create Serial Dilutions (Calibration Standards) S2->S3 A2 Inject Standards (Build Calibration Curve) S3->A2 R1 Aliquot Reaction Mixture R2 Dilute & Filter Sample R1->R2 A3 Inject Sample R2->A3 A1 System Suitability (5x Injections, RSD ≤ 2%) A1->A2 A2->A3 D1 Integrate Peak Area A3->D1 D2 Linear Regression (r² ≥ 0.999) D1->D2 D3 Calculate Concentration (Account for Dilution) D2->D3

Caption: RP-HPLC workflow from preparation to final calculation.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle of the Method

GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. The sample is vaporized in a hot injector and carried through the column by an inert gas (the mobile phase). Compounds partition between the gas phase and the liquid stationary phase. Less volatile compounds or those with stronger interactions with the stationary phase are retained longer. As components elute from the column, they are burned in a hydrogen-air flame in the FID, which generates an electrical signal proportional to the mass of carbon atoms, allowing for quantification.[7]

Experimental Protocol
  • Preparation of Standard Solutions:

    • Stock Standard (1000 µg/mL): Accurately weigh 25.0 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetone or Ethyl Acetate.

    • Calibration Standards: Prepare calibration standards ranging from 5 µg/mL to 250 µg/mL by serial dilution of the Stock Standard with the chosen solvent.

  • Preparation of Reaction Mixture Sample:

    • Accurately transfer approximately 50 µL of the "stirred" reaction mixture into a 10 mL volumetric flask.

    • Dilute to volume with the same solvent used for the standards.

    • Mix thoroughly and filter through a 0.45 µm PTFE syringe filter into a GC vial.

  • Chromatographic Conditions:

ParameterConditionRationale
Column DB-5 or equivalent (5% phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose non-polar column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/minInert mobile phase. Hydrogen can provide faster analysis times.
Injector Temp. 250 °CMust be hot enough to volatilize the sample but not so hot as to cause degradation. This is a critical parameter for benzyl alcohols.[1]
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program 100 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 5 minThe temperature program is designed to separate the analyte from solvent and other reaction components.
Detector Flame Ionization Detector (FID)Provides excellent sensitivity and a linear response for hydrocarbons.
Detector Temp. 300 °CMust be hotter than the final oven temperature to prevent condensation.
  • System Suitability:

    • Inject a mid-range standard five times. The RSD of the retention time should be ≤ 0.5% and the RSD of the peak area should be ≤ 2.0%.

  • Analysis and Calculation:

    • Construct a calibration curve by plotting peak area versus concentration.

    • Verify linearity (r² ≥ 0.999).

    • Inject the prepared sample and quantify using the calibration curve, remembering to apply the dilution factor.

Workflow Visualization

GC_Workflow cluster_prep Preparation cluster_analysis GC-FID Analysis cluster_data Quantification S1 Prepare Standards in Volatile Solvent D1 Generate Calibration Curve S1->D1 R1 Dilute & Filter Reaction Sample A1 Vaporize Sample in Hot Injector R1->A1 A2 Separate on Capillary Column A1->A2 A3 Detect by Flame Ionization A2->A3 D2 Integrate Sample Peak Area A3->D2 D1->D2 D3 Calculate Final Concentration D2->D3

Caption: GC-FID workflow from sample preparation to analysis.

Method 3: Quantitative ¹H NMR (qNMR) Spectroscopy

Principle of the Method

qNMR leverages the principle that the integrated area of an NMR signal is directly proportional to the number of protons generating that signal.[2] By adding a known amount of an internal standard (IS) to a known amount of the sample, the concentration of the analyte can be determined by comparing the integral of a unique analyte proton signal to a unique signal from the IS. The key is selecting an IS with a high purity, stability, and signals that do not overlap with the analyte or other mixture components.[3]

Experimental Protocol
  • Selection of Internal Standard (IS):

    • Choose a high-purity (>99.5%), non-volatile, and stable standard with simple, sharp signals in a clear region of the spectrum.

    • Recommended IS: Maleic acid or 1,2,4,5-Tetrachloro-3-nitrobenzene. Maleic acid has a sharp singlet around 6.2-6.5 ppm, which is typically clear of aromatic and benzylic protons.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the reaction mixture into a vial. Record the weight (W_sample).

    • Accurately weigh ~5-10 mg of the chosen internal standard into the same vial. Record the weight (W_IS).

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that fully dissolves both the sample and the IS.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Key Parameters for Quantitation:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and IS signals being integrated. A value of 30-60 seconds is often sufficient and should be experimentally determined for highest accuracy.

      • Pulse Angle: 90° pulse.

      • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated. Typically 8-16 scans.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the benzylic -CH₂- protons) and a unique signal for the IS.

    • Calculate the concentration (Purity as a weight percent) using the following formula:

    Purity (analyte, %w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_sample) * Purity_IS

    Where:

    • I: Integral value for the analyte or IS signal.

    • N: Number of protons for the integrated signal (e.g., N_analyte = 2 for the -CH₂- group).

    • MW: Molecular weight of the analyte or IS.

    • W: Weight of the sample or IS.

    • Purity_IS: Purity of the internal standard (as a decimal).

Workflow Visualization

QNMR_Workflow P1 Accurately Weigh Reaction Mixture (W_sample) P3 Dissolve Both in Deuterated Solvent P1->P3 P2 Accurately Weigh Internal Standard (W_IS) P2->P3 P4 Transfer to NMR Tube P3->P4 A1 Acquire ¹H NMR Spectrum (Ensure long d1 delay) P4->A1 A2 Process Data (Phase & Baseline Correction) A1->A2 A3 Integrate Unique Signals (I_analyte, I_IS) A2->A3 D1 Apply Quantification Formula A3->D1 D2 Calculate Analyte Concentration (%w/w) D1->D2

Caption: Quantitative NMR workflow for assay determination.

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen method, it must be validated to demonstrate its fitness for purpose.[10] Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[11][12][13]

Key Validation Parameters
  • Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., starting materials, impurities, degradation products).[6] This is often demonstrated by analyzing spiked placebo samples and subjecting a sample to stress conditions (acid, base, heat, light, oxidation) to prove the method can separate the analyte from any degradation products.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be reported.

  • Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked matrix) and is expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis in one laboratory, over a short period.

    • Intermediate Precision: Analysis within the same laboratory but on different days, with different analysts, or on different equipment.

  • Range: The interval between the upper and lower concentration levels for which the method has demonstrated suitable linearity, accuracy, and precision.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C). This provides an indication of its reliability during normal usage.

Validation Workflow

Validation_Workflow center Method Validation (ICH Q2 R2) Specificity Specificity (Peak Purity, Stress) center->Specificity Linearity Linearity (≥ 5 levels, r² > 0.999) center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate, %RSD) center->Precision Robustness Robustness (Deliberate Changes) center->Robustness LOD_LOQ LOD / LOQ (If required) center->LOD_LOQ Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Key parameters for analytical method validation per ICH Q2(R2).

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • Lab Manager Magazine.
  • ResearchGate.
  • International Council for Harmonisation. (2023).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PMC - NIH. (2024).
  • PMC - NIH. NMR methods for the analysis of mixtures.
  • Semantic Scholar. (2015).
  • PMC - NIH. (2022).
  • Acanthus Research. (2022).
  • Taylor & Francis Online. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011).
  • Benchchem. (2025).
  • NCBI Bookshelf.
  • Der Pharma Chemica. (2012). A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form.

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Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of (3-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Chemical Process Development

Abstract

This document provides a comprehensive guide for the pilot plant scale-up synthesis of (3-iodo-4-methylphenyl)methanol, a key intermediate in the development of various pharmaceutical agents. The protocol details a robust and scalable process for the selective reduction of 3-iodo-4-methylbenzaldehyde using sodium borohydride. Emphasis is placed on process safety, operational efficiency, and product quality, with detailed methodologies for reaction execution, work-up, purification, and analytical quality control. This guide is intended to bridge the gap between laboratory-scale synthesis and pilot plant production, offering practical insights and scientifically grounded protocols to ensure a successful and safe scale-up campaign.

Introduction: The Significance of this compound

This compound is a crucial building block in medicinal chemistry and drug development. Its utility stems from the presence of multiple functional groups that allow for diverse chemical transformations. The iodo substituent provides a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki and Heck couplings. The benzylic alcohol moiety can be further functionalized or used to introduce the core structure into larger, more complex molecules. The methyl group provides steric and electronic influence, which can be critical for modulating the pharmacological properties of the final active pharmaceutical ingredient (API). Given its importance, a reliable and scalable synthesis is paramount for advancing drug candidates through the development pipeline.

Synthetic Strategy: From Bench to Pilot Plant

The most direct and industrially viable route to this compound is the selective reduction of the corresponding aldehyde, 3-iodo-4-methylbenzaldehyde. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice for several key reasons:

  • Chemoselectivity: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of other functional groups like esters, amides, and nitriles, which might be present in more complex derivatives.

  • Operational Simplicity: The reaction can be performed in common alcoholic solvents like methanol or ethanol, which are readily available and relatively easy to handle in a pilot plant setting.

  • Safety Profile: While sodium borohydride requires careful handling due to its reactivity with water and protic solvents, its safety profile is more manageable on a large scale compared to more powerful and pyrophoric reducing agents like lithium aluminum hydride (LiAlH₄).

  • Cost-Effectiveness: Sodium borohydride is an economically viable reagent for large-scale production.

The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde, forming a borate ester intermediate. Subsequent hydrolysis of this intermediate liberates the desired primary alcohol.

Detailed Pilot Plant Protocol

This protocol is designed for a target scale of approximately 1 kg of this compound. All operations should be conducted in a well-ventilated pilot plant facility with appropriate engineering controls and personal protective equipment (PPE).

Materials and Equipment
Material/EquipmentSpecification
Reactants
3-iodo-4-methylbenzaldehydePurity ≥ 98% (by HPLC)
Sodium Borohydride (NaBH₄)Powder, ≥ 98% purity
Methanol (MeOH)Anhydrous, ACS grade or equivalent
Ammonium Chloride (NH₄Cl)ACS grade or equivalent
Ethyl Acetate (EtOAc)ACS grade or equivalent
Deionized Water
Equipment
20 L Jacketed Glass ReactorWith overhead stirrer, thermocouple, condenser, and nitrogen inlet
Addition Funnel2 L, for controlled addition of NaBH₄ solution
50 L Separatory FunnelFor liquid-liquid extraction
Rotary EvaporatorWith a 20 L flask capacity
Vacuum Filtration ApparatusBuchner funnel, filter flask
Vacuum OvenFor drying the final product
Pre-Start Safety and Equipment Checklist
  • Risk Assessment: Conduct a thorough risk assessment for all planned operations, paying close attention to the handling of sodium borohydride and flammable solvents.

  • PPE: Ensure all personnel are equipped with appropriate PPE, including flame-retardant lab coats, safety glasses with side shields, and chemical-resistant gloves.

  • Equipment Integrity: Verify the integrity of the glass reactor and all associated glassware. Ensure all joints are properly sealed.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

  • Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers (Class D for sodium borohydride) are readily accessible.

Reaction Procedure

Step 1: Charging the Reactor

  • Charge the 20 L jacketed glass reactor with 3-iodo-4-methylbenzaldehyde (1.5 kg, 6.10 mol).

  • Add methanol (10 L) to the reactor and start agitation to dissolve the aldehyde.

  • Cool the reactor contents to 0-5 °C using a circulating chiller.

Step 2: Preparation and Addition of Sodium Borohydride Solution

  • In a separate vessel, carefully and in portions, add sodium borohydride (138 g, 3.65 mol) to methanol (2 L) while maintaining the temperature below 20 °C. Caution: The dissolution of NaBH₄ in methanol is exothermic and generates hydrogen gas. Ensure adequate ventilation and avoid ignition sources.

  • Once the sodium borohydride is fully dissolved, transfer the solution to the addition funnel.

  • Slowly add the sodium borohydride solution to the reactor over a period of 1-2 hours, maintaining the internal temperature between 0-10 °C.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically 1-2 hours after the addition is complete).

Step 4: Reaction Quench

  • Once the reaction is complete, slowly and carefully add a saturated aqueous solution of ammonium chloride (5 L) to the reactor to quench the excess sodium borohydride and hydrolyze the borate esters. Caution: The quench is exothermic and will generate hydrogen gas. Maintain cooling and ensure adequate ventilation.

  • Allow the mixture to warm to room temperature with continued stirring for at least 30 minutes.

Work-up and Isolation

Step 1: Solvent Removal

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the methanol.

Step 2: Extraction

  • Transfer the remaining aqueous slurry to a 50 L separatory funnel.

  • Extract the product with ethyl acetate (3 x 5 L).

  • Combine the organic layers and wash with brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate.

Step 3: Final Product Isolation

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil or solid.

Purification

Crystallization

  • Dissolve the crude product in a minimal amount of hot methanol.

  • Slowly add deionized water until the solution becomes turbid.

  • Warm the solution slightly until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a cold methanol/water (1:1) mixture.

  • Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.

Process Visualization

Scale_up_Synthesis cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & QC raw_materials Raw Materials (Aldehyde, NaBH4, Solvents) charging Charge Reactor (Aldehyde, Methanol) raw_materials->charging equipment_prep Equipment Preparation (Reactor, Glassware) equipment_prep->charging cooling Cool to 0-5°C charging->cooling nabh4_addition Controlled Addition of NaBH4 Solution cooling->nabh4_addition monitoring In-Process Control (TLC/HPLC) nabh4_addition->monitoring quench Quench with NH4Cl Solution monitoring->quench solvent_removal Methanol Removal (Rotovap) quench->solvent_removal extraction Liquid-Liquid Extraction (EtOAc/Water) solvent_removal->extraction drying Drying Organic Layer extraction->drying crude_isolation Crude Product Isolation drying->crude_isolation crystallization Crystallization (Methanol/Water) crude_isolation->crystallization filtration Vacuum Filtration crystallization->filtration drying_final Vacuum Oven Drying filtration->drying_final qc_analysis Final QC Analysis (HPLC, NMR) drying_final->qc_analysis final_product Final Product: This compound qc_analysis->final_product

Caption: Pilot Plant Workflow for the Synthesis of this compound.

Quality Control and Analytical Methods

Rigorous analytical control is essential to ensure the quality and purity of the final product.

AnalysisStarting Material (Aldehyde)In-Process ControlFinal Product (Alcohol)
Appearance White to off-white solidReaction mixtureWhite to off-white crystalline solid
Identity ¹H NMR, FT-IR-¹H NMR, FT-IR, Mass Spectrometry
Purity (HPLC) ≥ 98.0%Monitor disappearance of starting material≥ 99.0%
Residual Solvents (GC) N/A-Methanol, Ethyl Acetate (as per ICH guidelines)
Melting Point Report value-Report value
HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: Sufficient to elute both the starting material and the product.

¹H NMR Spectroscopy
  • Solvent: CDCl₃ or DMSO-d₆.

  • Analysis: Confirm the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of the benzylic methylene protons (~4.6 ppm) and the hydroxyl proton.

Scale-Up Considerations and Mitigation Strategies

Transitioning a chemical process from the laboratory to a pilot plant introduces several challenges that must be proactively managed.

  • Heat Transfer: The reduction of aldehydes with sodium borohydride is exothermic. In a large reactor, the surface-area-to-volume ratio is significantly lower, making heat removal less efficient.

    • Mitigation: Utilize a jacketed reactor with a reliable cooling system. The controlled, slow addition of the sodium borohydride solution is critical to manage the exotherm.

  • Reagent Addition: The rate of addition of the sodium borohydride solution directly impacts the reaction rate and heat generation.

    • Mitigation: Use a calibrated addition pump or a pressure-equalizing dropping funnel for a slow and consistent addition rate.

  • Hydrogen Evolution: The reaction of sodium borohydride with the protic solvent and during the quench generates flammable hydrogen gas.

    • Mitigation: Ensure the reactor is well-ventilated and purged with an inert gas like nitrogen. All equipment should be properly grounded to prevent static discharge.

  • Mixing: Inefficient mixing can lead to localized "hot spots" and incomplete reactions.

    • Mitigation: Use an appropriately sized and shaped agitator to ensure good mixing throughout the reaction mass.

  • Work-up and Phase Separation: Handling larger volumes of solvents during extraction can be challenging.

    • Mitigation: Allow adequate time for phase separation. The use of brine washes can help to break up emulsions.

Safety, Health, and Environmental (SHE) Considerations

  • Sodium Borohydride: Highly reactive with water and acids, releasing flammable hydrogen gas. It is also corrosive and can cause severe skin and eye damage. Handle in a dry, inert atmosphere.[1][2]

  • Methanol: A flammable and toxic liquid. Exposure can cause damage to organs, particularly the eyes.[3][4][5] Handle in a well-ventilated area and avoid inhalation or skin contact.

  • 3-iodo-4-methylbenzaldehyde: May be harmful if swallowed and can cause skin and eye irritation.[1]

  • Waste Disposal: All waste streams, including aqueous layers from extraction and mother liquors from crystallization, should be collected and disposed of in accordance with local environmental regulations.

Conclusion

The protocol outlined in this application note provides a robust and scalable method for the synthesis of this compound at the pilot plant scale. By carefully considering the synthetic strategy, operational parameters, and safety precautions, researchers and drug development professionals can confidently produce this key intermediate with high purity and in a safe and efficient manner. Adherence to the principles of process safety and quality control is paramount for a successful scale-up campaign.

References

  • Journal of Chemical and Pharmaceutical Research. (2012). An efficient and scalable synthesis of hydroxyl benzyl alcohols. 4(2), 1231-1234.
  • PubMed. (n.d.). Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Compounds identified via GC-MS analysis after extraction with MeOH as a solvent. Retrieved from [Link]

  • University of California, Davis. (n.d.). Crystallization. Retrieved from [Link]

  • SOP: Crystallization. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • Acta Pharmaceutica. (2007).
  • PubMed. (n.d.). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (2012). (10) Patent No. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019).
  • Carl Roth. (n.d.). Safety Data Sheet: Methanol D4. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (3-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling, specifically focusing on the use of (3-iodo-4-methylphenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this versatile yet nuanced transformation. Our goal is to provide in-depth, mechanistically-grounded solutions to common problems, moving beyond simple procedural lists to explain the causality behind each recommendation.

Section 1: Troubleshooting Low or No Product Yield

Low conversion of the starting aryl iodide is the most frequent issue. This can be traced back to several key components of the catalytic cycle. The presence of the benzylic alcohol introduces a polar, protic functional group that requires special consideration.

Q1: My reaction shows very low conversion, with mostly starting material recovered. What is the most likely cause?

A: The primary suspects are catalyst deactivation and an incomplete catalytic cycle. The first and most critical area to investigate is the integrity of your palladium(0) active catalyst and the reaction atmosphere.

  • Catalyst Integrity: The active catalyst is a Pd(0) species.[1][2] Commercially available Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must be reduced in situ. If this reduction is inefficient or if the resulting Pd(0) is not properly stabilized by the ligand, the catalytic cycle will never begin. Furthermore, Pd(0) species are highly sensitive to oxygen, which can oxidize them to an inactive Pd(II) state, often observed as the precipitation of black palladium metal ('palladium black').[3]

  • Atmosphere Control: Rigorous exclusion of oxygen is non-negotiable.

Immediate Action Plan:

  • Degassing: Ensure all solvents and aqueous base solutions are thoroughly degassed before use. The most effective method is several cycles of freeze-pump-thaw. For routine work, sparging with an inert gas (argon or nitrogen) for 30-60 minutes is essential.[4]

  • Inert Atmosphere: Assemble your reaction vessel under a positive pressure of inert gas. Run the reaction under a gentle stream or balloon of argon/nitrogen.

  • Catalyst & Ligand Quality: Use a fresh, high-purity palladium source and ligand. Older phosphine ligands can oxidize to phosphine oxides, which can hinder catalytic activity. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which generates the active Pd(0) species more reliably.[5]

Q2: I've confirmed my setup is inert, but the yield is still poor. How might the this compound substrate itself be inhibiting the reaction?

A: The benzylic -CH₂OH group, while seemingly innocuous, can interfere in several ways:

  • Ligand-like Coordination: The oxygen of the hydroxyl group can coordinate to the palladium center. This can potentially occupy a coordination site needed for the catalytic cycle to proceed, thereby acting as a competitive inhibitor.

  • Oxidation Side Reaction: Under certain conditions, particularly with some palladium catalysts, benzylic alcohols can be oxidized to the corresponding aldehyde.[6] This consumes the starting material in a non-productive pathway.

  • Interaction with the Base: The slightly acidic proton of the alcohol can react with very strong bases, forming an alkoxide. While not always detrimental, this can alter the reaction environment.

Solutions:

  • Ligand Choice: The most effective countermeasure is selecting a ligand that binds strongly to the palladium center and sterically shields it, minimizing unwanted coordination from the substrate's hydroxyl group. Bulky, electron-rich biaryl phosphine ligands are the industry standard for this.[7][8] Ligands like SPhos , XPhos , or RuPhos are excellent starting points.[4] Their bulk accelerates the reductive elimination step and their electron-donating nature facilitates the rate-limiting oxidative addition step.[1][2][9]

  • Protecting Group Strategy: If optimization fails, a simple protection of the alcohol (e.g., as a silyl ether like TBDMS or a simple benzyl ether) can be employed. This removes the interfering group entirely. The protecting group can be removed post-coupling.

Q3: How do I select the optimal base and solvent system for this substrate?

A: The base and solvent are inextricably linked; the primary role of the base is to activate the boronic acid for transmetalation, and this requires it to have some solubility in the reaction medium.[10][11]

  • Base Selection: The base (e.g., K₂CO₃) reacts with the boronic acid (ArB(OH)₂) to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step.[10]

    • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common. K₃PO₄ is a stronger base and often effective when others fail. Cs₂CO₃ is highly soluble in many organic solvents and can be very effective, albeit more expensive.

    • Fluoride Sources: Bases like KF can be used, especially if your substrate has base-sensitive functional groups (e.g., esters), though they can sometimes lead to slower reaction rates.[12]

  • Solvent System: A solvent system must dissolve the organic substrates, the catalyst complex, and the base to some extent.[13] For a polar substrate like this compound, a polar aprotic solvent is a good choice.

    • Aqueous Mixtures: The most common and effective approach is to use a mixture of an organic solvent and water (e.g., 4:1 or 10:1 ratio).[14][15] The water helps to dissolve the inorganic base, facilitating its interaction with the boronic acid.

    • Recommended Solvents:

      • 1,4-Dioxane/Water

      • Toluene/Water

      • THF/Water [16][17]

      • DMF (no water): Can be effective, but requires a more soluble base like Cs₂CO₃.[15]

Troubleshooting Workflow Diagram

G start Low or No Yield check_inert 1. Verify Inert Atmosphere - Degas all liquids? - Positive Ar/N₂ pressure? start->check_inert check_reagents 2. Check Reagent Quality - Fresh Pd source/ligand? - Pure boronic acid? check_inert->check_reagents  If Yes optimize_ligand 3. Optimize Ligand - Screen bulky, electron-rich  ligands (SPhos, XPhos)? check_reagents->optimize_ligand  If Yes optimize_base 4. Optimize Base/Solvent - Screen K₃PO₄, Cs₂CO₃? - Use aqueous co-solvent? optimize_ligand->optimize_base  If Optimized optimize_temp 5. Adjust Temperature - Increase temperature  (e.g., 80°C to 110°C)? optimize_base->optimize_temp  If Optimized final_resort 6. Consider Protecting Group - Protect -OH as silyl ether? optimize_temp->final_resort  If Still Low Yield

Caption: A logical workflow for troubleshooting low yield in the Suzuki coupling.

Section 2: Identifying and Mitigating Common Side Reactions

Even if the reaction proceeds, your yield can be compromised by the formation of unwanted byproducts. Identifying these can provide crucial clues for optimization.

Q4: My starting material is consumed, but the yield of my desired product is low. I see two major impurities in my analysis. What could they be?

A: The most common side reactions in Suzuki coupling are dehalogenation of the aryl halide and homocoupling of the boronic acid.[3][4]

  • Dehalogenation (Protodeiodination): This is the replacement of the iodine atom with a hydrogen, resulting in the formation of 4-methylbenzyl alcohol. This occurs when the Ar-Pd(II)-I intermediate reacts with a hydride source before it can undergo transmetalation.[18] Sources of hydride can include trace water, the alcohol substrate itself, or amines if used as a base.

    • Mitigation:

      • Use a milder base: Strong bases can sometimes promote this pathway.

      • Increase boronic acid concentration: A slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can favor the desired transmetalation step.

      • Efficient Catalyst System: A highly active catalyst that promotes rapid transmetalation and reductive elimination will outcompete the dehalogenation pathway.

  • Homocoupling (Glaser-Hay type): This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is primarily promoted by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II) in a catalytic cycle that favors homocoupling.[4][15]

    • Mitigation: The solution is the same as for preventing catalyst deactivation: rigorous degassing and maintenance of an inert atmosphere.

The Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I pd_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation dehalogenation Protodeiodination (Side Reaction) pd_complex->dehalogenation diaryl_pd Ar-Pd(II)-Ar'L₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product dehalogenated_product Ar-H dehalogenation->dehalogenated_product homocoupling Homocoupling (Side Reaction) homocoupling_product Ar'-Ar' homocoupling->homocoupling_product boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation boronic_acid->homocoupling O₂

Caption: The Suzuki catalytic cycle with key side reaction pathways.

Section 3: Experimental Protocols and Optimization

Q5: Can you provide a robust starting protocol and a strategy for systematic optimization?

A: Absolutely. Below is a general protocol that serves as an excellent starting point, followed by a table outlining a systematic screen of key variables.

General Experimental Protocol
  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

    • Note: The boronic acid quality is critical. If it is old, it may have dehydrated to form the less reactive boroxine trimer. Using fresh, pure boronic acid is recommended.[18]

  • Catalyst Addition:

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).

    • Briefly flush the vial with inert gas and add it to the Schlenk flask. Alternatively, use a pre-formed, air-stable precatalyst (e.g., SPhos Pd G3, 1-2 mol%) for greater consistency.

  • Atmosphere Inerting:

    • Seal the Schlenk flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle 3-5 times.

  • Solvent Addition:

    • Via syringe, add the degassed solvent mixture (e.g., Toluene/H₂O 10:1, concentration of aryl iodide ~0.1 M).

  • Reaction:

    • Place the flask in a preheated oil bath at the desired temperature (a good starting point is 80-100 °C).

    • Stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup:

    • Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate.

    • Wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. The polarity of the product due to the -OH group will necessitate a polar eluent system (e.g., Hexanes/Ethyl Acetate).

Systematic Optimization Screening Table

When the general protocol gives low yields, a systematic screen is the most efficient path forward. Set up an array of parallel reactions, changing only one variable at a time.

Entry Pd Source (mol%) Ligand (mol%) Base (eq.) Solvent (Ratio) Temp (°C) Yield (%) Notes
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100Baseline
2Pd(OAc)₂ (2)XPhos (4) K₃PO₄ (2)Toluene/H₂O (10:1)100Test Ligand
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2) Toluene/H₂O (10:1)100Test Base
4Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2) Toluene/H₂O (10:1)100Test Base
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1) 100Test Solvent
6Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)80 Test Temp
7XPhos Pd G3 (2) ---K₃PO₄ (2)Toluene/H₂O (10:1)100Test Precatalyst

References

  • Barder, T. E., et al. (2007). "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings." Journal of the American Chemical Society. [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]

  • Priya, M., et al. (2018). "Optimization of the reaction condition for oxidizing benzyl alcohol to..." ResearchGate. [Link]

  • Neufeldt, S. R., et al. (2020). "Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides..." The Journal of Physical Chemistry B. [Link]

  • Mills, J. (2019). "Solvent effects in palladium catalysed cross-coupling reactions." White Rose Research Online. [Link]

  • Lebleu, T., et al. (2021). "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions." Chemistry – An Asian Journal. [Link]

  • Sharma, K., et al. (2017). "Recent Advances in the development of Suzuki Miyaura Coupling Reactions." World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Nemade, P., et al. (2011). "The effect of different solvents on the Suzuki coupling reaction." ResearchGate. [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." [Link]

  • The Organic Chemistry Tutor. (2024). "Suzuki Coupling | Common Byproducts in Suzuki Coupling." YouTube. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). "Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides." Journal of the American Chemical Society. [Link]

  • Ohsumi, M., & Nishiwaki, N. (2017). "Optimization of Reaction Conditions." ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). "Suzuki-Miyaura Coupling." [Link]

  • Zhang, T., & Zhang, J. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Chemical Communications. [Link]

  • Mita, T., et al. (2012). "Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide." Organic & Biomolecular Chemistry. [Link]

  • Stockland, R. A., et al. (2003). "Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand." Organometallics. [Link]

  • Munday, R. H., et al. (2014). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Organic & Biomolecular Chemistry. [Link]

  • GSK. "Use of Base Metals in Suzuki Coupling." [Link]

  • Shizu, K., et al. (2022). "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls..." Organic Letters. [Link]

  • Le, C. M., et al. (2020). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances. [Link]

  • Reddit user discussion. (2016). "Why am I getting low yield for my Suzuki coupling reaction?" r/chemistry. [Link]

  • Kotha, S., et al. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron. [Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]..." Organometallics. [Link]

  • ResearchGate discussion. (2017). "Suzuki coupling Reaction's yield is very low..." [Link]

  • ResearchGate. "Role of a base in Suzuki-Miyaura reaction." [Link]

  • Len, C., & Luque, R. (2017). "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow." Catalysts. [Link]

  • Wolfe, J. P., et al. (1999). "Highly Active Palladium Catalysts for Suzuki Coupling Reactions." Journal of the American Chemical Society. [Link]

  • University of California, San Diego. "Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls." [Link]

  • ResearchGate discussion. (2014). "How can I solve my problem with Suzuki coupling?" [Link]

  • Sajiki, H., et al. (2015). "Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System." Catalysts. [Link]

  • ResearchGate discussion. (2018). "Why can't I achieve good yields for this Suzuki reaction?" [Link]

  • Doubleday, W. W. (2001). "Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory." Journal of Chemical Education. [Link]

  • ResearchGate. "Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls..." [Link]

  • Le C-M., et al. (2022). "Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution." ACS Catalysis. [Link]

  • Dodani, S. C., & Arnold, F. H. (2014). "Biocatalytic oxidative cross-coupling reactions for biaryl bond formation." Topics in Catalysis. [Link]

Sources

Side reactions and byproducts in the synthesis of (3-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (3-iodo-4-methylphenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently encountered challenges during the reduction of 3-iodo-4-methylbenzoic acid. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's nuances, enabling you to diagnose issues and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for synthesizing this compound from its corresponding benzoic acid?

The most direct and common route is the reduction of the carboxylic acid group of 3-iodo-4-methylbenzoic acid.[1] The two most prevalent and reliable classes of reagents for this transformation are:

  • Borane Complexes: Typically Borane-Tetrahydrofuran complex (BH₃•THF) is used. Borane is a highly efficient and chemoselective reagent for reducing carboxylic acids to primary alcohols.[2][3]

  • Aluminum Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, and amides.[4][5][6]

Q2: What is the most critical side reaction to monitor during this synthesis?

The most significant and frequently observed side reaction is reductive dehalogenation (or hydrodeiodination). This process involves the cleavage of the carbon-iodine (C-I) bond and its replacement with a carbon-hydrogen (C-H) bond, leading to the formation of the major byproduct, (4-methylphenyl)methanol. This issue is particularly prevalent when using strong, nucleophilic reducing agents like LiAlH₄.[7]

Q3: How can I preemptively minimize the formation of the deiodinated byproduct, (4-methylphenyl)methanol?

Minimizing dehalogenation hinges on the choice of reducing agent and control over reaction conditions.

  • Choice of Reagent: Borane (BH₃•THF) is significantly more chemoselective than LiAlH₄ for this transformation.[8] Borane is an electrophilic reducing agent that preferentially coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, facilitating reduction at that site.[3][9] In contrast, the powerful nucleophilic hydride (H⁻) from LiAlH₄ can attack the electrophilic carbon of the C-I bond, leading to dehalogenation.[7][10]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help disfavor the higher activation energy pathway of dehalogenation. High temperatures can promote C-I bond cleavage.

  • Inverse Addition: When using a highly reactive reagent like LiAlH₄, employing an "inverse addition" technique can be beneficial. This involves slowly adding the LiAlH₄ solution to the substrate solution, ensuring the reducing agent is never in large excess.[11] This minimizes its opportunity to react with the C-I bond.

Q4: Which reducing agent is superior for this synthesis: Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃•THF)?

"Superior" depends on the experimental priorities: yield, purity, or cost/convenience.

  • For highest purity and chemoselectivity , Borane (BH₃•THF) is the preferred reagent. It offers excellent selectivity for the carboxylic acid in the presence of the aryl iodide, significantly reducing the risk of dehalogenation.[2][8]

  • For reaction speed and raw reducing power , LiAlH₄ is highly effective and will rapidly reduce the carboxylic acid.[4][6] However, this comes at the cost of lower selectivity and a higher probability of forming the deiodinated byproduct.[7] The work-up for LiAlH₄ reactions also requires careful quenching of the highly reactive excess reagent.[11]

The following table summarizes the key differences:

FeatureLithium Aluminum Hydride (LiAlH₄)Borane-THF Complex (BH₃•THF)
Reagent Type Nucleophilic Hydride DonorElectrophilic Reducing Agent
Selectivity Low; prone to dehalogenation[7]High; C-I bond is typically preserved[2][8]
Reactivity Very high; rapid reaction[10]High; typically requires gentle heating or extended time
Byproducts (4-methylphenyl)methanol (deiodinated)Minimal dehalogenation; mainly unreacted starting material
Work-up Hazardous; requires careful quenchingSimpler; typically quenched with methanol or water
Ideal Use Case When yield is paramount and purification is robustWhen product purity and minimizing side reactions are critical

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment, providing explanations and actionable solutions.

Problem 1: My NMR analysis shows a significant amount of (4-methylphenyl)methanol alongside my desired product.
  • Question: My ¹H NMR spectrum shows two distinct benzylic CH₂ signals (~4.5-4.7 ppm) and two methyl signals (~2.2-2.4 ppm). Mass spectrometry confirms the presence of my target molecule (M.W. 248.06 g/mol ) and a second compound with a mass corresponding to (4-methylphenyl)methanol (M.W. 122.16 g/mol ). What caused this deiodination?

  • Answer: You are observing the classic byproduct of reductive dehalogenation. This side reaction was likely caused by one of the following:

    • Use of LiAlH₄: You used an overly powerful and non-selective reducing agent. The nucleophilic hydride from LiAlH₄ attacked the C-I bond.[7]

    • High Reaction Temperature: The reaction was performed at elevated temperatures (e.g., refluxing THF for an extended period), which provided sufficient energy to overcome the activation barrier for C-I bond cleavage.

    • Excess Reducing Agent: An excessive stoichiometry of the reducing agent was used, particularly LiAlH₄.

  • Solutions:

    • Immediate Fix: The two products, this compound and (4-methylphenyl)methanol, have different polarities and can usually be separated by silica gel column chromatography.

    • Future Prevention: Switch to a more chemoselective reducing agent like BH₃•THF.[8] If you must use LiAlH₄, conduct the reaction at 0 °C and add the reagent slowly to your substrate solution (inverse addition).[11]

Diagram: Reaction Pathways

G cluster_0 Synthesis of this compound SM 3-Iodo-4-methylbenzoic Acid P1 This compound (Desired Product) SM->P1  Reduction (e.g., BH3-THF) [DESIRED PATHWAY] SP1 (4-methylphenyl)methanol (Deiodinated Byproduct) SM->SP1  Reductive Dehalogenation (e.g., LiAlH4, Heat) [SIDE REACTION]

Caption: Desired reduction vs. dehalogenation side reaction.

Problem 2: My reaction is incomplete. TLC and NMR show a large amount of unreacted 3-iodo-4-methylbenzoic acid.
  • Question: After work-up, I recovered a significant portion of my starting material. What went wrong?

  • Answer: Incomplete conversion is typically due to insufficient reducing agent activity or quantity. The likely causes are:

    • Insufficient Stoichiometry: You did not use enough equivalents of the reducing agent. Remember that for a carboxylic acid reduction with LiAlH₄, 0.75 equivalents are theoretically needed (0.25 for deprotonation, 0.5 for reduction), but 1.5 to 2.0 equivalents are often used in practice to ensure completion. For borane, at least 1 equivalent is required for the reduction after the initial deprotonation.

    • Reagent Decomposition: Both LiAlH₄ and BH₃•THF are moisture-sensitive.[8][11] If your solvent (e.g., THF) was not rigorously dried or if the reaction was exposed to atmospheric moisture, a portion of the reagent was quenched before it could react with your substrate.

    • Low Reaction Temperature/Short Reaction Time: The reaction may not have been allowed to run to completion. While lower temperatures suppress side reactions, they also slow the primary reaction. A balance is needed, often starting at 0 °C and allowing the reaction to slowly warm to room temperature and stir for several hours or overnight.

  • Solutions:

    • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

    • Use freshly opened or properly stored anhydrous solvents.

    • Verify the molarity of your borane solution if it is not freshly purchased.

    • Increase the equivalents of the reducing agent and/or the reaction time, monitoring progress by TLC.

Problem 3: My crude ¹H NMR shows a small, sharp singlet around 9.8 ppm.
  • Question: I see a minor peak in the aldehyde region of my proton NMR. Is this related to the reaction?

  • Answer: Yes, this signal corresponds to the intermediate, 3-iodo-4-methylbenzaldehyde . While powerful reducing agents like LiAlH₄ and borane reduce aldehydes to alcohols very rapidly, it is possible for trace amounts to be present if the reaction is quenched prematurely or if there is a localized depletion of the reducing agent during work-up.

  • Solution: This is rarely a major issue. The trace aldehyde can be reduced by adding a small amount of a milder reducing agent like sodium borohydride (NaBH₄) to the crude product in methanol before final purification, or it can be easily separated during column chromatography.

Diagram: Troubleshooting Workflow

G Start Analyze Crude Product (NMR, MS, TLC) Dehalogenation Dehalogenation Product Found? ((4-methylphenyl)methanol) Start->Dehalogenation Incomplete Incomplete Reaction? (Starting Material Present) Dehalogenation->Incomplete No Sol_Dehalogenation Solution: 1. Purify via Chromatography 2. Use BH3-THF in future 3. Lower reaction temp Dehalogenation->Sol_Dehalogenation Yes Aldehyde Aldehyde Intermediate Present? Incomplete->Aldehyde No Sol_Incomplete Solution: 1. Use more equivalents of reductant 2. Ensure anhydrous conditions 3. Increase reaction time/temp Incomplete->Sol_Incomplete Yes Sol_Aldehyde Solution: 1. Minor issue 2. Separate by chromatography 3. Can treat with NaBH4 Aldehyde->Sol_Aldehyde Yes End Pure Product Isolated Aldehyde->End No Sol_Dehalogenation->End Sol_Incomplete->End Sol_Aldehyde->End

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Chemoselective Reduction with Borane-THF (Recommended)

This protocol is designed to maximize purity and minimize dehalogenation.

  • Preparation: Under an inert atmosphere (N₂), add 3-iodo-4-methylbenzoic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add BH₃•THF complex (1.0 M in THF, ~1.5 eq) to the stirred solution via the dropping funnel over 30 minutes. Vigorous gas evolution (H₂) will be observed initially.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (stain with KMnO₄).

  • Quenching: Cool the reaction back to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Work-up: Remove the solvent under reduced pressure. Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system. The less polar dehalogenated byproduct, (4-methylphenyl)methanol, will elute first.

  • Gradient Increase: Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate). The desired product, this compound, will elute in later fractions.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the final product.

References

  • Reilly, M., & T. Oh. (2017). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. National Institutes of Health. [Link]

  • Narayana, C., & M. Periasamy. (n.d.). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. ResearchGate. [Link]

  • Corbett, J. F., & P. F. Holt. (1963). Dehalogenation during the reduction of halogenonitroarenes with lithium aluminium hydride. Journal of the Chemical Society (Resumed). [Link]

  • University of the West Indies. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Department of Chemistry, Mona Campus. [Link]

  • Basken, M., et al. (2016). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Thomas, S. P., et al. (2021). Borane-Catalyzed, Chemoselective Reduction and Hydrofunctionalization of Enones Enabled by B-O Transborylation. PubMed. [Link]

  • Memon, P., et al. (n.d.). Advances in the direct iodination of aromatic compounds. ResearchGate. [Link]

  • Testbook. (n.d.). Benzoic acid on reacting with lithium aluminium hydride give. Testbook.com. [Link]

  • ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. [Link]

  • All 'bout Chemistry. (2020). Borane reduction mechanism || selective reduction of acids || solved problems. YouTube. [Link]

  • ResearchGate. (n.d.). Advances in the Direct Iodination of Aromatic Compounds. ResearchGate. [Link]

  • IITian Explains. (2020). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. YouTube. [Link]

  • Nystrom, R. F. (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. YouTube. [Link]

  • SlidePlayer. (n.d.). Metal Hydride Reduction. SlidePlayer. [Link]

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [Link]

  • PubChem. (n.d.). (3-Iodo-2-methylphenyl)methanol. National Institutes of Health. [Link]

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  • Google Patents. (n.d.). Reduction dehalogenation reaction for halohydrocarbon under the action of high activity alkali metal hydride - CN1182730A.
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Purification of crude (3-iodo-4-methylphenyl)methanol by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-iodo-4-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Choosing Your Purification Path: Recrystallization vs. Chromatography

The first critical decision in any purification workflow is selecting the most appropriate technique. Both recrystallization and column chromatography are powerful methods, but their suitability depends on the specific characteristics of your crude sample, including the impurity profile and the desired final purity and yield.

Below is a decision-making workflow to guide your choice.

Purification_Decision start Crude this compound Sample is_solid Is the crude material a solid? start->is_solid purity_assessment Assess purity by TLC/¹H NMR. Are impurities significantly different in polarity? is_solid->purity_assessment Yes is_oily Is the crude material an oil or waxy solid? is_solid->is_oily No recrystallization Attempt Recrystallization purity_assessment->recrystallization Yes, and major impurity is in low concentration chromatography Use Column Chromatography purity_assessment->chromatography No, or multiple impurities of similar polarity high_purity_needed Is very high purity (>99.5%) required? recrystallization->high_purity_needed Purity < 99.5% is_oily->chromatography Yes high_purity_needed->recrystallization No, purity is sufficient high_purity_needed->chromatography Yes

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide & FAQs: Recrystallization

Recrystallization is a cost-effective and scalable purification technique for solid compounds.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: How do I choose the right solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given its structure—a polar alcohol group on a larger, less polar aromatic ring—a solvent of intermediate polarity or a binary solvent mixture is a good starting point.

Recommended Screening Solvents:

Solvent/SystemRationaleStarting Point
Ethanol/Water This compound should be soluble in hot ethanol. Water acts as an anti-solvent to decrease solubility upon cooling.[3]Dissolve the crude solid in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to redissolve the solid and then allow it to cool slowly.
Toluene/Heptane Toluene is a good solvent for aromatic compounds. Heptane is a non-polar anti-solvent.Dissolve the crude material in a minimal amount of hot toluene. Add heptane dropwise until persistent cloudiness is observed. Reheat to clarify and then cool slowly.
Ethyl Acetate/Hexane A common and effective solvent system for a wide range of organic compounds.[3]Similar to the toluene/heptane system, dissolve in minimal hot ethyl acetate and add hexane as the anti-solvent.
Isopropanol A single solvent system that may provide the desired solubility profile.Test the solubility of a small amount of crude material in cold and hot isopropanol.

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature.

  • If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling, with minimal product remaining in the mother liquor.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue, especially with impure compounds.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of the primary (good) solvent to increase the total solvent volume. This keeps the compound in solution at a lower temperature, allowing it to crystallize below its melting point.

  • Slow Down the Cooling: Rapid cooling encourages oiling out. After dissolving your compound in the hot solvent, allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Change the Solvent System: The chosen solvent system may not be appropriate. Try a different solvent or solvent pair from the screening list.

Q3: I have a very poor yield after recrystallization. Why?

A3: A low yield can be attributed to several factors:

  • Using Too Much Solvent: Dissolving the crude material in an excessive amount of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: If the compound crystallizes during hot filtration (if performed), you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Inappropriate Solvent Choice: If the compound has high solubility in the chosen solvent even at low temperatures, the recovery will be poor.

Q4: No crystals are forming, even after cooling in an ice bath. What's next?

A4: This is likely due to supersaturation of the solution.

Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution to initiate crystallization.

  • Reduce Solvent Volume: If the solution is not supersaturated but simply too dilute, gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.

Troubleshooting Guide & FAQs: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[4]

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: How do I select the right solvent system (eluent) for my column?

A1: The choice of eluent is critical for good separation. The goal is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate.

TLC for Eluent Selection:

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a test eluent system.

  • Visualize the spots under a UV lamp.

  • Adjust the polarity of the eluent until the spot corresponding to this compound has an Rf of ~0.25-0.35.

Recommended Starting Eluent Systems:

Eluent SystemPolarityComments
Hexane/Ethyl Acetate Low to HighA standard and highly versatile system. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.
Dichloromethane/Methanol Medium to HighUseful for more polar compounds. Start with a small amount of methanol (e.g., 1-2%) in dichloromethane and increase as needed.[5]
Toluene/Ethyl Acetate Low to MediumCan provide different selectivity for aromatic compounds compared to hexane-based systems.

Q2: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate.

A2: This indicates your compound is very polar and is strongly adsorbed to the silica gel.

Solutions:

  • Add a More Polar Solvent: Try a more polar eluent system, such as dichloromethane with a small percentage of methanol (e.g., 2-5%).

  • Consider a Different Stationary Phase: If the compound is still immobile, you may need to switch to a more polar stationary phase like alumina or consider reverse-phase chromatography.

Q3: My compound is streaking on the TLC plate and the column.

A3: Streaking can be caused by several factors:

  • Overloading: Applying too much sample to the TLC plate or column can cause streaking. For column chromatography, a general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Inappropriate Solvent: The chosen eluent may not be optimal. Try a different solvent system. Sometimes, adding a small amount of a more polar solvent can improve the peak shape.

  • Compound Instability: The compound may be degrading on the silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If so, deactivating the silica gel with triethylamine or using a different stationary phase like alumina might be necessary.

Q4: I'm not getting good separation between my product and an impurity.

A4: This is a common challenge that requires careful optimization of the chromatographic conditions.

Improving Separation:

  • Use a Shallower Gradient: If you are using gradient elution, make the increase in polarity more gradual.

  • Try a Different Solvent System: Different eluent systems can offer different selectivities. For example, if you are using hexane/ethyl acetate, try switching to a system with dichloromethane or toluene.

  • Use a Finer Mesh Silica Gel: A smaller particle size of the stationary phase provides a larger surface area and can lead to better resolution.

Experimental Workflow: Column Chromatography

Chromatography_Workflow start Crude this compound tlc Develop TLC with various solvent systems (e.g., Hex/EtOAc) start->tlc rf_check Is Rf of product ~0.25-0.35? tlc->rf_check adjust_polarity Adjust solvent polarity rf_check->adjust_polarity No pack_column Pack column with silica gel in the chosen eluent rf_check->pack_column Yes adjust_polarity->tlc load_sample Load sample (dry or wet loading) pack_column->load_sample elute Elute with the solvent system, collecting fractions load_sample->elute analyze_fractions Analyze fractions by TLC elute->analyze_fractions combine_pure Combine pure fractions and evaporate solvent analyze_fractions->combine_pure end Pure this compound combine_pure->end

Caption: A generalized workflow for column chromatography.

References

  • Benzyl alcohol. In Wikipedia; 2024. [Link]

  • 2.3D: Separation Theory. (2022, April 7). In Chemistry LibreTexts. [Link]

  • Slimi, H., Litim, Z., Ollevier, T., & Kraïem, J. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC. [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]

  • TLC of a mixture of benzaldehyde and benzyl alcohol. ResearchGate. [Link]

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  • COMMON SOLVENTS FOR CRYSTALLIZATION. Unknown Source. [Link]

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  • Recrystallization. (2020, January 10). YouTube. [Link]

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  • L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Organic Syntheses Procedure. [Link]

  • Purification of methanol.
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  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

  • Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. [Link]

  • Process for purifying methanol by distillation.
  • Methanol purification method.
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  • Process for purifying methanol.
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  • PROCESS TO PRODUCE ETORICOXIB. European Patent Office. [Link]

  • This compound. Jingming Chemical. [Link]

  • Solubility Measurement and Model Correlation of 3,4,5-Trimethoxyphenylacetonitrile in Twelve Pure Solvents from 283.15 to 323.15 K. ResearchGate. [Link]

  • Solubility Measurement and Model Correlation of 3,4,5-Trimethoxyphenylacetonitrile in Twelve Pure Solvents from 283.15 to 323.15 K. Semantic Scholar. [Link]

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Technical Support Center: Advanced Strategies for Cross-Coupling Reactions with (3-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the sterically hindered and functionalized substrate, (3-iodo-4-methylphenyl)methanol, in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome poor reactivity and achieve your synthetic goals.

The Challenge: Understanding the Substrate's Reactivity Profile

This compound presents a unique set of challenges in cross-coupling reactions. Its poor reactivity stems from a combination of two primary factors:

  • Steric Hindrance: The methyl group at the 4-position is ortho to the iodine atom. This steric bulk can significantly impede the initial, and often rate-limiting, oxidative addition step where the palladium catalyst inserts into the carbon-iodine bond.[1][2][3][4]

  • Hydroxymethyl Functional Group: The benzylic alcohol can interfere with the reaction in several ways. The acidic proton can react with the base, and the oxygen's lone pairs can coordinate to the palladium center, potentially inhibiting its catalytic activity.[5]

This guide provides direct answers to common problems and detailed protocols to navigate these issues effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura coupling is failing or giving very low yields. What is the first thing I should optimize?

Answer: Low or non-existent yield with this substrate in a Suzuki coupling is a frequent issue. The primary culprits are an insufficiently active catalyst system and steric hindrance. The choice of ligand is the most critical parameter to address.

Causality: Standard ligands like triphenylphosphine (PPh₃) are often not bulky or electron-rich enough to facilitate the oxidative addition with this sterically encumbered substrate. The ligand's role is to stabilize the palladium center and promote the key steps of the catalytic cycle.[6] For hindered substrates, bulky, electron-donating phosphine ligands are required to create a highly reactive, coordinatively unsaturated "L-Pd(0)" species that can overcome the steric barrier.[1][7][8]

Recommended Solutions:

  • Switch to a Buchwald Ligand: These are a class of bulky, electron-rich biaryl monophosphine ligands designed for challenging cross-couplings. They have demonstrated exceptional reactivity for sterically hindered aryl halides.[6][8]

  • Select an appropriate base and solvent: The base is crucial for the transmetalation step.[9][10] Its effectiveness is highly dependent on the solvent. Inorganic bases are often preferred.

Table 1: Recommended Catalyst Systems for Suzuki Coupling of this compound

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common, reliable sources of Pd(0).
Ligand XPhos , SPhos , or AntPhos These bulky, electron-rich ligands are proven to accelerate oxidative addition and reductive elimination for sterically hindered substrates.[1][3]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic inorganic bases that effectively promote transmetalation without causing side reactions. Ensure the base is finely powdered and dry.[5]
Solvent System 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 5:1 ratio)Biphasic systems help solubilize both the organic substrate and the inorganic base, facilitating the reaction.[5][11]
Question 2: I'm observing a significant amount of dehalogenated starting material, (4-methylphenyl)methanol. How can I minimize this side reaction?

Answer: Dehalogenation (or protodeiodination) is a common side reaction, particularly with electron-rich or sterically hindered aryl halides. It occurs when the organopalladium intermediate reacts with a proton source before it can undergo the desired coupling pathway.

Causality: This side reaction is often competitive with the main catalytic cycle and can be exacerbated by an inefficient catalyst system, the presence of excess water, or a base that is too strong or has poor solubility.

Recommended Solutions:

  • Increase Catalyst Efficiency: Employing a more active ligand from Table 1 (e.g., XPhos) can accelerate the desired cross-coupling pathway, kinetically outcompeting the dehalogenation reaction.[5]

  • Use a Milder Base: If using a very strong base, consider switching to a slightly milder one like K₂CO₃.

  • Ensure Anhydrous Solvents (if not using a biphasic system): If your protocol calls for anhydrous conditions, ensure your solvents are rigorously dried. Trace water can be a proton source.

  • Lower the Reaction Temperature: Sometimes, lowering the temperature can favor the desired reaction pathway over decomposition or side reactions.

Question 3: Should I protect the hydroxymethyl group before attempting the cross-coupling?

Answer: This is a critical strategic decision. While not always necessary, protecting the alcohol can simplify the reaction and prevent potential complications.

Causality: The primary reason for protection is to prevent the hydroxyl group from interfering with the catalyst or base.[5] Protecting groups mask the reactive -OH functionality, rendering it inert to the reaction conditions.[12][13]

When to Protect:

  • If you are using particularly strong bases or nucleophiles that could react with the alcohol.

  • If you continue to see low yields or complex side products after optimizing the catalyst system.

  • If your subsequent synthetic steps require the alcohol to be protected anyway.

When You Might Avoid Protection:

  • To keep the synthetic route short and improve overall efficiency.

  • If using robust conditions with a carefully selected base (like K₃PO₄) that is less likely to deprotonate the alcohol under the reaction conditions.

Recommended Protecting Group Strategy:

A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice. It is easy to install, stable to most cross-coupling conditions, and can be cleanly removed later.

  • Protection: TBDMS-Cl, Imidazole, in an anhydrous solvent like DMF or DCM.

  • Deprotection: TBAF in THF, or acidic conditions (e.g., HCl in MeOH).[14]

Question 4: How should I adapt my approach for a Heck or Sonogashira coupling with this substrate?

Answer: The core principles of using a highly active catalyst system to overcome steric hindrance remain the same, but the specific reagents will differ.

  • For Heck Reactions: The coupling partner is an alkene.[15] The reaction is often run with an amine base. Due to the substrate's steric hindrance, ligandless conditions may fail.

    • Catalyst: Pd(OAc)₂

    • Ligand: A moderately bulky phosphine like P(o-tolyl)₃ can be effective.

    • Base: A hindered amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

    • Solvent: Polar aprotic solvents like DMF or NMP are common.[16]

  • For Sonogashira Reactions: The coupling partner is a terminal alkyne.[17] This reaction typically uses a copper(I) co-catalyst.

    • Catalyst: A standard catalyst like PdCl₂(PPh₃)₂ is often sufficient, as the Sonogashira coupling is generally very efficient.

    • Co-catalyst: Copper(I) iodide (CuI) is essential for the standard mechanism.

    • Base: An amine base is required, typically a liquid amine like triethylamine or diisopropylamine, which can also serve as the solvent.

    • Solvent: THF or DMF can be used if the amine is not used as the solvent.[18]

Visualizing the Catalytic Cycles

Understanding the mechanism is key to troubleshooting. The following diagrams illustrate the fundamental steps in palladium-catalyzed cross-coupling.

digraph "Suzuki_Coupling_Cycle" { graph [rankdir="RL", splines=curved, label="General Suzuki Catalytic Cycle", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
digraph "Heck_Coupling_Cycle" { graph [rankdir="RL", splines=curved, label="Heck Catalytic Cycle", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];

Detailed Experimental Protocols

The following protocols are optimized starting points for the cross-coupling of this compound. Safety Note: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol uses a bulky biarylphosphine ligand to overcome steric hindrance.

ReagentMolar Eq.Sample AmountMWNotes
This compound1.0264 mg (1.0 mmol)264.08Starting material.
Arylboronic Acid1.21.2 mmolVariesCoupling partner.
Pd₂(dba)₃0.01 (1 mol % Pd)9.2 mg915.72Palladium precatalyst.
XPhos0.04 (4 mol %)19.1 mg476.62Bulky phosphine ligand.
K₃PO₄2.5531 mg212.27Finely powdered base.
1,4-Dioxane-8 mL-Anhydrous solvent.
Water-2 mL-Degassed.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd₂(dba)₃ and XPhos and add them to the Schlenk flask.

  • Add the anhydrous 1,4-dioxane and degassed water to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Heck Coupling

This protocol is designed for coupling with an activated alkene like an acrylate.

ReagentMolar Eq.Sample AmountMWNotes
This compound1.0264 mg (1.0 mmol)264.08Starting material.
n-Butyl Acrylate1.5222 µL (1.5 mmol)128.17Alkene coupling partner.
Pd(OAc)₂0.02 (2 mol %)4.5 mg224.49Palladium catalyst.
P(o-tolyl)₃0.08 (8 mol %)24.3 mg304.37Ligand.
Triethylamine (Et₃N)2.0279 µL (2.0 mmol)101.19Base and solvent.
DMF-5 mL-Anhydrous solvent.

Step-by-Step Procedure:

  • To a dry Schlenk flask under argon, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Add anhydrous DMF, followed by triethylamine and n-butyl acrylate via syringe.

  • Seal the vessel and heat the mixture to 110 °C with vigorous stirring for 16 hours.

  • Monitor the reaction by TLC or GC-MS.[16]

  • After cooling, dilute the mixture with water (25 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Optimized Sonogashira Coupling

This protocol uses standard Sonogashira conditions, which are often robust enough for iodo-substrates.

ReagentMolar Eq.Sample AmountMWNotes
This compound1.0264 mg (1.0 mmol)264.08Starting material.
Phenylacetylene1.2132 µL (1.2 mmol)102.14Alkyne coupling partner.
PdCl₂(PPh₃)₂0.015 (1.5 mol %)10.5 mg701.90Palladium catalyst.
Copper(I) Iodide (CuI)0.03 (3 mol %)5.7 mg190.45Co-catalyst.
Triethylamine (Et₃N)-10 mL101.19Base and solvent.

Step-by-Step Procedure:

  • To a Schlenk flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add degassed triethylamine via syringe.

  • Add the phenylacetylene dropwise with stirring.

  • Stir the reaction at room temperature for 8-16 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to remove the triethylamine.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by flash column chromatography.[19]

Frequently Asked Questions (FAQs)

Q: Can I use a different palladium source, like Pd/C? A: While heterogeneous catalysts like Pd/C can work for some couplings, they are generally less effective for sterically hindered substrates like this one. Homogeneous catalysts with bulky phosphine ligands offer superior reactivity and are strongly recommended.[16]

Q: My boronic acid is a pinacol ester. Do I need to change the conditions? A: Boronic esters are generally more stable but slightly less reactive than boronic acids. You may need to use slightly longer reaction times or higher temperatures. The base (K₃PO₄ or Cs₂CO₃) is still appropriate for these substrates.

Q: The reaction mixture turned black immediately. Is my catalyst dead? A: The formation of black palladium metal (palladium black) is common in Pd-catalyzed reactions and does not necessarily mean the reaction has failed. It often indicates that some of the Pd(0) has precipitated but a sufficient amount may remain in the catalytic cycle. Continue to monitor the reaction for product formation.

Q: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave heating can often dramatically reduce reaction times and improve yields, especially for difficult couplings. Start with the recommended protocols and adapt them for a microwave reactor, typically using lower concentrations and running tests to find the optimal time and temperature.[18]

References
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

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  • Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides - PubMed. [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - NIH. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. [Link]

  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst | The Journal of Organic Chemistry - ACS Publications. [Link]

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  • Protecting Groups - Organic Synthesis. [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - ResearchGate. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate. [Link]

  • Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex - Chemical Science (RSC Publishing). [Link]

  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers - ACS Publications. [Link]

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  • Palladium-Catalyzed C−O Coupling Involving Unactivated Aryl Halides. Sterically Induced Reductive Elimination To Form the C−O Bond in Diaryl Ethers | Journal of the American Chemical Society. [Link]

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Technical Support Center: Catalyst Selection and Optimization for Reactions Involving (3-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-iodo-4-methylphenyl)methanol. This guide is structured as a series of questions and answers to directly address common challenges and provide actionable insights for catalyst selection and reaction optimization. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you in your experimental design.

Section 1: Foundational Concepts & General Handling

Before delving into specific reaction types, it's crucial to understand the characteristics of our substrate. This compound is an aryl iodide, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. The presence of a benzylic alcohol introduces considerations for functional group compatibility, particularly in reactions requiring harsh bases or high temperatures.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to modern synthetic chemistry for their ability to form C-C and C-N bonds with high efficiency.[1] Most of these transformations proceed through a common Pd(0)/Pd(II) catalytic cycle.[2] Understanding this cycle is key to troubleshooting and optimization.

Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(I)L_n Pd0->OA_Complex Oxidative Addition (Ar-I) Trans_Complex Ar-Pd(II)(R)L_n OA_Complex->Trans_Complex Transmetalation (e.g., R-B(OH)₂) Trans_Complex->Pd0 Reductive Elimination (Ar-R) Product Coupled Product Trans_Complex->Product ArI Substrate This compound ArI->OA_Complex Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Trans_Complex Base Base Base->Trans_Complex Activates Partner

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

2.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds. The choice of catalyst, ligand, and base is critical, especially when dealing with potentially challenging substrates.

FAQ 1: What is a reliable starting catalyst system for the Suzuki-Miyaura coupling of this compound?

For an electron-rich aryl iodide like this compound, the oxidative addition step is generally facile.[3] A good starting point is a system employing a palladium(II) precatalyst with a suitable phosphine ligand.

  • Palladium Source: Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common and effective choices.

  • Ligand: While standard triphenylphosphine (PPh₃) can work, more electron-rich and bulky ligands often provide better results, especially for challenging couplings. Buchwald biaryl phosphine ligands, such as SPhos or XPhos, are excellent choices as they promote both oxidative addition and the final reductive elimination step.[4][5]

  • Base: A moderately strong inorganic base is required for the transmetalation step. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are highly effective and commonly used.[4][6]

  • Solvent: A mixture of an organic solvent and water is typical. Toluene/water, dioxane/water, or DMF/water are all standard systems.[7]

Table 1: Recommended Starting Catalyst Systems for Suzuki-Miyaura Coupling

Palladium Source (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemperature (°C)
Pd(OAc)₂ (1-2%)SPhos (2-4%)K₃PO₄ (2-3)Toluene/H₂O (10:1)80-110
PdCl₂(dppf) (2-5%)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)90-100
Pd(PPh₃)₄ (5%)-K₂CO₃ (2-3)DMF/H₂O (5:1)100

FAQ 2: My Suzuki-Miyaura reaction is sluggish or fails. What are the likely causes and how can I troubleshoot it?

Failed Suzuki couplings often trace back to one of a few key areas.[4]

  • Inefficient Oxidative Addition: While less common for aryl iodides, if your coupling partner is very sterically hindered, this step can slow down. Using a more electron-rich and bulky ligand like SPhos or RuPhos can accelerate this step.[4][5]

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with water or other protic sources to revert to the corresponding arene, consuming your coupling partner.[4]

    • Mitigation: Use anhydrous solvents, ensure your base is not excessively hygroscopic, and consider using boronic esters (e.g., pinacol esters), which are more resistant to this side reaction. Using a stronger, non-hydroxide base like K₃PO₄ can also help.[4]

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen or can agglomerate into inactive palladium black.

    • Mitigation: Ensure the reaction is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. If you see significant black precipitate early in the reaction, catalyst deactivation is likely.[1][4]

  • Poor Solubility: If any of the reagents are not fully dissolved, the reaction will be slow. A different solvent system may be required.

2.2 Heck Reaction

The Heck reaction couples the aryl iodide with an alkene. Catalyst selection is crucial for controlling regioselectivity and achieving high yields.

FAQ 1: How do I select a catalyst for the Heck reaction with this compound and an alkene?

The standard Mizoroki-Heck reaction conditions are often a reliable starting point.[8][9]

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is the most common and cost-effective precatalyst.[10][11] Other sources like PdCl₂ or Pd(PPh₃)₄ can also be used.[8] For aryl iodides, ligandless conditions or simple phosphine ligands are often sufficient.

  • Ligand: For simple alkenes, triphenylphosphine (PPh₃) is a standard choice. If side reactions or catalyst instability are observed, more robust ligands like bulky tri(tert-butyl)phosphine (P(t-Bu)₃) can be beneficial, often allowing for lower reaction temperatures.[12]

  • Base: An organic amine base like triethylamine (Et₃N) or a weaker inorganic base such as potassium carbonate (K₂CO₃) is typically used to neutralize the HI generated in the reaction.[8]

  • Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are common.

Table 2: Catalyst and Condition Selection for Heck Reactions

Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Pd(OAc)₂ (1-5%)None or PPh₃ (2-10%)Et₃N (1.5-2)DMF80-120
Pd(OAc)₂ (1-2%)P(t-Bu)₃ (2-4%)K₂CO₃ (2)Dioxane60-100
PdCl₂(PPh₃)₂ (2-5%)-NaOAc (2)DMAc100-140

FAQ 2: I'm observing low yields and/or a mixture of regioisomers in my Heck reaction. What should I investigate?

  • Low Yields: This can be due to catalyst deactivation (palladium black formation) or slow reaction rates. Increasing the temperature or switching to a more robust ligand system (e.g., using P(t-Bu)₃) can help.[12] Ensure the reagents are pure and the solvent is anhydrous.

  • Regioisomer Formation: The regioselectivity of the alkene insertion step is influenced by both electronics and sterics. With unsymmetrical alkenes, mixtures of α- and β-addition products can form. While β-hydride elimination typically favors the more stable trans-alkene, isomerization can occur.[9]

    • Mitigation: Ligand choice can influence regioselectivity. For challenging substrates, consider specialized ligand systems. For certain substrates, adding salts like silver salts can sometimes improve selectivity by acting as a halide scavenger.[3] In some cases, directing groups on the alkene substrate can be used to control regioselectivity.[13]

2.3 Sonogashira Coupling

This reaction creates a C(sp²)–C(sp) bond between the aryl iodide and a terminal alkyne, a valuable transformation for building rigid molecular scaffolds.[14]

FAQ 1: What are the key considerations for choosing a catalyst system for Sonogashira coupling with this substrate?

The classic Sonogashira protocol uses a dual-catalyst system.[15]

  • Palladium Catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are the most common choices.[16]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential in the traditional method to facilitate the transmetalation of the acetylide to the palladium center, allowing for milder reaction conditions.[17]

  • Base: An amine base, such as triethylamine or diisopropylamine, is required. It serves both as the base to deprotonate the alkyne and often as the solvent.[14]

  • Solvent: If not using the amine base as the solvent, THF or DMF are common choices.

FAQ 2: I am seeing significant alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

The copper(I) co-catalyst, while beneficial for the reaction rate, is also responsible for promoting the oxidative homocoupling of the terminal alkyne, which is a major competing pathway.[18][19] This is especially problematic if the cross-coupling reaction is slow.

  • Mitigation Strategies:

    • Run under Strict Anaerobic Conditions: Homocoupling is an oxidative process. Rigorously degassing the reaction mixture and maintaining a positive pressure of inert gas can significantly reduce this side reaction.[18]

    • Switch to a Copper-Free Protocol: In recent years, highly efficient copper-free Sonogashira protocols have been developed. These systems typically require a stronger base and a more active palladium catalyst system (e.g., a Pd(0) source with a bulky, electron-rich phosphine ligand) to function efficiently but completely eliminate the homocoupling issue.[20][21]

Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a strong base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene).

  • Seal the flask and heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Proceed with standard aqueous workup and purification by column chromatography.

2.4 Buchwald-Hartwig Amination

This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[22] The success of this reaction is highly dependent on the choice of ligand.

FAQ 1: Which catalyst/ligand combination is recommended for coupling this compound with an amine?

For C-N bond formation, especially with less reactive amines or for achieving high turnover numbers, specialized ligands are essential. The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has been transformative.[22][23]

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are standard precatalysts.

  • Ligand: The choice of ligand depends on the nature of the amine. See Table 3 for a general guide. For a primary alcohol substrate like ours, ligands that perform well at moderate temperatures are ideal to prevent side reactions. XPhos and RuPhos are excellent, highly active, and versatile ligands.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are most common.[24] The choice of base can be critical and may require screening.

  • Solvent: Anhydrous ethereal or aromatic solvents like dioxane, THF, or toluene are used.

Table 3: Ligand Selection Guide for Buchwald-Hartwig Amination

Amine TypeRecommended Ligand(s)Rationale
Primary Aliphatic/Aryl AminesXPhos, RuPhos, BrettPhosHighly active, promote mono-arylation, good for sterically hindered partners.[25]
Secondary AminesBrettPhos, JohnPhosEffective for a broad range of secondary amines.
Ammonia or EquivalentstBuXPhos, P(t-Bu)₃Specialized ligands are often needed for this challenging coupling.[26]

FAQ 2: My Buchwald-Hartwig amination is not proceeding to completion. What factors should I optimize?

  • Base and Ligand Incompatibility: The combination of base and ligand is crucial. Some ligands are unstable in the presence of very strong bases like NaOt-Bu at high temperatures. If you suspect catalyst decomposition, try a weaker base like K₃PO₄ or Cs₂CO₃, or run the reaction at a lower temperature.

  • Catalyst Inhibition: The amine substrate or the arylamine product can sometimes act as an inhibitor by coordinating too strongly to the palladium center. Using a higher ligand:palladium ratio (e.g., 2:1 or 4:1) can sometimes overcome this inhibition.[22]

  • Water Content: While some cross-coupling reactions tolerate water, Buchwald-Hartwig aminations are often sensitive. Water can deactivate the strong bases used and interfere with catalyst activity. Ensure all reagents and solvents are scrupulously dry.[24]

Section 3: Oxidation of the Benzylic Alcohol

FAQ 1: What are the recommended catalytic methods for the selective oxidation of this compound to the corresponding aldehyde?

Selective oxidation of the primary alcohol to the aldehyde without affecting the iodide or methyl group, and avoiding over-oxidation to the carboxylic acid, is key.

  • Manganese Dioxide (MnO₂): While stoichiometric, activated MnO₂ is a classic and highly selective reagent for the oxidation of benzylic alcohols. It is a heterogeneous reaction, and the selectivity is excellent.

  • TEMPO-based Catalytic Systems: This is a popular catalytic method. A catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) is used in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or diacetoxyiodobenzene (BAIB). This system is highly selective for primary alcohols.

  • Swern or Dess-Martin Oxidation: These are reliable, albeit stoichiometric, modern oxidation methods that provide clean conversion to the aldehyde under mild conditions.

FAQ 2: My oxidation reaction is resulting in over-oxidation to the carboxylic acid or low conversion. What are some troubleshooting steps?

  • Over-oxidation: This is common with stronger or less selective oxidants.

    • Mitigation: Lower the reaction temperature. Ensure you are not using an excess of the oxidant. Switch to a more selective system like MnO₂ or Dess-Martin periodinane.

  • Low Conversion: This can be due to catalyst deactivation (in catalytic systems) or insufficient oxidant.

    • Mitigation: For TEMPO catalysis, ensure the pH is controlled, as non-buffered conditions can lead to catalyst deactivation. For heterogeneous oxidations like MnO₂, ensure the reagent is highly activated and used in sufficient excess (can be 5-20 equivalents). Ensure vigorous stirring to overcome mass transport limitations.

Section 4: Advanced Troubleshooting Workflow

When a cross-coupling reaction fails, a systematic approach is more effective than random screening.

Troubleshooting_Workflow cluster_no_reaction Troubleshooting: No Reaction cluster_side_products Troubleshooting: Side Products cluster_degradation Troubleshooting: Decomposition Start Reaction Failed (Low or No Yield) Check_SM Analyze Crude Reaction Mixture (LCMS, NMR) Start->Check_SM SM_Only Only Starting Materials (SM) Present Check_SM->SM_Only No Reaction SM_and_Side_Products SM + Side Products Check_SM->SM_and_Side_Products Side Reactions Degradation Complex Mixture / Degradation Check_SM->Degradation Decomposition Check_Catalyst Is Catalyst System Active? (Precatalyst, Ligand, Base) SM_Only->Check_Catalyst Identify_SP Identify Side Products (e.g., Homocoupling, Protodeboronation) SM_and_Side_Products->Identify_SP Lower_Temp Lower Reaction Temperature Degradation->Lower_Temp Check_Conditions Are Conditions Forcing Enough? (Temperature, Time) Check_Catalyst->Check_Conditions Yes Check_Reagents Are Reagents Pure & Dry? Check_Conditions->Check_Reagents Yes Optimize_Selectivity Optimize for Selectivity: - Change Ligand/Base - Adjust Stoichiometry - Use Additives Identify_SP->Optimize_Selectivity Change_Solvent Change Solvent or Base Lower_Temp->Change_Solvent

Sources

Troubleshooting guide for the synthesis of iodinated aromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of iodinated aromatic compounds. Aryl iodides are indispensable building blocks in modern organic synthesis, serving as critical precursors for cross-coupling reactions, the formation of hypervalent iodine reagents, and in the development of pharmaceuticals and advanced materials.[1][2][3] However, their synthesis is not without challenges, ranging from the inherent reversibility of iodination reactions to issues with regioselectivity and substrate deactivation.

This guide is structured as a series of troubleshooting questions and answers, designed to provide you, the research scientist, with direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these issues and provide field-proven protocols to get your synthesis back on track.

Section 1: Troubleshooting Electrophilic Aromatic Iodination

Electrophilic aromatic substitution (SEAr) is the most common method for introducing an iodine atom onto an aromatic ring. However, success is highly dependent on the nature of the substrate and the choice of the iodinating system.

Question 1: My iodination reaction with molecular iodine (I₂) on a simple arene like benzene isn't working or gives very low yields. What's going wrong?

Answer:

This is a classic problem rooted in the thermodynamics of the reaction. The direct iodination of benzene with I₂ is a reversible process.[4][5] The reaction produces hydrogen iodide (HI) as a byproduct, which is a potent reducing agent capable of reducing the iodinated product back to the starting arene, thus establishing an unfavorable equilibrium.[4][5]

Causality: The Carbon-Iodine bond is relatively weak compared to C-Br or C-Cl bonds, making its formation less energetically favorable and susceptible to cleavage by HI.[5]

Solution: Employ an Oxidizing Agent.

To overcome this, the reaction must be performed in the presence of an oxidizing agent. The role of the oxidant is twofold:

  • Generate a More Potent Electrophile: It oxidizes I₂ to a more powerful electrophilic species, often represented as I⁺.[6]

  • Remove the HI Byproduct: It oxidizes the HI formed during the reaction to I₂, preventing the reverse reaction and driving the equilibrium towards the product.[4]

Recommended Protocol (Example: Iodination of Benzene):

  • In a three-necked flask equipped with a stirrer and reflux condenser, combine iodine (1.5 moles) and benzene (5.1 moles).[7]

  • Heat the mixture to approximately 50°C.[7]

  • Slowly add an oxidizing agent, such as concentrated nitric acid (sp. gr. 1.50), dropwise over about an hour.[7] The reaction is exothermic and will generate nitrogen oxides, so proper ventilation is crucial.

  • Once the addition is complete, reflux the mixture until the characteristic purple color of I₂ has disappeared, indicating its consumption.[7]

  • Workup involves separating the organic layer, washing with a sodium hydroxide solution, and then steam distilling to purify the iodobenzene.[7]

Question 2: I'm trying to iodinate an electron-rich aromatic ring (e.g., phenol, aniline, anisole) and I'm getting a messy mixture of poly-iodinated products with poor regioselectivity. How can I achieve selective mono-iodination?

Answer:

This is a common issue of over-reactivity. Strongly activating groups like -OH, -NH₂, and -OCH₃ make the aromatic ring highly nucleophilic, leading to facile reaction at multiple positions (typically ortho and para).[8][9] Using harsh iodinating conditions (like I₂ with a strong oxidant) will almost certainly lead to poly-iodination.[8]

Causality: The high electron density on the ring lowers the activation energy for electrophilic attack at several sites. For phenols and anilines, the substrate itself can be oxidized, leading to decomposition and tar formation.[9]

Solutions & Strategies:

  • Use a Milder Iodinating Reagent: Switch from I₂/oxidant to N-Iodosuccinimide (NIS). NIS is a less aggressive source of electrophilic iodine and is often effective for activated systems under mild conditions, sometimes with a catalytic amount of a non-oxidizing acid like trifluoroacetic acid.[10]

  • Control Stoichiometry: Carefully control the reaction by using only one equivalent of the iodinating agent and adding it slowly at a low temperature to favor the mono-substituted product.

  • Catalytic Activation: For certain substrates, a disulfide-catalyzed approach using 1,3-diiodo-5,5-dimethylhydantoin (DIH) can provide high yields and selectivity. The disulfide acts as a Lewis base to mildly activate the DIH.[10][11]

Table 1: Comparison of Iodinating Systems for Aromatic Substrates
Iodinating SystemSubstrate SuitabilityCommon IssuesKey Advantages
I₂ + Oxidant (e.g., HNO₃, H₂O₂) Unactivated & Deactivated ArenesReversibility, Harsh ConditionsLow cost of I₂
N-Iodosuccinimide (NIS) Electron-Rich & Moderately Activated ArenesFails for strongly deactivated arenesMilder conditions, easier handling
NIS + Strong Acid (e.g., TfOH) Deactivated ArenesVery harsh, limited functional group toleranceCan iodinate very electron-poor rings
DIH + Disulfide Catalyst Electron-Rich Arenes (Anisoles, Acetanilides)Limited to activated systemsMild, catalytic, high selectivity[11]
KI + (NH₄)₂S₂O₈ (Ammonium Peroxodisulfate) Activated Aromatics (Phenols, Anilines)Potential for oxidation side-reactionsEnvironmentally benign (aqueous methanol)[10]

Question 3: My substrate is electron-deficient (e.g., contains -NO₂, -CN, -CF₃), and it won't react with NIS or I₂ under standard conditions. How can I iodinate a deactivated ring?

Answer:

Iodinating an electron-poor aromatic ring is a significant challenge because the substituent withdraws electron density, making the ring a poor nucleophile. Standard electrophilic iodinating agents like I₂ or even NIS are often not reactive enough to overcome this deactivation.[12][13]

Causality: The electron-withdrawing group raises the activation energy for the formation of the positively charged sigma complex intermediate in the SEAr mechanism, thus slowing or preventing the reaction.

Solutions:

  • Highly Activating Conditions: The most direct approach is to dramatically increase the electrophilicity of the iodine source. This can be achieved by using NIS in a superacidic medium like trifluoromethanesulfonic acid (TfOH) or a mixture of BF₃-H₂O.[10][12] Caution: These are extremely harsh conditions and will not be tolerated by many functional groups.

  • The Sandmeyer Reaction (Alternative Strategy): If your deactivated arene can be synthesized from an aniline precursor (e.g., nitrobenzene can be reduced to aniline), the Sandmeyer reaction is a far more reliable and general alternative for introducing iodine. This method is discussed in the next section.

Workflow: Troubleshooting Electrophilic Iodination

Below is a decision-making workflow to guide your experimental choices when troubleshooting electrophilic iodination.

G start Start: Iodination Fails or is Non-Selective substrate_type What is your substrate's electronic nature? start->substrate_type electron_rich Electron-Rich (e.g., Phenol, Anisole) substrate_type->electron_rich electron_deficient Electron-Deficient (e.g., Nitroarene) substrate_type->electron_deficient rich_problem What is the issue? electron_rich->rich_problem polyiodination Poly-iodination or Poor Selectivity rich_problem->polyiodination no_reaction_rich Decomposition or No Reaction rich_problem->no_reaction_rich solution_poly 1. Lower Temperature 2. Use 1.0 eq of NIS instead of I₂/Oxidant 3. Slow addition of reagent 4. Consider DIH/disulfide catalyst polyiodination->solution_poly solution_decomp 1. Use milder conditions (e.g., KI/(NH₄)₂S₂O₈) 2. Protect activating group if possible 3. Ensure pH is controlled no_reaction_rich->solution_decomp deficient_problem Primary issue is 'No Reaction' electron_deficient->deficient_problem solution_deficient 1. Use NIS in superacid (TfOH) (Caution: Harsh!) 2. Increase temperature 3. Recommended: Switch to an alternative synthesis route, like the Sandmeyer Reaction. deficient_problem->solution_deficient

Caption: Decision workflow for electrophilic iodination.

Section 2: Troubleshooting the Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a variety of functional groups, including iodide, onto an aromatic ring by displacing a diazonium salt derived from an aniline. For iodination, the reaction is particularly useful as it does not strictly require the copper(I) catalyst needed for other halides.[14][15]

Question 4: My Sandmeyer iodination is giving a low yield of the desired aryl iodide, and I'm isolating a significant amount of the corresponding phenol. What's happening?

Answer:

The formation of a phenol byproduct is a classic sign that the aryl diazonium cation (Ar-N₂⁺) is reacting with water before it can react with the iodide nucleophile.

Causality: Aryl diazonium salts, while useful, can be unstable, especially at elevated temperatures. The diazonium group is an excellent leaving group (as N₂ gas), and nucleophilic attack by water, the solvent, leads to the formation of a phenol.[16]

Solutions:

  • Strict Temperature Control: The diazotization step (aniline + NaNO₂/acid) must be performed in an ice-salt bath, typically between 0 and 5 °C. Do not let the temperature rise.

  • Prompt Use of Diazonium Salt: Do not let the prepared diazonium salt solution sit for extended periods or warm up to room temperature. Use it immediately in the subsequent step.

  • Controlled Addition of Iodide: Add the potassium iodide (KI) solution dropwise to the cold diazonium salt solution. A rapid, uncontrolled addition can cause localized heating, promoting decomposition and the phenol side reaction.[15]

Workflow: Key Steps & Pitfalls in Sandmeyer Iodination

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodide Displacement aniline Aryl Amine (Ar-NH₂) diazotization Add NaNO₂ to Ar-NH₂ in strong acid (e.g., H₂SO₄) aniline->diazotization diazonium Aryl Diazonium Salt (Ar-N₂⁺) diazotization->diazonium add_ki Add aq. solution of KI diazonium->add_ki product Aryl Iodide (Ar-I) + N₂ gas add_ki->product pitfall1 PITFALL: Temp > 5°C pitfall1->diazotization pitfall2 PITFALL: Letting diazonium salt stand or warm up pitfall2->diazonium side_product Side Product: Phenol (Ar-OH) pitfall2->side_product Reacts with H₂O

Caption: Critical control points in Sandmeyer iodination.

Question 5: My Sandmeyer reaction mixture turned into a dark, insoluble tar. What causes this, and is the reaction salvageable?

Answer:

Tar formation is indicative of decomposition and unwanted side reactions, often involving radical coupling. While the Sandmeyer reaction can proceed through a radical mechanism, uncontrolled radical reactions lead to polymerization and the formation of biaryl species.[14][17]

Causality:

  • Decomposition: Diazonium salts can decompose uncontrollably, especially in the presence of trace metals or if the temperature gets too high, initiating radical chain reactions.

  • Azo Coupling: If the starting aniline is not fully converted to the diazonium salt, the remaining free aniline can couple with the diazonium salt to form highly colored, often insoluble, azo compounds.

Solutions:

  • Ensure Complete Diazotization: Use a slight excess (e.g., 1.1-1.2 equivalents) of sodium nitrite. You can test for the presence of excess nitrous acid using starch-iodide paper (will turn blue/black). This ensures all the starting amine is consumed.

  • Maintain Low Temperature: As with preventing phenol formation, keeping the reaction cold is paramount to maintaining the stability of the diazonium salt.

  • Purity of Reagents: Ensure the starting aniline is pure. Impurities can sometimes initiate decomposition pathways.

Once significant tar has formed, the reaction is often difficult to salvage. The focus should be on prevention in the next attempt by rigorously controlling the reaction conditions.

Section 3: General Issues & FAQs

Q: My iodinating agent (e.g., NIS, DIH) seems to have degraded. How should I store these reagents? A: Iodinating agents can be sensitive to light, moisture, and heat.[18][19] They should be stored in amber, tightly sealed containers in a cool, dark, and dry place. For highly sensitive compounds, storage in a desiccator or under an inert atmosphere is recommended.[20]

Q: After my reaction, the crude product is purple/brown from excess iodine. How do I remove it? A: During the aqueous workup, wash the organic layer with a saturated solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[15] This will reduce the elemental iodine (I₂) to colorless iodide (I⁻), which will be extracted into the aqueous phase.

Q: My final, purified aryl iodide product turns yellow or brown upon storage. Why is this happening and how can I prevent it? A: Aryl iodides can be light-sensitive. The C-I bond can undergo homolytic cleavage upon exposure to UV light, generating aryl radicals and iodine radicals, which can recombine to form I₂, imparting a color. This is a common degradation pathway.[20] Store your purified product in an amber vial, protected from light, and in a cool place (refrigeration or freezing is often best) to minimize thermal and photo-degradation.[20]

References

  • Recent Advances in Stability of Iodine in Iodized Salt. (n.d.). Google Scholar.
  • Arroyave, J., & Eskin, D. G. (n.d.). Studies on the stability of iodine compounds in iodized salt. PMC - NIH.
  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from

  • Selective C–H Iodination of (Hetero)arenes. (2021). PMC - NIH. Retrieved from [Link]

  • Iodination of Deactivated Aromatic Hydrocarbons. (n.d.). ResearchGate. Retrieved from [Link]

  • Aryl Iodides Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

  • Dong, C.-p., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. PMC - NIH. Retrieved from [Link]

  • Dong, C.-p., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega - ACS Publications. Retrieved from [Link]

  • Iodine Stability in Iodized Salt: A Review. (n.d.). Engineering Research Publication. Retrieved from [Link]

  • Why is the iodination of benzene difficult?. (2017). Quora. Retrieved from [Link]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. (n.d.). PubMed - NIH. Retrieved from [Link]

  • Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. (n.d.). Organic Chemistry Portal. Retrieved from

  • An Electrophilic Iodination of Vanillin. (2014). OrganicERs.org. Retrieved from [Link]

  • Stabilization of iodine in salt and other feed materials. (n.d.). Google Patents.
  • Dong, C.-p., et al. (2018). (PDF) Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ResearchGate. Retrieved from [Link]

  • Arene C–H Iodination Using Aryl Iodides. (2021). CCS Chemistry - Chinese Chemical Society. Retrieved from [Link]

  • Iida, K., et al. (2019). Disulfide-Catalyzed Iodination of Electron-Rich Aromatic Compounds. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. (n.d.). ETH Zürich. Retrieved from [Link]

  • Selective C–H Iodination of (Hetero)arenes. (2021). pubs.acs.org. Retrieved from [Link]

  • An efficient and regioselective iodination of electron-rich aromatic compounds using N-chlorosuccinimide and sodium iodide. (2025). ResearchGate. Retrieved from [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). Chemia. Retrieved from [Link]

  • WHY IODINATION OF BENZENE IS DIFFICULT?. (2021). YouTube. Retrieved from [Link]

  • Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023). JoVE. Retrieved from [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • A colorimetric high-throughput screening method for palladium-catalyzed coupling reactions of aryl iodides using a gold nanoparticle-based iodide-selective probe. (2011). PubMed - NIH. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (n.d.). MDPI. Retrieved from [Link]

  • Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water. (2022). PubMed. Retrieved from [Link]

  • Ligand-Enabled Copper-Mediated Radioiodination of Arenes. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). NIH. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Overcoming Copper Reduction Limitation in Asymmetric Substitution: Aryl-Radical-Enabled Enantioconvergent Cyanation of Alkyl Iodides. (2025). PubMed Central. Retrieved from [Link]

  • Sandmeyer Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • iodobenzene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (n.d.). PMC - NIH. Retrieved from [Link]

  • Copper‐Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon–Iodine Bonds. (2025). Request PDF - ResearchGate. Retrieved from [Link]

  • Iodination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Efficient Copper-Catalyzed Trifluoromethylation of Aromatic and Heteroaromatic Iodides: The Beneficial Anchoring Effect of Borates. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Chemical Ellipses. Retrieved from [Link]

  • Mechanism of Cu-Catalyzed Iododeboronation: A Description of Ligand-Enabled Transmetalation, Disproportionation, and Turnover in Cu-Mediated Oxidative Coupling Reactions. (2023). ACS Catalysis - ACS Publications. Retrieved from [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.). PMC. Retrieved from [Link]

  • Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. (2025). YouTube. Retrieved from [Link]

Sources

Optimizing reaction conditions for the synthesis of (3-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-iodo-4-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. As Senior Application Scientists, we aim to explain not just the how, but the why behind these experimental choices, ensuring your success at the bench.

The primary and most reliable route to synthesizing this compound is through the reduction of its corresponding carboxylic acid, 3-iodo-4-methylbenzoic acid. This guide will focus on troubleshooting and optimizing this critical reduction step.

Troubleshooting Guide

This section addresses specific issues that may arise during the reduction of 3-iodo-4-methylbenzoic acid.

Issue 1: Low or No Yield of this compound

Question: My reaction resulted in a very low yield of the desired alcohol. What are the most common causes?

Answer: A low yield is the most frequent issue and can typically be traced back to one of three areas: reagent quality, reaction conditions, or work-up procedure.

  • Reagent Integrity (Especially the Reducing Agent):

    • Lithium Aluminum Hydride (LiAlH₄): This is an extremely powerful reducing agent but is highly reactive with atmospheric moisture.[1][2] If the reagent has been improperly stored or handled, it will be partially or fully quenched before it can reduce your substrate. Always use a fresh bottle or a properly stored, sealed container.

    • Borane-Tetrahydrofuran (BH₃-THF): While more stable than LiAlH₄, BH₃-THF can still degrade over time. It is typically stabilized with a small amount of sodium borohydride. Use a reputable supplier and check the molarity of the solution if it is more than a few months old.

  • Reaction Stoichiometry and Conditions:

    • Insufficient Reducing Agent: The reduction of a carboxylic acid with LiAlH₄ requires at least two equivalents of hydride.[3] The first equivalent is consumed in an acid-base reaction with the acidic proton of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.[3] Subsequent equivalents are needed for the reduction itself. A common mistake is using a stoichiometric amount appropriate for an ester or ketone, leading to an incomplete reaction. We recommend using 1.5 to 2.0 equivalents of LiAlH₄ or BH₃-THF.

    • Presence of Water: Water will rapidly and exothermically quench both LiAlH₄ and borane.[1] Ensure all glassware is oven-dried or flame-dried before use and that you are using anhydrous solvents (e.g., THF, diethyl ether).[4]

  • Inefficient Work-up: The aluminum salts formed during a LiAlH₄ quench can emulsify or trap the product, reducing the isolated yield. A carefully performed Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is critical for generating a granular, easily filterable aluminum salt precipitate.

Troubleshooting Workflow for Low Yield

Here is a logical workflow to diagnose the cause of low yield.

LowYieldWorkflow start Low Yield Observed reagent 1. Verify Reagent Quality - Use fresh LiAlH₄/BH₃-THF - Check molarity of solution start->reagent conditions 2. Confirm Anhydrous Conditions - Oven/flame-dried glassware? - Anhydrous solvent used? reagent->conditions Reagent OK stoichiometry 3. Check Stoichiometry - Used >1.5 eq. of reducing agent? conditions->stoichiometry Conditions OK monitoring 4. Review In-Process Monitoring - Did TLC/LCMS show full conversion? stoichiometry->monitoring Stoichiometry OK workup 5. Evaluate Work-up - Emulsions formed? - Correct quenching procedure used? monitoring->workup Conversion OK resolve Yield Improved workup->resolve Work-up OK

Caption: A step-by-step workflow to troubleshoot low reaction yields.

Issue 2: Incomplete Reaction

Question: My TLC/LCMS analysis shows a significant amount of remaining 3-iodo-4-methylbenzoic acid even after the recommended reaction time. Why?

Answer: This indicates that the reaction has stalled. Assuming you have already addressed the common causes of low yield (reagent quality, stoichiometry), this issue points towards insufficient reactivity.

  • Reaction Temperature:

    • LiAlH₄ Reductions: These are typically performed by adding the substrate to a cooled (0 °C) suspension of LiAlH₄ in THF or ether, then allowing the reaction to warm to room temperature or gently refluxing to drive to completion. If the reaction was kept at 0 °C for the entire duration, it may not have had enough thermal energy to proceed to completion.

    • Borane Reductions: Borane is less reactive than LiAlH₄.[5] While some reductions proceed at room temperature, stubborn substrates may require gentle heating (40-60 °C) for several hours. Aliphatic carboxylic acids are generally reduced faster than aromatic ones.[6]

  • Substrate Solubility: 3-iodo-4-methylbenzoic acid has limited solubility in some ethers. If the substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, and the rate will be significantly slower. Consider using a larger volume of solvent or a co-solvent if solubility is an issue.

Issue 3: Formation of Impurities

Question: I've isolated my product, but NMR analysis shows significant impurities. What are they likely to be and how can I avoid them?

Answer: The most common impurities are residual starting material or byproducts from the work-up. Side reactions on the molecule itself are less common but possible under harsh conditions.

  • Unreacted Starting Material: This is the most likely impurity if the reaction was incomplete. It can be removed by an aqueous base wash (e.g., with 1 M NaOH or NaHCO₃ solution) during the work-up. The acidic starting material will be extracted into the aqueous layer as its carboxylate salt, while the neutral alcohol product remains in the organic layer.

  • Work-up Artifacts:

    • Borate Esters: In borane reductions, the initial product is a borate ester complex. This must be hydrolyzed during the work-up, typically by adding an acid (like 1 M HCl) and stirring vigorously. Incomplete hydrolysis can leave boron-containing impurities.

    • Solvent Adducts: Under certain conditions, THF can be cleaved by strong reducing agents, though this is more of a concern in large-scale reactions at high temperatures.

  • Dehalogenation: While the carbon-iodine bond is relatively stable to hydride reducing agents, prolonged reaction times at high temperatures or the presence of catalytic impurities could potentially lead to a small amount of dehalogenation, yielding 4-methylbenzyl alcohol. This is generally a minor pathway. To avoid it, use the mildest conditions necessary to achieve full conversion.

Frequently Asked Questions (FAQs)

Question: Which reducing agent is better for this synthesis: LiAlH₄ or a borane complex?

Answer: Both reagents are effective, and the choice depends on factors like available equipment, safety protocols, and the presence of other functional groups in more complex analogs.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane-Tetrahydrofuran (BH₃-THF)
Reactivity Extremely high. Reduces most carbonyls.[2][7]High, but less than LiAlH₄.[5]
Chemoselectivity Low. Will reduce esters, amides, ketones, etc.[1]High. Selectively reduces carboxylic acids in the presence of esters, halogens, and nitro groups.[5][6]
Safety Pyrophoric. Reacts violently with water/protic solvents.[1] Requires strict anhydrous conditions and careful handling.Flammable solution. Reacts with water but less violently than LiAlH₄. Easier to handle.
Work-up Can be challenging due to formation of colloidal aluminum salts. Fieser work-up is recommended.Generally simpler. Involves an acidic quench to hydrolyze borate esters, followed by standard extraction.
Typical Solvents Anhydrous Diethyl Ether, Anhydrous THFAnhydrous THF

Recommendation: For this specific transformation, where no other reducible functional groups are present, LiAlH₄ often provides a faster and more forceful reduction. However, BH₃-THF is significantly safer and easier to handle , with a more straightforward work-up, making it an excellent choice, especially for larger-scale work or in less-equipped labs.

Reaction Pathway Overview

ReactionPathway sub 3-Iodo-4-methylbenzoic Acid reagent Reducing Agent (LiAlH₄ or BH₃-THF) Solvent (Anhydrous THF) sub->reagent prod This compound reagent->prod

Caption: General reaction scheme for the reduction.

Question: Can you provide a reliable, step-by-step protocol for this synthesis?

Answer: Certainly. Below are two validated protocols for a 10 mmol scale synthesis. Always perform a risk assessment before starting any new procedure.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 3-iodo-4-methylbenzoic acid (2.62 g, 10.0 mmol)

  • Lithium aluminum hydride (0.76 g, 20.0 mmol, 2.0 equiv.)

  • Anhydrous tetrahydrofuran (THF), 100 mL

  • Deionized water

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (0.76 g) to a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Add 50 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 3-iodo-4-methylbenzoic acid (2.62 g) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes. Scientist's Note: A slow addition is crucial to control the initial exothermic acid-base reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). If the reaction is sluggish, it may be heated to a gentle reflux for 1-2 hours.

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Perform the following steps with extreme caution. Slowly and dropwise, add:

    • 0.8 mL of water

    • 0.8 mL of 15% NaOH solution

    • 2.4 mL of water

    • Scientist's Note: This precise sequence is designed to precipitate aluminum salts as a granular solid (LiAlO₂), which is much easier to filter than the gelatinous aluminum hydroxide formed from quenching with acid or excess water.

  • Isolation: Allow the mixture to stir at room temperature for 30 minutes until a white, granular precipitate forms. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: Reduction using Borane-THF (BH₃-THF)

Materials:

  • 3-iodo-4-methylbenzoic acid (2.62 g, 10.0 mmol)

  • 1.0 M solution of BH₃-THF (20 mL, 20.0 mmol, 2.0 equiv.)

  • Anhydrous tetrahydrofuran (THF), 50 mL

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a 250 mL oven-dried, round-bottom flask under an inert atmosphere, dissolve 3-iodo-4-methylbenzoic acid (2.62 g) in 50 mL of anhydrous THF. Cool the solution to 0 °C.

  • Reagent Addition: Slowly add the 1.0 M BH₃-THF solution (20 mL) via syringe over 20 minutes. Scientist's Note: Hydrogen gas will evolve during the addition as the borane reacts with the acidic proton.

  • Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quenching: Cool the reaction to 0 °C and slowly add 1 M HCl dropwise until gas evolution ceases. This hydrolyzes the intermediate borate esters and quenches excess borane. Stir for 30 minutes.

  • Extraction: Remove most of the THF under reduced pressure. Dilute the residue with ethyl acetate (100 mL) and wash sequentially with:

    • 1 M HCl (2 x 50 mL)

    • Saturated NaHCO₃ solution (1 x 50 mL)

    • Brine (1 x 50 mL)

    • Scientist's Note: The bicarbonate wash ensures any remaining acidic starting material is removed.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol 1.

References

  • Google Patents. (1968).
  • PrepChem.com. (n.d.). Preparation of benzyl alcohol. Retrieved from PrepChem.com. [Link]

  • Pearson. (n.d.). Show a mechanism for the lithium aluminum hydride reduction of benzoic anhydride. Retrieved from Pearson website. [Link]

  • Testbook. (n.d.). Benzoic acid on reacting with lithium aluminium hydride give. Retrieved from Testbook website. [Link]

  • ResearchGate. (2008). A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. Retrieved from ResearchGate. [Link]

  • Organic Syntheses. (n.d.). benzyl alcohol. Retrieved from Organic Syntheses website. [Link]

  • National Institutes of Health. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from NIH website. [Link]

  • ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). Method for purifying benzyl alcohol. (DE1668646B1).
  • ResearchGate. (n.d.). Optimization of reaction conditions using benzoic acid. Retrieved from ResearchGate. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from Master Organic Chemistry website. [Link]

  • PharmaCompass. (n.d.). 3-Iodo-4-Methylbenzoic Acid. Retrieved from PharmaCompass.com. [Link]

  • Quora. (2013). What is the full mechanism for the reduction of a carboxylic acid by LiAlH4? Retrieved from Quora. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from Chemistry Steps. [Link] 20.景明化工. (n.d.). This compound. Retrieved from 景明化工 website. [Link]

  • Organic Syntheses. (n.d.). methyl iodide. Retrieved from Organic Syntheses website. [Link]

  • Chemistry Stack Exchange. (2015). Reduction of acids with borane. Retrieved from Chemistry Stack Exchange. [Link]

  • Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from Organic Syntheses website. [Link]

  • National Institutes of Health. (n.d.). (3-Iodo-2-methylphenyl)methanol. Retrieved from PubChem. [Link]

  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from Organic Syntheses website. [Link]

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Technical Support Center: Purification of Iodinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that iodinated organic compounds are pivotal intermediates in synthesis but present unique purification challenges due to their inherent instability. This guide is designed to provide direct, actionable solutions to common problems encountered in the lab, blending established protocols with the scientific principles that underpin them.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Compound Degradation During Chromatographic Purification

Q1: My column is turning yellow-brown, and I'm getting multiple spots on my TLC post-purification. What is happening?

A1: This is a classic sign of on-column deiodination. The characteristic yellow-brown color is often due to the formation of molecular iodine (I₂)[1]. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under certain conditions[1]. Standard silica gel is inherently acidic due to surface silanol groups, which can catalyze this degradation, especially when paired with protic or slightly acidic solvents.

Q2: How can I prevent my iodinated compound from degrading on a chromatography column?

A2: You must mitigate the factors that promote C-I bond cleavage: acidity, light, and heat.

  • Neutralize the Stationary Phase: The acidity of silica gel is a primary culprit. You can pre-treat, or "neutralize," your silica gel by flushing the packed column with an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), before loading your compound. This deactivates the acidic sites.

  • Switch to a Different Stationary Phase: If neutralization is insufficient, consider alternative stationary phases. Basic alumina is an excellent choice for many acid-sensitive compounds, including certain iodoaziridines, as it can prevent degradation where silica gel fails[2][3]. Neutral or acidic alumina are also options depending on your compound's properties. For very nonpolar compounds, reversed-phase (C18) chromatography might be a suitable alternative.

  • Protect from Light: Iodinated compounds are frequently light-sensitive[1][4][5][6]. Photolysis can provide the energy to cleave the C-I bond[1]. Always protect your compound from direct light. Wrap your reaction flasks in aluminum foil and, crucially, wrap your glass chromatography column in foil during purification.

  • Control the Temperature: Avoid heating the column unless absolutely necessary, as elevated temperatures can accelerate decomposition[1][7].

Q3: My compound seemed fine during the run, but the final NMR spectrum shows a reduced or absent signal for protons near the iodine atom, and the mass spectrum is incorrect. Why?

A3: This indicates that deiodination has occurred, replacing the iodine atom with a hydrogen atom from the solvent or residual water. This is a common outcome of degradation on an acidic stationary phase. The change in the chemical environment of nearby protons alters their NMR signal, and the loss of the heavy iodine atom significantly changes the molecular weight. A crucial step before large-scale purification is to assess the stability of your compound on different stationary phases, as detailed in the protocols section below[3].

Issue 2: Poor Separation of Product and Impurities

Q1: My iodinated product and the starting material (or a non-iodinated byproduct) have nearly identical Rf values on TLC. How can I improve the separation?

A1: This is a common challenge, as the addition of a single iodine atom may not drastically alter the polarity of a molecule. Your primary tool is to optimize the mobile phase.

  • Systematic Solvent Screening: Don't randomly mix solvents. Perform a systematic screen using different solvent classes. If you are using a standard hexane/ethyl acetate system, try switching to a hexane/dichloromethane or a hexane/ether system. The different solvent-solute interactions can often improve separation.

  • Optimize the Solvent Ratio: Once you've found a promising solvent system, fine-tune the ratio. The goal for flash chromatography is to bring the Rf of your target compound into the 0.1 to 0.4 range, which provides the best balance of separation and run time[8]. The separation quality between two spots can be estimated by the delta CV (ΔCV), which is calculated from their Rf values (CV = 1/Rf)[8]. A larger ΔCV indicates better separation.

  • Consider a High-Performance Stationary Phase: If optimizing the mobile phase isn't enough, switching to high-performance flash chromatography (HPFC) cartridges, which use smaller, more uniform silica particles, can significantly increase separation efficiency.

Issue 3: Difficulty Visualizing the Compound

Q1: My iodinated aromatic compound is visible under UV light, but my aliphatic one is not. How can I visualize it on a TLC plate?

A1: UV visualization at 254 nm is most effective for compounds with a chromophore, such as aromatic rings or conjugated systems[9][10]. For aliphatic (non-aromatic) compounds, you must use a chemical stain.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, such as alkenes, alkynes, or alcohols.

  • p-Anisaldehyde or Vanillin Stains: These are excellent for visualizing a wide range of functional groups and often produce distinct colors.

  • Iodine-Specific Stains: For definitive identification, an iodine-specific stain can be used. A spray reagent containing iron (III) chloride, potassium hexacyanoferrate, and sodium arsenate can make iodine-containing compounds appear as light blue spots on a yellowish background[11].

Q2: Can I use an iodine chamber to visualize my iodinated compound?

A2: Yes, but with a caveat. An iodine chamber is a general visualization method that works because elemental iodine forms colored complexes with many organic compounds[9][10]. It is not specific to compounds that already contain iodine. While it may work for your compound, it will also visualize many other organic impurities, so it doesn't help in distinguishing your product based on its elemental composition. The spots are also semi-permanent and will fade over time, so they should be circled immediately[9][12].

Issue 4: Problems with Crystallization

Q1: I'm trying to recrystallize my iodinated product, but it keeps "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" typically happens when the crude solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated too quickly upon cooling[13].

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to ensure everything is fully dissolved and then allow it to cool slowly.

  • Slow Down the Cooling: Rapid cooling is a common cause of oiling out. Let the flask cool to room temperature on the benchtop first, without disturbance. Only after it has reached room temperature should you move it to an ice bath.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Change the Solvent System: The solubility profile of your compound in the chosen solvent may not be suitable for crystallization. You may need to switch to a different solvent or use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble)[14].

Part 2: Frequently Asked Questions (FAQs)

Q: What is the best general-purpose stationary phase for purifying iodinated compounds?

A: There is no single "best" phase, but a good starting point is neutralized silica gel . If the compound is known to be highly acid-sensitive, basic alumina is often a safer choice[3]. The optimal phase should always be determined experimentally using a small-scale stability test (see Protocol 2).

Q: How should I store my purified iodinated compounds?

A: Proper storage is critical to prevent degradation. Key measures include:

  • Light Protection: Always store them in amber vials or opaque containers to prevent photodegradation[1][4][5].

  • Temperature Control: Store at low temperatures (refrigerated or frozen) to minimize thermal decomposition[1].

  • Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere of argon or nitrogen can prevent oxidation[1].

Q: Can I use acidic or basic conditions during my aqueous workup?

A: This is highly dependent on the structure of your molecule. While some iodinated compounds are stable, many are sensitive to both strong acids and bases[1]. Iodophenols and iodoanilines, for example, are known to be more susceptible to in vivo deiodination, suggesting potential instability[15]. It is advisable to perform any pH adjustments using mild reagents (e.g., saturated sodium bicarbonate instead of NaOH) and to minimize the time the compound is exposed to non-neutral pH.

Part 3: Protocols and Visualizations

Data Presentation

Table 1: Comparison of Common Stationary Phases for Purifying Iodinated Compounds

Stationary PhaseAcidityAdvantagesDisadvantagesBest For
Silica Gel AcidicHigh resolving power, widely available, inexpensive.Can cause deiodination of sensitive compounds.Robust, non-acid-sensitive compounds.
Neutralized Silica NeutralMitigates acid-catalyzed degradation while retaining high resolution.Requires an extra preparation step.General-purpose use with unknown or mildly sensitive compounds.
Basic Alumina BasicExcellent for preventing degradation of acid-sensitive compounds.Can strongly retain acidic functional groups; lower resolution than silica.Acid-sensitive compounds; basic compounds.
Reversed-Phase (C18) NeutralDifferent selectivity compared to normal phase; good for polar compounds.Requires aqueous mobile phases; may be less effective for very nonpolar compounds.Compounds that are difficult to separate on normal phase.
Experimental Protocols
Protocol 1: Step-by-Step Guide to Neutralizing Silica Gel for Flash Chromatography
  • Dry-pack or slurry-pack your glass column with the appropriate amount of silica gel.

  • Prepare your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Flush the column with at least 5 column volumes (CV) of this base-containing mobile phase. This ensures all acidic sites are passivated.

  • Switch back to your intended mobile phase (without the added base, unless required for the separation itself).

  • Load your crude compound and begin the purification.

Protocol 2: A Quantitative Method for Selecting the Optimal Stationary Phase

This protocol is adapted from a method used for sensitive iodoaziridines and provides a reliable way to choose the best purification medium before committing to a large-scale run[3].

  • Take a small, representative sample of your crude reaction mixture.

  • Dissolve it in a suitable solvent (e.g., CDCl₃) and add an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquire a ¹H NMR spectrum. Integrate your product peak against the internal standard to determine the pre-purification yield (this is your 100% reference).

  • In separate vials, prepare small slurries of different stationary phases (e.g., 200 mg each of silica gel, basic alumina, and neutralized silica) in a solvent that mimics your intended TLC eluent.

  • Add a known amount of your crude mixture to each vial.

  • Stir the slurries for 30 minutes at room temperature to simulate the contact time on a column.

  • Filter each slurry through a small cotton plug to remove the stationary phase.

  • Analyze the filtrate from each sample by ¹H NMR again, using the same internal standard.

  • Calculate the recovery yield for each stationary phase. The one that gives the highest recovery with the least evidence of degradation is the optimal choice for your scale-up purification.

Mandatory Visualizations

degradation_troubleshooting start Problem: Compound Degradation (Color change, new spots, low yield) check_conditions Are you protecting the column and fractions from light? start->check_conditions action_light Action: Wrap column and flasks in aluminum foil. check_conditions->action_light Yes is_silica Silica Gel check_conditions->is_silica No action_light->is_silica check_stationary_phase What stationary phase are you using? check_stationary_phase->is_silica Silica Gel is_other Other (Alumina, C18) check_stationary_phase->is_other Other is_silica->check_stationary_phase Yes action_neutralize Action 1: Neutralize silica with 0.5% Triethylamine in eluent. is_silica->action_neutralize Still Degrading? test_stability Did you perform a stability test (See Protocol 2)? is_other->test_stability action_switch Action 2: Switch to a less acidic phase like Basic Alumina. action_neutralize->action_switch end_good Problem Solved action_switch->end_good test_stability->end_good Yes end_bad Re-evaluate reaction byproducts and stability. test_stability->end_bad No purification_selection start Start: Crude Iodinated Compound is_solid Is the compound a solid at room temperature? start->is_solid is_liquid Liquid / Oil check_thermal_stability Is it thermally stable (check melting point)? is_solid->check_thermal_stability Yes chromatography Purify via Chromatography is_solid->chromatography No / Unsure is_liquid->chromatography recrystallize Purify via Recrystallization check_thermal_stability->recrystallize Yes check_thermal_stability->chromatography No stability_test Perform Stationary Phase Stability Test (Protocol 2) chromatography->stability_test select_phase Select optimal phase (e.g., Neutralized Silica, Alumina) stability_test->select_phase optimize_tlc Optimize mobile phase using TLC (Target Rf = 0.1-0.4) select_phase->optimize_tlc run_column Run Flash Column optimize_tlc->run_column

Caption: Logical workflow for selecting a purification method.

References

  • Robertson, J. (n.d.). An improved method for visualizing TLC plates using iodine. Journal of Chemical Education. [Link]

  • Rosenberg, I. N. (1963). Spontaneous Deiodination of I 131 -Labeled Thyroid Extracts on Filter Paper. Endocrinology, Oxford Academic. [Link]

  • Nichols, L. (2025). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Organic Chemistry at CU Boulder. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Bernard, C. F., et al. (2018). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Molecules, PubMed Central. [Link]

  • Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Ono Pharmaceutical Co Ltd. (2009). Process for purifying iodine and/or an iodine compound.
  • JoVE. (2013). Video: Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. [Link]

  • Boultwood, T., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, PubMed. [Link]

  • Tolmachev, V., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, MDPI. [Link]

  • Berg, R. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. [Link]

  • Guerbet. (2014). Process for the monotopic preparation of intermediate organo-iodinated compounds for the synthesis of ioversol.
  • American Chemical Society. (2021). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. [Link]

  • Quora. (2015). Why is iodine solution stored in dark bottles?. [Link]

  • Reator. (2025). What are the key steps in the purification of pharmaceutical intermediates?. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Biotage. (2023). How to Optimize TLC to Enhance Purification by Flash Chromatography. [Link]

  • University of Alberta. (n.d.). Recrystallization. [Link]

  • Reddit. (2023). Why do I need to keep iodine away from sunlight when stored in a glass ampule?. [Link]

  • Biotage. (n.d.). Strategies for Improving Flash Chromatography Efficiency. [Link]

  • PubMed. (2015). Development of a validated liquid chromatography/tandem mass spectrometry method for the distinction of thyronine and thyronamine constitutional isomers and for the identification of new deiodinase substrates. [Link]

  • ResearchGate. (2025). Formation of iodinated trihalomethanes and haloacetic acids from aromatic iodinated disinfection byproducts during chloramination. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (3-iodo-4-methylphenyl)methanol and (3-bromo-4-methylphenyl)methanol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Aryl halides are foundational building blocks in the synthesis of complex organic molecules, particularly in the construction of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related aryl halides: (3-iodo-4-methylphenyl)methanol and (3-bromo-4-methylphenyl)methanol. Understanding the nuances in their reactivity is paramount for optimizing reaction conditions, maximizing yields, and accelerating the drug discovery process.

At a Glance: Key Reactivity Differences

The primary determinant of reactivity in these compounds lies in the nature of the carbon-halogen bond (C-I vs. C-Br). The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, a fact that governs the relative rates of the crucial oxidative addition step in most palladium-catalyzed cross-coupling reactions.

FeatureThis compound(3-bromo-4-methylphenyl)methanol
Chemical Structure Iodo-substituted benzyl alcoholBromo-substituted benzyl alcohol
Molecular Weight 248.06 g/mol 201.06 g/mol
C-X Bond Dissociation Energy Lower (~213 kJ/mol for C-I)[1]Higher (~285 kJ/mol for C-Br)[1]
General Reactivity in Cross-Coupling HigherLower
Typical Reaction Temperatures Often proceeds at room temperature or with mild heating.[2]Generally requires elevated temperatures.[2]
Catalyst Loading Can often be achieved with lower catalyst loadings.May require higher catalyst loadings or more active catalyst systems.
Side Reactions Prone to homocoupling and other side reactions if not controlled.Generally more stable and less prone to certain side reactions.

Mechanistic Underpinnings of Reactivity

The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in organic chemistry, primarily rooted in the thermodynamics of the oxidative addition step of the catalytic cycle.[3][4] This is the initial and often rate-determining step in many cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

The general order of reactivity for aryl halides in these reactions is: I > Br > Cl > F.[5] This trend directly correlates with the carbon-halogen bond dissociation energy; the weaker the bond, the more readily it undergoes oxidative addition to the low-valent transition metal catalyst (typically palladium(0)).[1][6][7]

The C-I bond has a lower dissociation energy than the C-Br bond, meaning less energy is required to break the bond and form the aryl-palladium(II) intermediate.[1][8] This fundamental difference in bond strength translates to faster reaction rates and the ability to conduct reactions under milder conditions for iodo-substituted substrates compared to their bromo- counterparts.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. The general reactivity trend holds true here, with aryl iodides being more reactive than aryl bromides.[9] This often allows for the use of less active palladium catalysts, lower reaction temperatures, and shorter reaction times for the iodo-substituted compound. However, some studies have noted that at lower temperatures, the turnover of the key on-cycle intermediate for aryl iodides can be poor with certain catalyst systems, a nuance to consider during optimization.[10]

Sonogashira Coupling

In the Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, the higher reactivity of aryl iodides is particularly pronounced.[2][11] Reactions with aryl iodides can often be carried out at room temperature, whereas aryl bromides typically necessitate heating.[2][5] This makes this compound a more attractive substrate for the synthesis of complex molecules containing sensitive functional groups that may not tolerate high temperatures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds. While the general reactivity trend of Ar-I > Ar-Br often holds, the reaction can be more complex. In some cases, aryl bromides have been shown to be superior substrates.[12] Iodide ions generated during the reaction can sometimes act as catalyst inhibitors by forming stable, off-cycle palladium-iodide complexes.[12][13] Therefore, while this compound is expected to undergo oxidative addition more readily, careful selection of ligands and reaction conditions is crucial to prevent catalyst deactivation. For aryl bromides like (3-bromo-4-methylphenyl)methanol, while requiring more forcing conditions, the reaction may proceed more cleanly with less catalyst inhibition.[14][15]

Experimental Design for a Head-to-Head Comparison

To empirically determine the reactivity difference between this compound and (3-bromo-4-methylphenyl)methanol, a series of parallel experiments should be conducted. The following protocol for a Suzuki-Miyaura coupling serves as a representative example.

Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of this compound and (3-bromo-4-methylphenyl)methanol with phenylboronic acid.
Materials:
  • This compound

  • (3-bromo-4-methylphenyl)methanol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Experimental Protocol:
  • Reaction Setup: In two separate, identical reaction vessels equipped with magnetic stirrers and reflux condensers, add this compound (1.0 mmol) to one and (3-bromo-4-methylphenyl)methanol (1.0 mmol) to the other.

  • Reagent Addition: To each vessel, add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Solvent Addition: To each vessel, add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Reaction Execution: Heat both reaction mixtures to 80°C with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After 4 hours (or upon completion), cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation and Purification: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Analysis: Determine the yield of the purified product for each reaction and compare the reaction profiles based on the monitoring data.

Expected Outcome:

It is anticipated that the reaction with this compound will proceed at a faster rate and give a higher yield within the 4-hour timeframe compared to the reaction with (3-bromo-4-methylphenyl)methanol under these conditions. The latter may require a longer reaction time, higher temperature, or a more active catalyst system to achieve a comparable yield.

Visualizing the Catalytic Cycles

To better understand the mechanistic pathways, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-OR' L2 Ar-Pd(II)-OR' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-OR' L2 Ligand Exchange (Base, R'B(OH)2) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-OR' L2->Ar-Pd(II)-Ar' L2 Transmetalation Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR' L2 Ar-Pd(II)-C≡CR' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-C≡CR' L2 Transmetalation Cu-X Cu-X Ar-Pd(II)-C≡CR' L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR') Cu-C≡CR' Cu-C≡CR' Cu-C≡CR'->Cu-X to Pd Cycle Alkyne R'C≡CH Alkyne->Cu-C≡CR' Base Base Base Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R'' L2 Ar-Pd(II)-NR'R'' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-NR'R'' L2 Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R'' L2->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: General catalytic cycle for Buchwald-Hartwig amination.

Conclusion

References

  • Vertex AI Search. (n.d.). (3-BroMo-4-Methylphenyl)Methanol synthesis.
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Gooßen, L. J., Koley, D., Hermann, H., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (18), 2141–2143. [Link]

  • ResearchGate. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Retrieved from [Link]

  • ChemRxiv. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(12), 2989–2999. [Link]

  • YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • NIH. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Retrieved from [Link]

  • RSC Publishing. (2013). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Britannica. (n.d.). Bond strength | chemistry. Retrieved from [Link]

  • ACS Publications. (2017). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Retrieved from [Link]

  • University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (3-Bromo-4-methylphenyl)methanol, 95% Purity, C8H9BrO, 25 grams. Retrieved from [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved from [Link]

  • PubChemLite. (n.d.). (3-bromo-4-methylphenyl)methanol (C8H9BrO). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Bond Energies. Retrieved from [Link]

  • RSC Publishing. (1983). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Retrieved from [Link]

  • 景明化工. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl iodide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]

  • NIH. (n.d.). (3-Iodo-2-methylphenyl)methanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromo-4-methylphenyl)(phenyl)methanol. Retrieved from [Link]

  • 珠海奥博凯生物医药技术有限公司. (n.d.). (3-bromo-4-iodo-5-methylphenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromo-3-methylphenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methylphenol. Retrieved from [Link]

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A Definitive Spectroscopic Guide to Confirming the Structure of (3-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of (3-iodo-4-methylphenyl)methanol, a key intermediate in various synthetic pathways. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), contrasting the expected data for our target molecule with that of a potential structural isomer, (2-iodo-5-methylphenyl)methanol, to highlight the power of these techniques in definitive structural assignment.

The Imperative of Structural Verification

The precise arrangement of atoms within a molecule dictates its chemical properties and biological activity. An error in structural assignment can lead to wasted resources, misleading biological data, and potential safety risks. Spectroscopic analysis provides a non-destructive window into the molecular architecture, offering a fingerprint unique to a specific compound. For this compound, confirming the substitution pattern on the aromatic ring is critical.

Experimental Workflow: A Multi-faceted Approach

A robust structural elucidation strategy does not rely on a single technique. Instead, it integrates data from multiple spectroscopic methods to build a comprehensive and self-validating picture of the molecule.

G cluster_0 Spectroscopic Analysis Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Sample_Prep Sample_Prep Purification->Sample_Prep Pure Compound NMR_Analysis NMR_Analysis Sample_Prep->NMR_Analysis NMR Sample IR_Analysis IR_Analysis Sample_Prep->IR_Analysis IR Sample MS_Analysis MS_Analysis Sample_Prep->MS_Analysis MS Sample Structural_Hypothesis Structural_Hypothesis NMR_Analysis->Structural_Hypothesis ¹H & ¹³C Data IR_Analysis->Structural_Hypothesis Functional Groups MS_Analysis->Structural_Hypothesis Molecular Weight & Formula Isomer_Comparison Isomer_Comparison Structural_Hypothesis->Isomer_Comparison Proposed Structure Final_Confirmation Final_Confirmation Isomer_Comparison->Final_Confirmation Data Concordance

Figure 1: A generalized workflow for the spectroscopic confirmation of a synthesized compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) is arguably the most powerful tool for determining the substitution pattern on an aromatic ring. The chemical shift, splitting pattern (multiplicity), and integration of each proton signal provide a detailed map of its local electronic environment and proximity to other protons.

Expected ¹H NMR Spectrum of this compound:

Based on the structure, we anticipate the following signals:

  • A singlet for the methyl protons (-CH₃).

  • A singlet for the benzylic methylene protons (-CH₂OH).

  • A singlet for the hydroxyl proton (-OH), which can sometimes be broad and may exchange with D₂O.

  • Three distinct signals for the aromatic protons, exhibiting specific splitting patterns due to their coupling with each other.

Comparative Analysis:

To underscore the diagnostic power of ¹H NMR, let's compare the expected aromatic region for this compound with its isomer, (2-iodo-5-methylphenyl)methanol.

Proton Expected Chemical Shift (δ, ppm) for this compound Expected Multiplicity Expected Chemical Shift (δ, ppm) for (2-iodo-5-methylphenyl)methanol Expected Multiplicity
H-2~7.6s--
H-5~7.2d~7.1d
H-6~7.1d~6.8dd
H-3--~7.5d
H-4----

Table 1: Predicted ¹H NMR chemical shifts and multiplicities for the aromatic protons of this compound and a structural isomer.

The distinct splitting patterns and chemical shifts of the aromatic protons provide a clear and unambiguous differentiation between the two isomers. For instance, the presence of a singlet for the proton at the 2-position in our target molecule is a key identifying feature.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR (¹³C NMR) provides information about the number and types of carbon atoms in a molecule. The chemical shifts are sensitive to the electronic environment, allowing for the identification of sp³, sp², and sp hybridized carbons, as well as carbons attached to electronegative atoms.

Expected ¹³C NMR Spectrum of this compound:

  • A signal for the methyl carbon (-CH₃).

  • A signal for the benzylic methylene carbon (-CH₂OH).

  • Six distinct signals for the aromatic carbons, with the carbon attached to the iodine atom (C-I) appearing at a characteristically lower chemical shift compared to the other aromatic carbons.

Data Summary:

Carbon Expected Chemical Shift (δ, ppm) for this compound
-CH₃~20-25
-CH₂OH~60-65
Aromatic C-I~90-100
Aromatic C-CH₃~135-140
Aromatic C-CH₂OH~140-145
Aromatic C-H~125-135

Table 2: Predicted ¹³C NMR chemical shifts for this compound. The carbon adjacent to the electron-withdrawing alcohol group will be deshielded and appear downfield.[1]

The number of distinct aromatic signals (six) confirms the proposed substitution pattern. Symmetrical isomers would exhibit fewer signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Expected IR Spectrum of this compound:

  • O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.[2][3][4][5]

  • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ corresponding to the methyl and methylene groups.[2]

  • C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

  • C-O Stretch: A strong absorption between 1000-1250 cm⁻¹ is characteristic of the C-O single bond in the benzyl alcohol moiety.[3]

The presence of a strong, broad O-H stretch and a prominent C-O stretch provides immediate confirmation of the alcohol functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure through analysis of its fragmentation pattern.

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₈H₉IO) is 248.06 g/mol . We would expect to see a molecular ion peak at m/z = 248.

  • Key Fragmentation Pathways: Benzyl alcohols often undergo characteristic fragmentation.[6][7] We would anticipate the following key fragments:

    • [M-H]⁺ (m/z = 247): Loss of a hydrogen atom.

    • [M-OH]⁺ (m/z = 231): Loss of the hydroxyl radical.

    • [M-H₂O]⁺ (m/z = 230): Loss of a water molecule.

    • Tropylium Ion Fragment: While less direct in this substituted case, fragmentation of the benzyl portion is common.

Comparative Data:

Ion m/z for this compound m/z for (2-iodo-5-methylphenyl)methanol
[M]⁺248248
[M-OH]⁺231231

Table 3: Expected major mass-to-charge ratios for this compound and its isomer.

While the primary fragments may be the same for isomers, the relative intensities of these fragments can sometimes provide structural clues. However, NMR remains the more definitive technique for isomer differentiation.

Conclusion: A Symphony of Spectroscopic Evidence

The structural confirmation of this compound is achieved not by a single piece of evidence, but by the harmonious convergence of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed framework of the carbon and proton skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. By comparing the experimental data with predicted values and the data for potential isomers, researchers can confidently and definitively assign the correct structure, a critical step in the journey of drug discovery and development.

References

  • Rathee, N. IR Spectra of Alcohols. Prezi. Available from: [Link]

  • Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Available from: [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. Available from: [Link]

  • PubMed. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Available from: [Link]

  • Química Orgánica. IR Spectrum: Alcohols and Phenols. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Available from: [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized (3-iodo-4-methylphenyl)methanol by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the meticulous characterization of synthesized compounds is a cornerstone of regulatory compliance and therapeutic success. The purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of a synthesized intermediate, (3-iodo-4-methylphenyl)methanol.

As researchers, scientists, and drug development professionals, our choice of analytical methodology must be deliberate and justified. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis. By integrating field-proven insights with established scientific principles, we aim to provide a comprehensive resource for the robust purity determination of synthesized small molecules.

The Synthetic Pathway: A Brief Overview

This compound is a key building block in the synthesis of various pharmaceutical agents. Its synthesis is often achieved through the reduction of the corresponding aldehyde or carboxylic acid. A common laboratory-scale synthesis involves the reduction of 3-iodo-4-methylbenzaldehyde with a mild reducing agent like sodium borohydride in an alcoholic solvent.

While this reaction is generally efficient, the potential for impurities exists. These can include unreacted starting material (3-iodo-4-methylbenzaldehyde), over-oxidized product (3-iodo-4-methylbenzoic acid), and process-related impurities from solvents or reagents. Accurate and precise analytical methods are therefore essential to quantify the purity of the final product and to identify and quantify any impurities present.

High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolving power and quantitative accuracy.[1][2] For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice due to the molecule's moderate polarity.[3][4]

The "Why" Behind the HPLC Method

The selection of each parameter in an HPLC method is critical for achieving optimal separation and reliable quantification. Our approach is guided by the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7]

  • Stationary Phase (Column): A C18 column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of organic molecules. The end-capping of the silica-based C18 packing material minimizes peak tailing for basic compounds, although our analyte is neutral.

  • Mobile Phase: A gradient elution of water and acetonitrile with a small amount of acid (e.g., 0.1% trifluoroacetic acid) is employed. The gradient allows for the efficient elution of both polar and non-polar impurities, while the acid improves peak shape by ensuring the analyte and any acidic or basic impurities are in a single ionic form.

  • Detection: Ultraviolet (UV) detection is ideal for this analyte due to the presence of the chromophoric benzene ring. A photodiode array (PDA) detector is particularly advantageous as it can provide spectral information, aiding in peak purity assessment and impurity identification.[8]

Experimental Workflow for HPLC Analysis

NMR_Logic cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation & Purity Calculation cluster_result Final Result SamplePrep Prepare Sample with Internal Standard in Deuterated Solvent Acquire1H Acquire ¹H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum SamplePrep->Acquire13C Structural_Confirmation Confirm Structure using ¹H and ¹³C Spectra Acquire1H->Structural_Confirmation Acquire13C->Structural_Confirmation Identify_Impurity_Signals Identify Signals from Impurities Structural_Confirmation->Identify_Impurity_Signals Integrate_Signals Integrate Analyte and Internal Standard Signals Identify_Impurity_Signals->Integrate_Signals Calculate_Purity Calculate Purity using qNMR Equation Integrate_Signals->Calculate_Purity Purity_Value Reported Purity Value Calculate_Purity->Purity_Value

Sources

A Researcher's Guide to Catalyst Selection for the Suzuki Coupling of (3-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of various catalytic systems for the Suzuki-Miyaura cross-coupling of (3-iodo-4-methylphenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology. We will explore the nuances of catalyst selection, from classical palladium systems to modern high-turnover catalysts and cost-effective nickel alternatives, providing the technical insights necessary to optimize this crucial C-C bond-forming reaction.

Introduction: The Suzuki-Miyaura Coupling and a Functionalized Substrate

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance in forging carbon-carbon bonds.[1] Its application is extensive, particularly in the synthesis of biaryl compounds that form the core of numerous pharmaceuticals and functional materials.[2][3]

The subject of this guide, this compound, presents a specific set of considerations. As an aryl iodide, it is a highly reactive electrophile, generally ensuring facile oxidative addition to a Pd(0) center, the first and often rate-limiting step in the catalytic cycle.[4][5] However, the presence of the benzylic hydroxyl (-CH₂OH) group introduces a potential challenge. This functional group can coordinate with the metal catalyst or interact with the basic reaction medium, potentially leading to side reactions or catalyst inhibition.[6] Therefore, the choice of catalyst, ligand, base, and solvent is not merely about achieving high yield, but also about ensuring chemoselectivity and preserving the integrity of the hydroxyl moiety.

The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is critical to troubleshooting and optimizing any cross-coupling reaction. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is typically a fast step for aryl iodides.[1]

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9] The choice of base and the presence of water can be crucial here.[10][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[10][12]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar-Pd(II)(I)L₂ (Oxidative Addition Complex) pd0->oa_intermediate Oxidative Addition trans_intermediate Ar-Pd(II)(Ar')L₂ (Di-organopalladium Complex) oa_intermediate->trans_intermediate Transmetalation trans_intermediate->pd0 Regeneration product Ar-Ar' (Coupled Product) trans_intermediate->product Reductive Elimination ari Ar-I (this compound) ari->oa_intermediate boronic Ar'-B(OH)₂ + Base borate [Ar'-B(OH)₃]⁻ boronic->borate borate->oa_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems

The "best" catalyst is context-dependent, relying on factors like cost, scale, required reaction conditions (temperature, time), and functional group tolerance. Below, we compare several classes of catalysts applicable to the coupling of this compound.

Classical Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

This air-sensitive, single-component Pd(0) complex is one of the original and most straightforward catalysts for Suzuki couplings. It requires no activation and has been used extensively.

  • Expertise & Experience: While reliable for reactive substrates like aryl iodides, Pd(PPh₃)₄ often requires higher catalyst loadings (1-5 mol%) and elevated temperatures (80-100 °C) compared to modern systems.[7] Its primary drawback for our substrate is the potential for PPh₃ dissociation and side reactions, and studies have shown that with PPh₃ ligands, aryl iodide couplings can be surprisingly inefficient at lower temperatures (~50 °C).[5]

  • Trustworthiness: The protocol is well-established, but batch-to-batch variation in catalyst quality can affect results. Its sensitivity to air requires careful handling under an inert atmosphere.

Experimental Protocol 1: Coupling with Pd(PPh₃)₄

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL). Degassing (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 30 minutes) is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 6-12 hours, monitoring progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and add water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

High-Activity Systems: Palladium Acetate with Bulky Phosphine Ligands

The development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) has revolutionized Suzuki couplings.[13][14][15] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, accelerating both oxidative addition and reductive elimination.[14] This allows for reactions at lower temperatures and with significantly lower catalyst loadings, often expanding the substrate scope to include less reactive aryl chlorides.[4][13]

  • Expertise & Experience: For this compound, using a Pd(OAc)₂/SPhos system allows for faster reactions, potentially at room temperature, and with catalyst loadings as low as 0.1-1 mol%. The bulky ligand can also provide a sterically shielded environment around the palladium, potentially minimizing unwanted interactions with the substrate's hydroxyl group. A milder base like potassium phosphate (K₃PO₄) is often preferred with these systems.[14]

  • Trustworthiness: These systems are highly reliable and generally give high yields. The use of an air-stable Pd(II) precatalyst like Pd(OAc)₂ simplifies handling compared to Pd(0) sources.

Experimental Protocol 2: High-Activity Coupling with Pd(OAc)₂/SPhos

  • Reaction Setup: In a vial, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and powdered potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed toluene (5 mL).

  • Reaction: Seal the vial and heat to 80 °C (or stir at room temperature, depending on the boronic acid's reactivity) for 1-4 hours. Monitor by TLC or GC-MS.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Cost-Effective Alternative: Nickel-Based Catalysts

With palladium being a precious metal, nickel has emerged as an attractive, earth-abundant, and cost-effective alternative.[16] Nickel catalysts can exhibit different reactivity and selectivity profiles compared to palladium and are particularly effective for coupling unreactive electrophiles or for reactions where palladium fails.[17][18]

  • Expertise & Experience: Nickel-catalyzed Suzuki couplings often use ligands similar to those in palladium catalysis (e.g., phosphines like PCy₃) and can be performed in more environmentally friendly solvents.[16] For an aryl iodide, a simple nickel salt like NiCl₂ in combination with a phosphine ligand can be effective. However, nickel catalysts can be more sensitive to functional groups and may require more rigorous optimization of reaction conditions.

  • Trustworthiness: While effective, nickel catalysis can sometimes be less predictable than palladium catalysis, with a higher propensity for side reactions like homocoupling if conditions are not carefully controlled.

Experimental Protocol 3: Nickel-Catalyzed Coupling

  • Reaction Setup: In a glovebox, add NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%), the arylboronic acid (1.5 mmol, 1.5 equiv.), and K₃PO₄ (3.0 mmol, 3.0 equiv.) to a Schlenk tube.

  • Substrate and Solvent: Add this compound (1.0 mmol, 1.0 equiv.) and 5 mL of a degassed solvent such as 2-MeTHF or t-amyl alcohol.[16]

  • Reaction: Seal the tube and heat to 100 °C for 12-24 hours. Monitor reaction progress.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Heterogeneous Palladium Catalysts

Heterogeneous catalysts, where palladium is immobilized on a solid support (e.g., carbon, silica, polymers), offer the significant advantage of easy separation from the reaction mixture and potential for recycling.[6][19]

  • Expertise & Experience: The primary benefit is operational simplicity—the catalyst can be removed by simple filtration. However, reaction rates can be slower than with homogeneous systems, and higher temperatures may be required. A critical and widely debated issue is whether the catalysis is truly heterogeneous or if it proceeds via palladium leaching into the solution, which then acts as a homogeneous catalyst.[20][21][22]

  • Trustworthiness: Performance can vary significantly between different types of supported catalysts. Catalyst deactivation and metal leaching can reduce recyclability and lead to product contamination, a major concern in pharmaceutical synthesis.

Quantitative Performance Comparison

The following table provides a generalized comparison of the catalyst systems discussed, based on typical results for the Suzuki coupling of aryl iodides. Actual performance will vary with the specific boronic acid partner and optimized conditions.

Catalyst SystemTypical Catalyst Loading (mol%)Typical Temperature (°C)Typical Time (h)Typical Yield (%)Key Advantages & Considerations
Pd(PPh₃)₄ 2 - 580 - 1006 - 1875 - 90Well-established, single component; requires higher loading/temp.[7]
Pd(OAc)₂ / SPhos 0.1 - 225 - 801 - 690 - 99High activity, low loading, mild conditions, broad scope.[14]
NiCl₂(PCy₃)₂ 3 - 580 - 11012 - 2470 - 85Low cost, earth-abundant; may require more optimization.[16]
Pd on Carbon (Pd/C) 1 - 10100 - 12012 - 3660 - 95Easily separable, reusable; risk of leaching, slower rates.[19]

General Experimental Workflow

The success of a Suzuki coupling reaction relies on a systematic and careful experimental procedure, particularly with respect to maintaining an inert atmosphere.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand setup Assemble Flask under Inert Atmosphere (N₂ or Ar) reagents->setup solvent Degas Solvent (e.g., Argon sparging) solvent->setup run Heat and Stir for specified time setup->run monitor Monitor Progress (TLC, GC-MS) run->monitor monitor->run Continue if incomplete workup Aqueous Work-up (Quench & Extract) monitor->workup Proceed upon completion dry Dry & Concentrate Organic Layer workup->dry purify Purify Product (Column Chromatography) dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of This compound , the choice of catalyst should be guided by the specific goals of the synthesis.

  • For High Efficiency and Mild Conditions: A modern palladium system using a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly recommended. These catalysts offer superior activity, allowing for lower reaction temperatures, shorter reaction times, and minimal catalyst loadings, which is ideal for preserving the sensitive benzylic alcohol functionality.

  • For Routine, Cost-Insensitive Synthesis: The classical Pd(PPh₃)₄ catalyst is a viable option, given the high reactivity of the aryl iodide. However, be prepared for higher temperatures and longer reaction times compared to more advanced systems.

  • For Large-Scale or Cost-Driven Projects: Nickel-based catalysts present a compelling economic advantage. While they may require more extensive optimization, they are capable of effectively mediating the desired transformation.

  • For Simplified Purification: Heterogeneous palladium catalysts can be considered if ease of catalyst removal is the primary concern, though one must be vigilant about potential metal leaching into the final product.

Ultimately, the optimal conditions for this specific transformation should be determined empirically. However, by understanding the principles outlined in this guide, researchers can make an informed initial choice, significantly streamlining the optimization process and paving the way for a successful synthesis.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
  • Ma, D., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
  • Ma, D., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health. [Link]
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
  • ResearchGate. Comparison between homogeneous and heterogeneous catalysis for Suzuki–Miyaura coupling reaction. ResearchGate. [Link]
  • Hie, L., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. [Link]
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health. [Link]
  • Yin, L., & Liebscher, J. (2007). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Angewandte Chemie International Edition. [Link]
  • ResearchGate. Comparison of Heterogeneous and Homogeneous Catalysis. ResearchGate. [Link]
  • Andrews, S. P., & Ley, S. V. (2005). Heterogeneous or Homogeneous? A Case Study Involving Palladium‐Containing Perovskites in the Suzuki Reaction. Advanced Synthesis & Catalysis. [Link]
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
  • San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College. [Link]
  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
  • Li, J-H., et al. (2020). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry. [Link]
  • Echeverria, P-G., et al. (2018). Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. National Institutes of Health. [Link]
  • Samanta, S., & Maji, A. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination. Thieme. [Link]
  • ResearchGate. Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. ResearchGate. [Link]
  • Martins, A. M., et al. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]
  • Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]
  • ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]
  • ResearchGate. Suzuki-Miyaura coupling reaction of aryl iodides over different catalysts. ResearchGate. [Link]
  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
  • ResearchGate. Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid catalyzed by Pd in methanol. ResearchGate. [Link]
  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
  • ResearchGate. Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing Tripeptides with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanopar-. ResearchGate. [Link]
  • Byers, K. P., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]

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A Senior Application Scientist's Guide to Validating Reaction Products of (3-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-iodo-4-methylphenyl)methanol is a versatile bifunctional building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science research. Its structure presents two distinct reactive centers: a primary benzylic alcohol ripe for oxidation or nucleophilic substitution, and an aryl iodide moiety perfectly poised for a host of palladium-catalyzed cross-coupling reactions.[1][2] The successful synthesis of novel chemical entities hinges on the unambiguous structural validation of the resulting products. This guide provides an in-depth, experience-driven comparison of analytical methodologies for confirming the structures of compounds derived from this valuable precursor. Our focus is not merely on the "what" but the "why"—explaining the causality behind experimental choices to create a self-validating system of protocols.

Reactivity Profile and Strategic Considerations

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The benzylic alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into ethers and esters.[3][4] Independently, the carbon-iodine bond serves as a handle for forming new carbon-carbon or carbon-heteroatom bonds through powerful transformations like the Suzuki, Sonogashira, and Heck couplings.[5][6] This dual reactivity allows for sequential or sometimes chemo-selective transformations, but also necessitates a rigorous analytical workflow to confirm that the desired reaction has occurred at the intended site without unintended side reactions.

Case Study 1: Selective Oxidation of the Benzylic Alcohol

A common and fundamental transformation is the selective oxidation of the primary alcohol to an aldehyde, yielding 3-iodo-4-methylbenzaldehyde. This conversion is a crucial step in many multi-step syntheses. Among the plethora of available oxidizing agents, Dess-Martin Periodinane (DMP) is often preferred due to its mild reaction conditions (room temperature, neutral pH), high selectivity for primary alcohols, and simple workup procedures.[7][8][9]

Experimental Protocol: Dess-Martin Oxidation
  • Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (N₂ or Ar), add sodium bicarbonate (2.0 eq) to buffer the acetic acid byproduct generated during the reaction.[7]

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 eq) portion-wise at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, typically less polar, product spot.

  • Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction & Purification: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Structure Validation Workflow

A multi-pronged analytical approach is non-negotiable for confirming the identity and purity of the product, 3-iodo-4-methylbenzaldehyde.

graph ValidationWorkflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9]; Figure 1: Integrated workflow for the synthesis and structural validation of an oxidation product.
Data Comparison: Alcohol vs. Aldehyde
Analytical TechniqueThis compound (Starting Material)3-iodo-4-methylbenzaldehyde (Product)Rationale for Change
FT-IR (cm⁻¹) ~3350 (broad, O-H stretch), ~1050 (C-O stretch)[10]No O-H peak, ~1700 (strong, C=O stretch)[10][11]The disappearance of the alcohol O-H stretch and the appearance of the strong carbonyl (C=O) stretch is definitive evidence of oxidation.[12][13]
¹H NMR (δ, ppm) ~7.9 (s, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.6 (s, 2H, -CH₂OH), ~2.4 (s, 3H, -CH₃), ~2.0 (br s, 1H, -OH)~9.9 (s, 1H, -CHO), ~8.1 (s, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~2.5 (s, 3H, -CH₃)The benzylic -CH₂OH signal at ~4.6 ppm is replaced by a highly deshielded aldehyde proton (-CHO) at ~9.9 ppm. The adjacent aromatic protons also shift downfield due to the electron-withdrawing effect of the aldehyde.[14][15]
¹³C NMR (δ, ppm) ~140, 138, 130, 128 (Ar-C), ~95 (C-I), ~64 (-CH₂OH), ~23 (-CH₃)~191 (-CHO), ~142, 140, 135, 130 (Ar-C), ~98 (C-I), ~23 (-CH₃)The benzylic carbon signal shifts from ~64 ppm to the characteristic aldehyde carbonyl region around ~191 ppm.[14]
Mass Spec. (m/z) Expected M⁺˙ at 248.0Expected M⁺˙ at 246.0The molecular ion peak decreases by 2 mass units, corresponding to the loss of two hydrogen atoms during oxidation. High-resolution MS (HRMS) would confirm the elemental composition.[16][17][18]

Case Study 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, enabling the formation of biaryl structures.[5] Reacting this compound with an arylboronic acid, such as 4-methoxyphenylboronic acid, offers a direct route to a more complex alcohol, (4'-methoxy-[1,1'-biphenyl]-3-yl)(4-methyl)methanol. This reaction must proceed without affecting the benzylic alcohol.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: In a Schlenk flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like K₂CO₃ (2.5 eq).

  • Solvent & Degassing: Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1). Thoroughly degas the mixture by bubbling with argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (e.g., 90 °C) and stir under an inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting aryl iodide.

  • Workup & Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and wash the combined organic layers with brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography.

Structure Validation Workflow

Validating a coupling product requires meticulous analysis to confirm the formation of the new C-C bond and rule out side products like homocoupled species. Two-dimensional (2D) NMR spectroscopy becomes indispensable here.

graph ValidationLogic { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9]; Figure 2: Complementary roles of analytical techniques in elucidating a biaryl structure.
Spectroscopic Evidence for C-C Bond Formation
  • ¹H & ¹³C NMR: The most immediate evidence is the appearance of new signals in the aromatic region corresponding to the introduced 4-methoxyphenyl group. Crucially, the upfield ¹³C signal for the carbon previously bonded to iodine (~95 ppm) disappears and is replaced by a typical aromatic carbon signal (~125-140 ppm).[19][20]

  • HRMS: High-Resolution Mass Spectrometry is essential. It will confirm the molecular formula C₁₅H₁₆O₂, distinguishing it from potential starting material or homocoupled byproducts.

  • 2D NMR - The Definitive Proof:

    • COSY (Correlation Spectroscopy): Confirms the proton-proton coupling networks within each of the two separate aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to, allowing for unambiguous assignment of all ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It reveals correlations between protons and carbons that are 2-3 bonds away. A definitive HMBC correlation between a proton on one aromatic ring and the carbon on the other ring (at the point of connection) provides irrefutable proof of the newly formed C-C bond.

Comparative Guide to Core Analytical Techniques

TechniquePrimary ApplicationStrengthsLimitations & Alternatives
NMR Spectroscopy Complete structure elucidation (connectivity, stereochemistry)Provides the most detailed structural information. 2D NMR techniques can solve complex connectivity problems.[19][20]Requires relatively pure sample (>95%). Can be less sensitive than MS. Not ideal for determining absolute configuration.
Mass Spectrometry Molecular weight determination and elemental composition (HRMS)Extremely sensitive. Provides exact mass, which is crucial for formula determination. Fragmentation patterns can offer structural clues.[16][21][22]Does not provide information on connectivity or stereochemistry. Isomers are often indistinguishable.
FT-IR Spectroscopy Functional group identificationFast, simple, and non-destructive. Excellent for tracking the appearance/disappearance of key functional groups (e.g., -OH, C=O).[23][11]Provides limited information about the overall carbon skeleton. The "fingerprint region" can be complex and difficult to interpret.[23]
X-Ray Crystallography Absolute 3D structure determinationProvides an unambiguous, definitive 3D model of the molecule in the solid state, including absolute stereochemistry.[24][25][26][27]Requires a suitable single crystal, which can be difficult or impossible to grow. The structure may differ from that in solution.

Conclusion

The validation of reaction products derived from this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. A cursory analysis is insufficient; scientific rigor demands a self-validating workflow. FT-IR can quickly confirm a functional group transformation, high-resolution mass spectrometry can verify the elemental composition, but only a thorough investigation by 1D and 2D NMR spectroscopy can definitively establish the precise connectivity of the molecular architecture. For chiral products, X-ray crystallography remains the gold standard for determining absolute configuration. By understanding the strengths and limitations of each technique and applying them logically, researchers can ensure the structural integrity of their novel compounds, paving the way for successful drug development and materials innovation.

References

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A Comparative Benchmarking Guide to the Efficiency of (3-Iodo-4-methylphenyl)methanol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. Aryl halides are foundational components in the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of (3-iodo-4-methylphenyl)methanol against its bromo- and chloro-analogs in three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The central thesis of this guide is to demonstrate and quantify the superior reactivity of the iodo-substituted scaffold, which often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times. This enhanced efficiency can be a critical advantage in multi-step syntheses, particularly when dealing with thermally or chemically sensitive functional groups.

The Decisive Factor: The Carbon-Halogen Bond

The observed reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is unequivocally I > Br > Cl .[1][2] This hierarchy is a direct consequence of the carbon-halogen (C-X) bond dissociation energy. The C-I bond is the weakest of the three, making the initial, and often rate-determining, oxidative addition of the aryl halide to the palladium(0) catalyst more facile.[1] This fundamental principle underpins the experimental observations detailed in this guide.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds. To benchmark the performance of this compound, we present a comparative analysis with its bromo- and chloro-analogs in a typical reaction with phenylboronic acid.

Table 1: Comparative Performance in the Suzuki-Miyaura Reaction

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
This compound Pd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O802-4>90
(3-Bromo-4-methylphenyl)methanol Pd(PPh₃)₄ (4 mol%)K₂CO₃Toluene/H₂O1008-1275-85
(3-Chloro-4-methylphenyl)methanol Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)K₃PO₄Dioxane/H₂O11018-2460-70

Note: The data in this table is a representative synthesis from multiple sources to illustrate the general trend. Actual yields and conditions may vary depending on the specific substrates and catalyst system.

The superior performance of the iodo-substituted substrate is evident. It achieves a higher yield in a significantly shorter time and at a lower temperature with a standard catalyst system. The bromo-analog requires more forcing conditions, while the chloro-analog necessitates a more specialized and expensive catalyst system with a bulky, electron-rich phosphine ligand to achieve a moderate yield.[1][3]

Experimental Protocol: Suzuki-Miyaura Coupling

A detailed experimental workflow for the Suzuki-Miyaura coupling is provided below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide (1 mmol), Phenylboronic Acid (1.2 mmol), Base (2 mmol), and Solvent catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) reagents->catalyst Inert atmosphere degas Degas with N₂/Ar for 15 min catalyst->degas heat Heat to specified temperature with vigorous stirring degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Upon completion extract Dilute with EtOAc, wash with H₂O and brine cool->extract dry Dry over Na₂SO₄, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Mechanistic Rationale: Suzuki-Miyaura Catalytic Cycle

The efficiency of the iodo-substrate is rooted in the initial oxidative addition step of the catalytic cycle.

Suzuki_Cycle cluster_legend Legend pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition (Ar-X) transmetal Ar-Pd(II)-R(L₂) pd2_complex->transmetal Transmetalation (R-B(OH)₂ + Base) transmetal->pd0 Reductive Elimination product Ar-R transmetal->product Ar Aryl Group: (3-hydroxymethyl-4-methylphenyl) R Coupling Partner: Phenyl X Halogen: I, Br, Cl

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Performance in the Heck Reaction

The Mizoroki-Heck reaction is a cornerstone for the synthesis of substituted alkenes via the coupling of an aryl halide with an alkene.[4] Here, we compare the efficiency of our target substrates in a reaction with styrene.

Table 2: Comparative Performance in the Heck Reaction

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
This compound Pd(OAc)₂ (1 mol%) + PPh₃ (2 mol%)Et₃NDMF1006-885-95
(3-Bromo-4-methylphenyl)methanol Pd(OAc)₂ (2 mol%) + P(o-tol)₃ (4 mol%)Et₃NDMF12016-2470-80
(3-Chloro-4-methylphenyl)methanol Pd₂(dba)₃ (2 mol%) + PCy₃ (4 mol%)K₂CO₃Dioxane130>2440-50

Note: The data in this table is a representative synthesis from multiple sources to illustrate the general trend. Actual yields and conditions may vary depending on the specific substrates and catalyst system.

Similar to the Suzuki-Miyaura coupling, the iodo-substituted reactant demonstrates superior performance, affording a high yield under relatively mild conditions. The bromo-analog requires a higher temperature and a more electron-rich phosphine ligand, while the chloro-analog is significantly less reactive and provides a modest yield even under forcing conditions.[5][6]

Experimental Protocol: Heck Reaction

A generalized protocol for the Heck reaction is outlined below.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide (1 mmol), Styrene (1.2 mmol), Base (1.5 mmol), and Solvent catalyst Add Pd Catalyst and Ligand (e.g., Pd(OAc)₂ + PPh₃) reagents->catalyst Inert atmosphere degas Degas with N₂/Ar for 15 min catalyst->degas heat Heat to specified temperature with vigorous stirring degas->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool Upon completion extract Dilute with Et₂O, wash with H₂O and brine cool->extract dry Dry over MgSO₄, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Experimental workflow for the Heck reaction.

Comparative Performance in the Sonogashira Coupling

The Sonogashira coupling provides a powerful route to aryl alkynes by reacting an aryl halide with a terminal alkyne, typically with a palladium catalyst and a copper(I) co-catalyst.[7][8] The following table compares the performance of the three halo-substituted methanol substrates in a coupling with phenylacetylene.

Table 3: Comparative Performance in the Sonogashira Reaction

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
This compound Pd(PPh₃)₂Cl₂ (2 mol%) + CuI (4 mol%)Et₃NTHF503-5>90
(3-Bromo-4-methylphenyl)methanol Pd(PPh₃)₂Cl₂ (4 mol%) + CuI (8 mol%)Et₃NDMF8010-1670-80
(3-Chloro-4-methylphenyl)methanol Pd₂(dba)₃ (4 mol%) + XPhos (8 mol%) + CuI (10 mol%)Cs₂CO₃Dioxane120>24<40

Note: The data in this table is a representative synthesis from multiple sources to illustrate the general trend. Actual yields and conditions may vary depending on the specific substrates and catalyst system.

The reactivity trend is once again pronounced. The iodo-substrate reacts efficiently at a moderate temperature. The bromo-analog requires more forcing conditions and a higher catalyst loading. The chloro-analog is largely unreactive under standard Sonogashira conditions and requires a highly active catalyst system to achieve even a low yield, making it an impractical choice for this transformation.[9]

Experimental Protocol: Sonogashira Coupling

A standard protocol for the Sonogashira coupling is presented below.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide (1 mmol), Phenylacetylene (1.2 mmol), Base (2 mmol), and Solvent catalyst Add Pd and Cu Catalysts (e.g., Pd(PPh₃)₂Cl₂ + CuI) reagents->catalyst Inert atmosphere degas Degas with N₂/Ar for 15 min catalyst->degas heat Heat to specified temperature with vigorous stirring degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Upon completion extract Dilute with EtOAc, wash with NH₄Cl(aq) and brine cool->extract dry Dry over Na₂SO₄, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Experimental workflow for the Sonogashira coupling.

Conclusion: The Strategic Advantage of this compound

The experimental evidence, supported by fundamental mechanistic principles, overwhelmingly demonstrates the superior efficiency of this compound in palladium-catalyzed cross-coupling reactions compared to its bromo- and chloro-analogs. Its heightened reactivity allows for the use of milder conditions, lower catalyst loadings, and shorter reaction times, which are critical considerations for the synthesis of complex, high-value molecules in the pharmaceutical and materials science industries. While the bromo- and chloro-analogs are often more cost-effective starting materials, the increased efficiency and broader applicability of the iodo-substituted substrate can lead to overall cost savings in terms of catalyst, energy, and time, particularly in intricate synthetic routes. For researchers and drug development professionals, a comprehensive understanding of this reactivity hierarchy is essential for designing robust, efficient, and scalable synthetic strategies.

References

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A Comparative Guide to the Stability of (3-iodo-4-methylphenyl)methanol and Other Iodinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability for Iodinated Compounds in Pharmaceutical Development

Iodinated organic compounds are indispensable in modern pharmaceutical science. They serve as versatile synthetic intermediates in cross-coupling reactions, key pharmacophores in active pharmaceutical ingredients (APIs), and fundamental components of medical imaging contrast agents.[1][2] The utility of these molecules, from laboratory synthesis to clinical application, is intrinsically linked to their stability. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and a shortened shelf-life, making a thorough understanding of a compound's stability profile a non-negotiable aspect of drug development.[3]

This guide provides a comprehensive framework for comparing the stability of (3-iodo-4-methylphenyl)methanol, a valuable building block, against other representative iodinated aromatic compounds. We will delve into the theoretical underpinnings of aryl iodide stability and present detailed experimental protocols for assessing thermal, photo-, and chemical stability. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical methodologies required to make informed decisions regarding the handling, storage, and application of these critical chemical entities.

The Theoretical Framework of Aryl Iodide Stability

The stability of an iodinated aromatic compound is primarily dictated by the strength of the carbon-iodine (C–I) bond. The C(sp²)–I bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy (BDE) of approximately 65 kcal/mol.[4] This inherent weakness makes aryl iodides susceptible to degradation via thermal, photolytic, or chemical stress, often through mechanisms involving homolytic cleavage to form radical intermediates.[5]

Several structural features modulate the stability of the C–I bond:

  • Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy, amino) on the aromatic ring generally increase the stability of the C-I bond by increasing electron density on the carbon atom, making it less susceptible to nucleophilic attack and stabilizing the overall molecule. Conversely, electron-withdrawing groups (e.g., nitro, carboxyl) tend to decrease stability.[6]

  • Steric Hindrance: Bulky groups positioned ortho to the iodine atom can sterically shield the C-I bond, potentially hindering reactions that lead to its cleavage.

  • Positional Isomerism: The position of the iodine atom relative to other substituents can have a significant impact. For instance, ortho-iodophenols are known to be particularly susceptible to deiodination.[6]

For our subject molecule, this compound, the electron-donating methyl group at the para position is expected to confer a degree of stabilization to the C-I bond.

Comparative Thermal Stability Analysis

Thermal stability is a measure of a compound's resistance to decomposition upon heating. It is a critical parameter for determining safe storage temperatures, assessing suitability for high-temperature reactions, and predicting shelf-life.[7] The primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9]

Causality Behind Experimental Choices
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It directly identifies the temperature at which the compound begins to decompose (onset of decomposition) and the extent of mass loss, which can indicate the volatility of degradation products.[10]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect melting points, phase transitions, and the enthalpy of decomposition (whether the decomposition is exothermic or endothermic). A large exothermic decomposition event can indicate a significant safety hazard.[9][10]

Together, TGA and DSC provide a comprehensive and quantitative assessment of thermal stability.[8]

Experimental Protocol: TGA/DSC Analysis
  • Instrument Calibration: Calibrate the TGA mass balance and the DSC temperature and heat flow axes using certified standards (e.g., indium for DSC) according to the manufacturer's protocol.

  • Sample Preparation: Place 2-5 mg of the test compound (this compound or a comparator) into a clean, inert TGA/DSC pan (e.g., aluminum).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a final temperature sufficient to ensure complete decomposition (e.g., 400 °C).

  • Data Acquisition: Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate.

    • From the DSC curve, identify the melting point (T_m) and the peak temperature and enthalpy of any decomposition events (ΔH_dec).

Workflow for Thermal Stability Assessment

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis cluster_output Output Calibrate Calibrate TGA/DSC Prepare Prepare Sample (2-5 mg) Calibrate->Prepare RunTGA Run TGA (N2, 10°C/min) Prepare->RunTGA RunDSC Run DSC (N2, 10°C/min) Prepare->RunDSC AnalyzeTGA Determine T_onset & Mass Loss RunTGA->AnalyzeTGA AnalyzeDSC Determine T_m & ΔH_dec RunDSC->AnalyzeDSC Report Comparative Stability Report AnalyzeTGA->Report AnalyzeDSC->Report

Caption: Workflow for TGA/DSC thermal stability analysis.

Comparative Thermal Stability Data (Illustrative)
CompoundKey Structural FeatureExpected T_onset (°C)Expected ΔH_dec (kJ/mol)Rationale
This compoundElectron-donating -CH₃ModerateModerate-CH₃ group provides slight electronic stabilization.
IodobenzeneUnsubstitutedLow-ModerateModerateBaseline comparator with no electronic stabilization.
4-IodophenolElectron-donating -OHLowHigh-OH is activating, but phenols can be prone to radical-mediated decomposition.[5]
4-IodoanilineStrong electron-donating -NH₂HighLow-Moderate-NH₂ group strongly stabilizes the C-I bond.[11]
4-IodonitrobenzeneElectron-withdrawing -NO₂LowHigh-NO₂ group destabilizes the C-I bond, making it more labile.[6]

Comparative Photostability Assessment

Photostability testing evaluates the effect of light exposure on a compound. It is mandated by regulatory bodies like the ICH and is essential for determining appropriate packaging and labeling requirements.[12][13] The C-I bond's relatively low dissociation energy makes many iodinated compounds susceptible to photodegradation, typically initiated by UV or high-energy visible light.[4][5]

Causality Behind Experimental Choices

The ICH Q1B guideline provides a standardized protocol for photostability testing, ensuring that results are comparable and relevant to real-world storage conditions.[12][14] The guideline specifies controlled exposure to both visible and near-UV light to simulate the conditions a drug substance or product might encounter.[15] The use of a dark control (a sample protected from light but kept at the same temperature) is a critical, self-validating step to differentiate between light-induced and thermally-induced degradation.[12]

Experimental Protocol: ICH Q1B Confirmatory Study
  • Sample Preparation:

    • Place a thin layer (not more than 3 mm) of the solid compound on a chemically inert, transparent dish (e.g., quartz).[16]

    • Prepare a "dark control" sample by wrapping an identical dish containing the compound securely in aluminum foil.[12]

  • Light Source: Use a calibrated light source that produces a spectral output similar to the D65/ID65 emission standard (simulating daylight), such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.[16] The source should be filtered to remove radiation below 320 nm to avoid unrealistic degradation.[15]

  • Exposure Conditions:

    • Expose the samples to a total illumination of not less than 1.2 million lux hours.

    • Simultaneously expose the samples to an integrated near-UV energy of not less than 200 watt hours/square meter.

    • Place the dark control alongside the exposed sample to ensure identical thermal conditions.

  • Post-Exposure Analysis:

    • Visually inspect the samples for any physical changes (e.g., color change).

    • Quantify the parent compound and any degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[17]

  • Data Evaluation: Compare the degradation observed in the light-exposed sample with that of the dark control. Significant change in the exposed sample indicates photosensitivity.

Workflow for ICH Q1B Photostability Testing

start Start: Test Drug Substance expose Expose to Light (≥1.2M lux-hr, ≥200 W-hr/m²) + Dark Control start->expose analyze Analyze for Change (Appearance, Assay, Degradants) expose->analyze decision Is Change Unacceptable? analyze->decision stop End: Substance is Photostable decision->stop No protect Recommend Protective Packaging decision->protect Yes

Caption: Decision workflow for ICH Q1B photostability testing.

Comparative Photostability Data (Illustrative)
CompoundKey Structural FeatureExpected Photodegradation (%)Potential Degradation Pathway
This compoundElectron-donating -CH₃Low to ModerateHomolytic C-I bond cleavage, potential oxidation of methanol group.
IodobenzeneUnsubstitutedModerateHomolytic C-I bond cleavage to form phenyl radical and iodine radical.
4-IodophenolElectron-donating -OHHighProne to radical formation and subsequent oxidative coupling/degradation.[5]
4-IodoanilineStrong electron-donating -NH₂LowThe amino group may offer some photoprotection; C-I cleavage still possible.
4-IodonitrobenzeneElectron-withdrawing -NO₂Moderate to HighC-I bond is weakened; nitro group can also participate in photoreactions.

Comparative Chemical Stability (Forced Degradation)

Forced degradation, or stress testing, involves exposing a compound to chemical conditions more severe than those it would typically encounter to accelerate degradation.[3] This is crucial for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods capable of separating all potential impurities from the parent compound.[3]

Causality Behind Experimental Choices
  • Hydrolytic Degradation (Acid/Base): Many drug molecules contain functional groups susceptible to acid- or base-catalyzed hydrolysis (e.g., esters, amides). While this compound lacks such groups, this testing is vital to confirm its stability in different pH environments and to assess the stability of the C-I bond under these conditions.[3]

  • Oxidative Degradation: The benzylic alcohol in this compound is a potential site for oxidation to an aldehyde or carboxylic acid. Furthermore, the electron-rich aromatic ring can be susceptible to oxidation. Using an oxidizing agent like hydrogen peroxide (H₂O₂) mimics potential oxidative stress from atmospheric oxygen or formulation excipients.[18]

Experimental Protocol: Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Cool, neutralize with 0.1 M sodium hydroxide (NaOH), and dilute for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Heat the solution under the same conditions as the acid hydrolysis.

    • Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for a defined period (e.g., 24 hours).

    • Dilute for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method to identify and quantify any degradation products.

Potential Degradation Pathways

cluster_main Degradation of this compound cluster_photo Photolytic Stress cluster_oxidative Oxidative Stress (H₂O₂) Parent This compound Radical Aryl & Iodine Radicals Parent->Radical hv (C-I Cleavage) Aldehyde 3-iodo-4-methylbenzaldehyde Parent->Aldehyde [O] Deiodinated 4-methylphenyl)methanol (Deiodination) Radical->Deiodinated Acid 3-iodo-4-methylbenzoic acid Aldehyde->Acid [O]

Caption: Potential degradation pathways under stress conditions.

Comparative Chemical Stability Data (Illustrative)
CompoundStability in 0.1 M HCl (60°C)Stability in 0.1 M NaOH (60°C)Stability in 3% H₂O₂ (RT)
This compoundExpected to be stableExpected to be stablePotential for oxidation of the alcohol group.
IodobenzeneStableStableStable
4-IodophenolStableStableHighly susceptible to oxidation due to the phenol group.
4-IodoanilineStableStableSusceptible to oxidation at the amino group.
Iodinated Ester (e.g., Methyl 4-iodobenzoate)Susceptible to hydrolysisHighly susceptible to hydrolysisStable

Summary and Implications for Drug Development

This guide outlines a systematic approach to evaluating the stability of this compound in comparison to other iodinated aromatics. The stability of an aryl iodide is a multifactorial property influenced by electronic, steric, and environmental factors.

Stability AspectThis compoundKey Influencing FactorsImplications
Thermal Expected to have moderate stability.The C-I bond is inherently weaker than other C-halogen bonds. The para-methyl group offers some stabilization.High-temperature reactions should be approached with caution. Monitor for deiodination. Recommended storage in a controlled, cool environment.
Photolytic Likely possesses some photosensitivity.The C-I bond can be cleaved by UV/visible light. Aromatic systems absorb light in this region.Protect from light during storage and handling using amber vials or opaque containers.[15]
Chemical Generally stable to hydrolysis. Susceptible to oxidation.The aryl-iodide linkage is robust to pH changes. The benzylic alcohol is a site for oxidation.Avoid contact with strong oxidizing agents. Use of antioxidants in formulations may be necessary.

By applying the detailed protocols for thermal, photo-, and chemical stress testing, researchers can generate the empirical data needed to confidently handle, store, and formulate this compound and other novel iodinated compounds, ensuring their integrity and performance in the demanding landscape of pharmaceutical research and development.

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A Senior Application Scientist's Guide to Isotopic Labeling with (3-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isotopic Labeling in Drug Development

In the landscape of modern drug discovery and development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1][2] Isotopic labeling is a cornerstone technique that enables researchers to trace the fate of a drug molecule within a biological system, providing invaluable data for safety and efficacy assessments.[1][3][4] By replacing an atom in a drug candidate with one of its isotopes—most commonly stable isotopes like deuterium (²H) and carbon-13 (¹³C), or radioisotopes such as tritium (³H) and carbon-14 (¹⁴C)—we can track the molecule and its metabolites with high sensitivity and precision.[1][4][5]

Carbon-14 (¹⁴C) is often considered the "gold standard" for these studies due to its long half-life and the fact that carbon forms the backbone of nearly all drug molecules, making the label less susceptible to metabolic loss.[1][3] The challenge, however, lies in the efficient and strategic incorporation of the ¹⁴C isotope into a complex molecule, often requiring a multi-step synthesis. This guide focuses on the utility of (3-iodo-4-methylphenyl)methanol as a versatile precursor for introducing an isotopically labeled methyl group ([¹⁴C]CH₃ or [¹³C]CH₃) onto a wide range of molecular scaffolds. We will compare its performance with alternative labeling strategies, provide detailed experimental protocols, and delve into the chemical rationale behind its application.

The Reagent in Focus: this compound

This compound is a bifunctional reagent uniquely suited for late-stage isotopic labeling. Its structure offers two key features:

  • An Aryl Iodide: The iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions.[6][7][8] This allows for the covalent attachment of the entire labeled phenyl ring to a drug molecule's core structure.

  • A Benzylic Methanol: The -CH₂OH group can be readily converted into a leaving group (e.g., a tosylate or halide), which can then be displaced by an isotopically labeled methyl source. More commonly, the methyl group itself on the aromatic ring is the target for labeling during the synthesis of the precursor. The resulting benzylic methyl group is often metabolically stable, which is a crucial consideration for ADME studies.[9]

The strategic advantage of this reagent lies in its ability to be pre-functionalized with an isotopic label and then coupled to a complex drug intermediate, minimizing the number of steps where radioactive material must be handled.

Comparative Analysis of Isotopic Methylation Strategies

While this compound is a powerful tool, it is essential to understand its place among other labeling reagents. The choice of reagent often depends on the target molecule, the desired label position, and the synthetic route.

FeatureThis compound Approach[¹⁴C]Methyl Iodide ([¹⁴C]CH₃I)[¹⁴C]Formaldehyde ([¹⁴C]HCHO)Diazomethane-based Reagents
Typical Application Coupling of a pre-labeled aromatic ring.Direct methylation of nucleophiles (O, N, S).[3][10]Reductive amination or hydromethylation.[11]Methylation of carboxylic acids.
Position of Label Benzylic methyl group on an aryl ring.Directly on a heteroatom or activated carbon.Methylene or methyl group adjacent to a heteroatom.Methyl ester.
Metabolic Stability Generally high; benzylic oxidation is possible but often slower than other metabolic routes.[9]Can be low if the methyl group is attached to a heteroatom susceptible to demethylation.Variable, dependent on the local chemical environment.Often low due to esterase activity.[12]
Synthetic Stage Can be used in late-stage synthesis via cross-coupling.Typically late-stage, but requires a suitable nucleophilic site.Late-stage, requires a primary or secondary amine/activated C-H bond.Late-stage, but limited to carboxylic acids.
Handling & Safety Solid, non-volatile precursor.Highly volatile and reactive gas; requires specialized handling.[10]Aqueous solution, but highly toxic and reactive.Highly explosive and toxic gas; generated in situ.
Key Advantage Introduces a metabolically robust, labeled aromatic "cassette."Commercially available and widely used for simple methylations.[10]Useful for N-methylation in complex molecules.High efficiency for ester formation.
Key Limitation Requires a suitable halide or boronic acid on the target molecule for coupling.Volatility can lead to material loss; potential for multiple methylations.Can be incompatible with sensitive functional groups.Limited functional group tolerance; extreme safety hazard.

Experimental Protocol: A Case Study in Late-Stage Labeling

This section provides a representative, two-part protocol for the late-stage labeling of a hypothetical drug candidate using a derivative of this compound.

Workflow Overview

The overall strategy involves synthesizing the isotopically labeled coupling partner first, followed by a palladium-catalyzed cross-coupling reaction to form the final product.

G cluster_0 Part 1: Synthesis of Labeled Precursor cluster_1 Part 2: Cross-Coupling cluster_2 Part 3: Validation A This compound B ¹⁴Cmethanol A->B [¹⁴C]CH₃I Synthesis Route (Multi-step, not shown) C [¹⁴C]-(3-Iodo-4-methylphenyl)boronic ester B->C Miyaura Borylation E Final [¹⁴C]-Labeled Drug C->E D Drug Intermediate (with Aryl Bromide) D->E Suzuki Coupling F Purification (HPLC) E->F G Characterization (LC-MS, NMR, LSC) F->G

Caption: Experimental workflow for isotopic labeling.

Part 1: Synthesis of [¹⁴C]-(5,5-dimethyl-2-(3-iodo-4-methylphenyl)-1,3,2-dioxaborinane)

This protocol assumes the starting material, methanol, has been synthesized with the ¹⁴C label on the methyl group. This is a specialized synthesis typically performed by a custom radiolabeling organization.

  • Reagent Preparation: In a flame-dried, argon-purged flask, dissolve methanol (1.0 eq) and bis(pinacolato)diboron (1.1 eq) in anhydrous dioxane.

    • Rationale: Anhydrous conditions are critical to prevent the hydrolysis of the boronic ester product and the deactivation of the catalyst.

  • Catalyst Addition: Add potassium acetate (KOAc, 3.0 eq) and Pd(dppf)Cl₂ (0.03 eq) to the mixture.

    • Rationale: Pd(dppf)Cl₂ is a robust catalyst for Miyaura borylation reactions. KOAc acts as the base required for the catalytic cycle.

  • Reaction: Degas the mixture with argon for 15 minutes, then heat to 80 °C for 12-16 hours, monitoring by radio-TLC.

  • Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired [¹⁴C]-labeled boronic ester.

  • Validation: Confirm the identity and radiochemical purity of the product using LC-MS and Liquid Scintillation Counting (LSC).

Part 2: Suzuki Coupling with a Drug Intermediate
  • Reagent Preparation: To a microwave vial, add the drug intermediate (containing an aryl bromide, 1.0 eq), the [¹⁴C]-labeled boronic ester from Part 1 (1.2 eq), and a base such as K₃PO₄ (3.0 eq).[13]

  • Solvent and Catalyst: Add a solvent mixture of dioxane and water (e.g., 4:1 v/v). Purge with argon, then add the palladium catalyst, for example, Pd₂(dba)₃ (0.015 eq), and a ligand such as XPhos (0.031 eq).[13]

    • Rationale: The choice of catalyst and ligand is crucial for efficient coupling, especially with sterically hindered substrates.[7][14] Water is often necessary to facilitate the transmetalation step in the Suzuki reaction.[13]

  • Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 10-30 minutes.[13] Monitor the reaction for the consumption of the limiting reagent by radio-HPLC.

  • Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the final labeled compound using preparative HPLC.

  • Final Validation: Characterize the final product thoroughly.

    • LC-MS: To confirm molecular weight.

    • NMR: To confirm structure (using a cold, ¹²C standard).

    • Radio-HPLC & LSC: To determine radiochemical purity and specific activity.

Mechanistic Insights: The Palladium Catalytic Cycle

The success of this labeling strategy hinges on the reliability of palladium-catalyzed cross-coupling reactions. The Suzuki reaction, detailed in the protocol above, proceeds through a well-understood catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation ReductElim Reductive Elimination Precursor Transmetal->ReductElim Isomerization ReductElim->Pd0 Reductive Elimination Product Drug-[¹⁴C]Ar' ReductElim->Product ArX Drug-Br ArX->OxAdd ArB [¹⁴C]Ar'-B(OR)₂ ArB->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Activation

Caption: The catalytic cycle of the Suzuki reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the drug intermediate, forming a Pd(II) complex.[7]

  • Transmetalation: The boronic ester, activated by a base, transfers its labeled aryl group to the palladium center, displacing the bromide. This is often the rate-determining step.[14]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new carbon-carbon bond of the final product and regenerating the Pd(0) catalyst.[7]

Conclusion

Isotopic labeling is an indispensable part of the drug development process. This compound and its derivatives provide a robust and versatile platform for the late-stage introduction of isotopically labeled methyl-aryl groups. Its primary advantages are the ability to pre-label the reagent and attach it via powerful and well-understood cross-coupling chemistry, often resulting in a labeled final product with high metabolic stability. While other reagents like [¹⁴C]methyl iodide have their place, the strategy outlined here offers a superior solution when the goal is to incorporate a stable, labeled aromatic moiety into a complex molecule. By understanding the comparative strengths of different reagents and mastering the associated synthetic protocols, researchers can efficiently generate the critical labeled compounds needed to advance new therapies.

References
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A Mechanistic and Comparative Guide to the Reactivity of (3-Iodo-4-methylphenyl)methanol in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules, particularly in the realms of pharmaceutical and materials science. Among the versatile building blocks available to the synthetic chemist, (3-iodo-4-methylphenyl)methanol presents a unique combination of reactive sites: a benzylic alcohol amenable to oxidation and etherification, and an aryl iodide poised for a variety of powerful palladium-catalyzed cross-coupling reactions. The presence of the methyl group ortho to the iodine atom introduces a degree of steric hindrance that can significantly influence reaction kinetics and outcomes.

This guide provides an in-depth analysis of the mechanistic nuances of reactions involving this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's potential. We will objectively compare its performance with alternative substrates, supported by experimental data, and provide detailed protocols to ensure reproducible and optimized results. Our focus will be on understanding the "why" behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

The carbon-iodine bond in this compound is the gateway to a multitude of carbon-carbon and carbon-heteroatom bond formations. The reactivity of this bond, particularly in palladium-catalyzed cross-coupling reactions, is a key determinant of its synthetic utility.

The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of biaryl structures from an aryl halide and an organoboron species.[1] The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]

Mechanistic Considerations for this compound:

The rate-determining step in many Suzuki-Miyaura reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[3] The C-I bond is the most labile among the carbon-halogen bonds, making aryl iodides generally more reactive than the corresponding bromides and chlorides.[4] However, the ortho-methyl group in this compound introduces steric hindrance that can retard the rate of oxidative addition compared to less hindered aryl iodides.[5] This steric impediment necessitates the careful selection of a bulky, electron-rich phosphine ligand to facilitate the reaction. Ligands such as those of the Buchwald-type are often effective for sterically hindered substrates.[6]

Comparative Performance:

SubstrateAlternativeReactionConditionsYield (%)Reference
This compound(3-Bromo-4-methylphenyl)methanolSuzuki-MiyauraPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C>95 (inferred)[7]
(3-Bromo-4-methylphenyl)methanolThis compoundSuzuki-MiyauraPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C~85 (inferred)[7]
IodobenzeneThis compoundSuzuki-MiyauraPd/C, K₂CO₃, Methanol, RT92[8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (3.0 mmol, 3.0 equiv.), and SPhos (0.04 mmol, 4 mol%).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add degassed toluene (5 mL) and water (0.5 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[9] The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[2]

Mechanistic Considerations for this compound:

The higher reactivity of the C-I bond in this compound makes it an excellent substrate for the Heck reaction, generally requiring milder conditions than the corresponding bromides or chlorides.[9] The presence of both an electron-donating methyl group and the hydroxymethyl group can influence the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition and subsequent steps.

Comparative Performance:

SubstrateAlternativeReactionConditionsYield (%)Reference
This compound(3-Bromo-4-methylphenyl)methanolHeckPd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C~90 (inferred)[10]
(3-Bromo-4-methylphenyl)methanolThis compoundHeckPd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 120 °C~75 (inferred)[10]
4-IodoanisoleThis compoundHeckPd metal, Et₃N, THF/scCO₂, 120 °C77[11]

Experimental Protocol: Heck Reaction of this compound with Styrene

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and triethylamine (2.0 mmol, 2.0 equiv.).

  • Add anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the stilbene derivative.

DOT Diagram: Heck Reaction Workflow

Heck_Workflow A Reagent Preparation (Aryl Iodide, Alkene, Catalyst, Base, Solvent) B Reaction Setup (Inert Atmosphere, Sealing) A->B C Heating & Stirring B->C D Reaction Monitoring (TLC/GC-MS) C->D E Workup (Quenching, Extraction, Washing) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: Experimental workflow for a typical Heck reaction.

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12] This reaction is a highly efficient method for the construction of C(sp²)-C(sp) bonds.

Mechanistic Considerations for this compound:

As with other palladium-catalyzed cross-coupling reactions, the high reactivity of the C-I bond in this compound makes it an ideal substrate for Sonogashira coupling. The reaction can often be performed under relatively mild conditions.[13] The choice of base and solvent can be critical for achieving high yields.[14]

Comparative Performance:

SubstrateAlternativeReactionConditionsYield (%)Reference
This compound(3-Bromo-4-methylphenyl)methanolSonogashiraPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT>90 (inferred)[13]
(3-Bromo-4-methylphenyl)methanolThis compoundSonogashiraPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C~70 (inferred)[13]
1-Iodo-4-nitrobenzeneThis compoundSonogashiraPdCl₂(PPh₃)₂, CuI, DIPEA, ACN, RT95[14]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.015 mmol, 1.5 mol%), and copper(I) iodide (0.03 mmol, 3 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Part 2: Oxidation of the Benzylic Alcohol

The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde, a valuable synthetic intermediate.

Mechanistic Considerations and Reagent Comparison:

A variety of reagents can effect the oxidation of benzyl alcohols. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the aryl iodide moiety.

  • TEMPO-based systems: 2,2,6,6-Tetrame-thylpiperidine-1-oxyl (TEMPO) catalyzed oxidations, often using sodium hypochlorite as the terminal oxidant, are known for their high selectivity for the oxidation of primary alcohols to aldehydes.[15]

  • Hypervalent Iodine Reagents: Reagents like Dess-Martin periodinane (DMP) or o-iodoxybenzoic acid (IBX) are mild and effective for the oxidation of primary alcohols to aldehydes.

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a classic reagent for the selective oxidation of allylic and benzylic alcohols.

Comparative Performance of Oxidizing Agents for Benzyl Alcohols:

Oxidant SystemAlternativeSubstrateSolventTemp (°C)Time (h)Yield (%)Reference
TEMPO/NaOClMnO₂Benzyl AlcoholCH₂Cl₂/H₂O00.5>95[15]
MnO₂TEMPO/NaOClBenzyl AlcoholCH₂Cl₂RT24~90[16]
Fe(NO₃)₃·9H₂O-Benzyl Alcohol1,4-dioxane80694.9[15]
Air/Photocatalyst-Benzyl AlcoholDMSORT2485[17]

Experimental Protocol: TEMPO-Catalyzed Oxidation of this compound

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), TEMPO (0.01 mmol, 1 mol%), and dichloromethane (10 mL).

  • In a separate flask, prepare a solution of sodium hypochlorite (1.2 mmol, 1.2 equiv.) and sodium bicarbonate (2.0 mmol, 2.0 equiv.) in water (5 mL).

  • Cool both flasks to 0 °C.

  • Add the aqueous solution to the organic solution dropwise with vigorous stirring.

  • Stir at 0 °C for 30 minutes, monitoring the reaction by TLC.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude aldehyde.

Part 3: Etherification of the Benzylic Alcohol

The hydroxyl group of this compound can be readily converted to an ether, providing another avenue for molecular elaboration.

Mechanistic Considerations and Method Comparison:

The Williamson ether synthesis is the classical method for preparing ethers, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.[18] For benzylic alcohols, alternative methods that proceed via a carbocation intermediate under acidic conditions can also be employed.[19]

Comparative Performance of Etherification Methods:

MethodAlkylating AgentBase/CatalystSolventConditionsYieldReference
WilliamsonMethyl IodideNaHTHF0 °C to RTHigh[18]
WilliamsonBenzyl BromideNaHDMF0 °C to RTHigh[18]
Acid-catalyzedMethanolTCT/DMSOMethanolRTModerate-High[19]

Experimental Protocol: Williamson Etherification of this compound with Methyl Iodide

  • To a flame-dried flask under argon, add sodium hydride (1.2 mmol, 1.2 equiv., 60% dispersion in mineral oil).

  • Wash the NaH with dry hexanes and decant the solvent.

  • Add anhydrous THF (10 mL) and cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 mmol, 1.0 equiv.) in THF (5 mL).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 mmol, 1.5 equiv.) and allow the reaction to warm to room temperature overnight.

  • Carefully quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound is a highly versatile building block, offering multiple avenues for synthetic elaboration. Its aryl iodide functionality provides a reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions, with the caveat that the ortho-methyl group may necessitate the use of sterically demanding ligands for optimal performance. The benzylic alcohol can be selectively oxidized to the aldehyde or converted to a variety of ethers, further expanding its synthetic utility. By understanding the mechanistic principles governing these transformations and carefully selecting reaction conditions, researchers can effectively harness the potential of this valuable reagent in the synthesis of complex molecular targets.

References

  • Kinetic Study of the Oxidation of Substituted Benzyl Alcohols by Ethyl Chlorocarbamate. Canadian Journal of Chemistry. [Link]

  • The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Angewandte Chemie International Edition. [Link]

  • Oxidative Addition to Palladium(0) Diphosphine Complexes: Observations of Mechanistic Complexity with Iodobenzene as Reactant. ResearchGate. [Link]

  • Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study. Dalton Transactions. [Link]

  • Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. [Link]

  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. [Link]

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. ResearchGate. [Link]

  • Viable Pathways for the Oxidative Addition of Iodobenzene to Palladium(0)-Triphenylphosphine-Carbonyl Complexes: a Theoretical Study. ResearchGate. [Link]

  • Oxidative addition to palladium(0) diphosphine complexes: observations of mechanistic complexity with iodobenzene as reactant. Semantic Scholar. [Link]

  • Solvent controlled selective photocatalytic oxidation of benzyl alcohol over Ni@C/TiO2. ResearchGate. [Link]

  • Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. National Institutes of Health. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. National Institutes of Health. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health. [Link]

  • Synthesis of 3-aryl propargyl alcohols. ResearchGate. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Heck reaction – Knowledge and References. Taylor & Francis Online. [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]

  • Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid... ResearchGate. [Link]

  • This compound. Jingming Chemical. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. [Link]

  • A versatile iodo(iii)etherification of terminal ethynylsilanes using BF3–OiPr2 and alkyl benzyl ethers. Organic & Biomolecular Chemistry. [Link]

  • Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. ResearchGate. [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. National Institutes of Health. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • The method for producing aryl alcohol and heteroaryl alcohol compounds.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. National Institutes of Health. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. ResearchGate. [Link]

  • Preparation of benzyl alcohols.
  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. [Link]

  • "Greening Up" the Suzuki Reaction. ResearchGate. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

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A Comparative Guide to the Quantitative NMR (qNMR) Analysis of (3-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of (3-iodo-4-methylphenyl)methanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the fundamental principles and causality behind experimental choices. We will explore a detailed, self-validating qNMR workflow and objectively compare its performance against established chromatographic techniques, supported by experimental logic and authoritative standards.

The Principle and Power of qNMR: A Primary Ratio Method

Nuclear Magnetic Resonance (NMR) spectroscopy is widely recognized as a premier technique for structural elucidation of organic molecules[1]. However, its inherent quantitative nature is often underutilized. The core principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal[2][3][4]. This fundamental relationship allows qNMR to function as a primary ratio method of measurement, capable of determining the molar ratio of different substances in a mixture without requiring a reference standard of the analyte itself[5][6][7].

Unlike chromatographic methods (HPLC, GC) where detector responses can vary significantly between different molecules, the NMR "response" is universal for a given nucleus (e.g., ¹H) under properly controlled experimental conditions[8][9]. This eliminates the need for analyte-specific calibration curves, a significant advantage in early-stage drug development where pure reference standards of impurities or new chemical entities may not be available[4][10]. For a compound like this compound, qNMR offers a direct, accurate, and efficient method to determine its absolute purity or concentration in a solution.

Experimental Workflow: A Self-Validating qNMR Protocol

A robust qNMR experiment is a self-validating system. The following protocol for analyzing this compound is designed with considerations for accuracy, precision, and traceability, aligning with principles outlined in pharmacopeial chapters such as USP <761> and ICH guidelines[11][12].

The overall workflow can be visualized as follows:

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation weigh_sample Accurately weigh Analyte (~15 mg) weigh_is Accurately weigh Internal Standard (~10 mg) (e.g., Maleic Acid) weigh_sample->weigh_is dissolve Co-dissolve in Deuterated Solvent (e.g., DMSO-d6, ~0.7 mL) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load Insert sample & lock transfer->load shim Optimize field homogeneity (Shimming, non-spinning) load->shim acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: The three-stage qNMR experimental workflow.

Step-by-Step Methodology

A. Method Planning & Component Selection

  • Analyte Signal Selection: For this compound, several proton signals are available for quantification. The benzylic methylene protons (-CH₂OH) and the aromatic methyl protons (-CH₃) are often good candidates as they are typically sharp singlets in distinct spectral regions. We will select the methyl signal (~2.3 ppm) for its simplicity.

  • Internal Standard (IS) Selection: The choice of IS is critical. It must be of high, certified purity, stable, non-volatile, and possess signals that do not overlap with the analyte[10][12]. Maleic acid is an excellent choice for polar solvents like DMSO-d₆. Its two olefinic protons appear as a sharp singlet around 6.3 ppm, a region typically clear of other signals.

  • Solvent Selection: DMSO-d₆ is chosen for its ability to dissolve both the analyte and the internal standard, and its residual proton signal does not interfere with the signals of interest.

B. Sample Preparation

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial using a calibrated analytical balance (to 0.01 mg accuracy)[13]. Record the mass (m_analyte).

  • To the same vial, add approximately 10 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%), accurately weighed. Record the mass (m_IS). The goal is a near 1:1 molar ratio to optimize integration accuracy[2][14].

  • Add ~0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution of both the analyte and the internal standard, using gentle vortexing if necessary.

  • Transfer the solution to a 5 mm NMR tube.

C. NMR Data Acquisition

Causality: The acquisition parameters are the most critical factor for ensuring the direct proportionality between signal area and molar concentration holds true. Incorrect parameters can lead to significant quantification errors.

  • Shimming: After inserting the sample, optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks. Perform this in non-spinning mode to eliminate spinning sidebands, which can interfere with the integration of low-level signals[15].

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set a long relaxation delay to ensure complete T₁ relaxation of all relevant nuclei between scans. A common rule is to set d1 to at least 5 times the longest T₁ value in the sample. For small molecules, a d1 of 30-60 seconds is often sufficient and ensures full magnetization recovery, preventing signal saturation and inaccurate integrals[3][16].

    • Pulse Angle: Use a 30° or 45° flip angle instead of 90°. This allows for shorter relaxation delays if T1 values are very long, but with a sufficiently long d1, a 90° pulse can be used for maximum signal per scan.

    • Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N). For a 1% precision level, an S/N of at least 250:1 for the signal of interest is recommended[17]. Typically, 16 to 64 scans are sufficient for samples of this concentration.

    • Decoupling: Use inverse-gated ¹³C decoupling to remove ¹³C satellites from the ¹H spectrum, which simplifies the baseline and improves integration accuracy, while simultaneously suppressing the Nuclear Overhauser Effect (NOE) which can perturb signal intensities[15].

D. Data Processing and Calculation

  • Processing: Apply an exponential multiplication function (line broadening, LB = 0.3 Hz) to improve S/N without significantly distorting the peak shape. After Fourier transformation, carefully perform zero-order and first-order phase correction and baseline correction across the entire spectrum, especially around the integrated signals[11].

  • Integration: Integrate the selected analyte signal (methyl protons of this compound, N_analyte = 3) and the internal standard signal (olefinic protons of maleic acid, N_IS = 2).

  • Purity Calculation: The mass purity (P_analyte) of the analyte is calculated using the following equation[2][18]:

    P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS (%)

    Where:

    • I_analyte, I_IS: Integral values for the analyte and internal standard.

    • N_analyte, N_IS: Number of protons for the respective integrated signals.

    • M_analyte, M_IS: Molar masses of the analyte and internal standard.

    • m_analyte, m_IS: Weighed masses of the analyte and internal standard.

    • P_IS: Certified purity of the internal standard.

Comparative Analysis: qNMR vs. Chromatographic Techniques

While HPLC and GC are workhorses in quantitative analysis, qNMR presents a compelling alternative with distinct advantages and disadvantages. The choice of technique depends on the specific analytical challenge.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC / GC start Need for Quantitative Analysis of This compound qnmr_adv Advantages: - Primary Method (No Curve Needed) - Universal Response - Non-destructive - Rich Structural Information start->qnmr_adv Purity of novel compound or when reference standard is unavailable hplc_adv Advantages: - High Sensitivity (Trace Analysis) - Well-established Methods - Lower Capital Cost per Unit start->hplc_adv Routine QC or trace-level impurity detection qnmr_dis Limitations: - Lower Sensitivity - High Capital Cost - Potential Signal Overlap hplc_dis Limitations: - Requires Analyte-Specific Standard - Compound-Specific Response - Method Development is Time-Consuming

Sources

Safety Operating Guide

Navigating the Disposal of (3-iodo-4-methylphenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (3-iodo-4-methylphenyl)methanol, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound, also known as 3-iodo-4-methylbenzyl alcohol, is a solid aromatic compound. Before handling, it is crucial to understand its inherent hazards.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2)

  • Specific Target Organ Toxicity - Single Exposure (Category 3) , targeting the respiratory system.

The presence of an iodine atom classifies this compound as a halogenated organic compound .[1] This is a critical piece of information for waste segregation and disposal, as halogenated wastes have specific disposal routes, often involving incineration at high temperatures.[1][2]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritant 2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.
Eye Irritant 2GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.
STOT SE 3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling Precautions

Given the hazards, stringent adherence to PPE protocols is mandatory.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are essential. Ensure gloves are inspected before use and changed if contaminated.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if there is a risk of generating dust or aerosols.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

Waste Segregation and Container Management: The First Step in Proper Disposal

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

Waste Stream Classification

All waste containing this compound, including contaminated labware (e.g., weighing boats, pipette tips), and used PPE, must be classified as hazardous waste .[3] Specifically, it falls under the category of solid halogenated organic waste .[1][2]

Container Selection and Labeling
  • Container Type: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: The container must be labeled with the words "Hazardous Waste " as soon as the first item of waste is placed inside. The label must also include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The date of waste accumulation initiation.

    • The specific hazards (e.g., "Skin Irritant," "Eye Irritant").

    • The name of the principal investigator and the laboratory location.

On-Site Accumulation and Storage

Designated Satellite Accumulation Areas (SAAs) are the primary locations for storing hazardous waste within the laboratory.[4]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation within the SAA: Store the container of this compound waste separately from incompatible materials. A key principle is to segregate halogenated organic waste from non-halogenated organic waste.[2][4] Never store it with strong oxidizing agents.

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a clear path from waste generation to final disposal.

DisposalWorkflow A Waste Generation (this compound and contaminated materials) B Classify as Solid Halogenated Organic Hazardous Waste A->B C Select Compatible Container (e.g., HDPE) B->C D Label with 'Hazardous Waste', Chemical Name, and Hazards C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Container is 3/4 Full or Approaching Time Limit? E->F G Arrange for Pickup by Environmental Health & Safety (EHS) F->G Yes H Continue to Accumulate Waste F->H No I Proper Disposal by Licensed Hazardous Waste Facility G->I H->E

Caption: Decision workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to mitigate risks.

Minor Spill (Contained and Manageable by Lab Personnel)
  • Alert Personnel: Notify others in the immediate area.

  • Don Appropriate PPE: This includes chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if dust is present.

  • Contain the Spill: Prevent the spread of the solid material.

  • Clean-up: Carefully sweep or scoop the spilled solid into a designated hazardous waste container. Avoid generating dust. Moisten the material slightly with a suitable solvent (e.g., isopropanol) if necessary to minimize dust, but be mindful of creating a flammable atmosphere.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Clean-up Materials: All materials used for clean-up (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste in the same container as the spilled chemical.

Major Spill (Large Quantity, Uncontrolled, or Posing an Immediate Hazard)
  • Evacuate: Immediately evacuate the area.

  • Alert Others: Inform your supervisor and activate any local emergency alarms.

  • Contact Emergency Services: From a safe location, contact your institution's Environmental Health & Safety (EHS) office and, if necessary, emergency responders (e.g., 911).[5]

  • Provide Information: Be prepared to provide the name of the chemical, the approximate quantity spilled, and the location.

Waste Determination and Regulatory Context

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized by specific lists (F, K, P, U) or by characteristics (ignitability, corrosivity, reactivity, toxicity).[6][7]

While this compound is not explicitly listed by name, it would likely be classified based on its characteristics and its nature as a halogenated organic compound. Waste generators are legally responsible for making a hazardous waste determination.[3]

Given its classification as an irritant and its potential for target organ toxicity, it is prudent to manage it as a hazardous waste. Your institution's EHS department will provide the final determination and assign the appropriate EPA waste codes for disposal.[8] It is likely to fall under a state-specific waste code for non-specific halogenated organic solids.

References

  • Sigma-Aldrich. (3-Iodo-4-methylphenyl)
  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. [Link]

  • A.G. Layne, Inc. (2015, May 19).
  • University of Oklahoma. (2025-2026). EHSO Manual: Spill Control/Emergency Response.
  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • University of Pennsylvania. Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Iodine. [Link]

  • Missouri State University. (2024, April 30). Lab Waste - Environmental Management. [Link]

  • Sigma-Aldrich. (2024, September 8).
  • Methanex Corporation. (2023, February 9).
  • Princeton University. Chemical Spill Procedures. [Link]

  • Auburn University. Emergency and Spill Response Procedures.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

  • Alfred University. EPA Hazardous Waste Codes.
  • U.S. Coast Guard.
  • New Jersey Department of Health. (2016, June). Hazardous Substance Fact Sheet: Methanol.
  • Cornell University. 5.1 Listed Hazardous Wastes (F, K, U, and P lists).
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • University of Maryland. EPA Hazardous Waste Codes.
  • Fisher Scientific. (2015, March 19).

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of (3-iodo-4-methylphenyl)methanol (CAS No. 165803-89-4), moving beyond a simple checklist to instill a culture of safety and procedural excellence. As your partner in the lab, we believe that a profound understanding of a compound's potential hazards is the first and most critical step in its successful application.

Hazard Assessment: Understanding the Compound's Profile

This compound is an aromatic alcohol containing an iodine substituent. A comprehensive risk assessment requires an analysis of its constituent parts: the benzyl alcohol core and the organoiodine functionality.

  • GHS Hazard Classification: This compound is classified with specific warnings. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Benzyl Alcohol Core: The parent molecule, benzyl alcohol, is characterized by low acute toxicity but is a known skin and eye irritant.[2][3] At high concentrations or with prolonged exposure, more severe effects, including respiratory failure and central nervous system depression, can occur.[2][3] The acute toxicity is primarily associated with the alcohol itself rather than its metabolites.[4]

  • Organoiodine Moiety: The presence of iodine necessitates careful handling and disposal. Iodinated organic compounds can pose environmental hazards.[5][6] During thermal decomposition or in certain chemical reactions, there is a potential for the release of hazardous substances like hydrogen iodide gas.[6]

Therefore, our protective strategy must be twofold: mitigate the immediate irritant effects of the benzyl alcohol structure and manage the long-term and disposal-related risks of the iodinated component.

The Core of Protection: Engineering Controls and Work Practices

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is critically dependent on the preceding layers of safety: engineering controls and administrative work practices.

  • Engineering Control - The Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, directly addressing the respiratory irritation hazard (H335).[1][7]

  • Administrative Controls:

    • Restricted Access: Designate specific areas within the laboratory for handling this compound.

    • Hygiene: Never eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.

    • Minimization: Use the smallest quantity of the chemical necessary for the experiment to minimize the potential for exposure and reduce waste.

Personal Protective Equipment (PPE): A Detailed Specification

The selection of PPE must be tailored to the specific laboratory operation being performed. The following table outlines the minimum required PPE for handling this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Tightly-sealed safety goggles with side shields.[8]Nitrile gloves (minimum 4 mil thickness). Consider double-gloving.Fully-buttoned laboratory coat.Not required if performed in a certified chemical fume hood.
Preparing Solutions Safety goggles and a face shield to protect against splashes.[7]Nitrile gloves. Change immediately if contact with the solution occurs.Chemical-resistant apron over a laboratory coat.Not required if performed in a certified chemical fume hood.
Running Reactions/Transfers Safety goggles and a face shield.Nitrile gloves. Inspect gloves for any signs of degradation before and during use.Laboratory coat.Not required for closed systems or work within a fume hood.
Handling Spills Chemical splash goggles and a face shield.[7]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™).Chemical-resistant suit or apron and boots.[7]A NIOSH-certified respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation.[7]
  • Eye and Face Protection: Given the H319 "Causes serious eye irritation" classification, robust eye protection is essential.[1] Standard safety glasses are insufficient. Tightly-sealed goggles prevent entry of fine powders during weighing, while the addition of a face shield provides a secondary barrier against splashes during liquid transfers.[7][8]

  • Hand Protection: Nitrile gloves provide a good barrier for incidental contact with many organic solids and solutions. For prolonged work or when handling concentrated solutions, consider gloves with higher chemical resistance. The most critical aspect of glove use is to remove and replace them immediately upon any known or suspected contact with the chemical.

  • Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing. When there is a higher risk of splashes, such as during solution preparation or transfers, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: The primary defense against respiratory irritation (H335) is the use of a fume hood.[1] If engineering controls fail or for large-scale spill cleanup where vapor/dust concentrations may exceed safe limits, a full-face respirator with an appropriate cartridge should be used.[8]

Operational Plan: A Step-by-Step Workflow

Adherence to a standardized workflow minimizes variability and risk. The following protocol should be adopted for all work involving this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify fume hood certification is current prep2 Locate and test emergency eyewash and shower prep1->prep2 prep3 Don all required PPE (Coat, Goggles, Gloves) prep2->prep3 weigh Weigh solid in fume hood using a tared container prep3->weigh dissolve Slowly add solid to solvent to prepare solution weigh->dissolve transfer Conduct all transfers and reactions within the hood dissolve->transfer decon Decontaminate work surfaces transfer->decon waste Segregate waste (solid, liquid, PPE) into labeled containers decon->waste doff Doff PPE in correct order (gloves last) waste->doff wash Wash hands thoroughly with soap and water doff->wash

Caption: Standard workflow for handling this compound.

Emergency Procedures: Spill and Exposure Response
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Small Spill (in a fume hood): If properly trained, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a designated hazardous waste container. Decontaminate the area.

  • Large Spill: Evacuate the immediate area and alert colleagues and the institutional environmental health and safety department.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of iodinated compounds can harm the environment.[9] A strict waste management protocol is required.

  • Solid Waste: All unused solid this compound and materials heavily contaminated with it (e.g., absorbent from a spill) must be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: All solutions containing this compound must be collected in a labeled, sealed container for halogenated organic waste. Never dispose of this chemical down the drain.[5]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container.

All waste must be handled and disposed of in accordance with local, state, and federal regulations.[5][10] Contact your institution's environmental health and safety office for specific guidance.

By integrating this comprehensive safety framework into your daily operations, you build a foundation of trust and reliability in your research. This proactive approach to safety not only protects your most valuable asset—your people—but also ensures the integrity and success of your scientific endeavors.

References

  • Publisso. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Tackling the increasing contamination of the water supply by iodinated contrast media. (2022, February 24). Insights into Imaging. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009, September 30). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. Retrieved from [Link]

  • McCloskey, S. E., et al. (1986). Toxicity of benzyl alcohol in adult and neonatal mice. Journal of Pharmaceutical Sciences, 75(7), 702-705. Retrieved from [Link]

  • Medlab Gear. (2017, March 31). Benzyl Alcohol Toxicity. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.